Product packaging for (R)-3-Hydroxybutanenitrile(Cat. No.:CAS No. 125103-95-9)

(R)-3-Hydroxybutanenitrile

Número de catálogo: B107914
Número CAS: 125103-95-9
Peso molecular: 85.1 g/mol
Clave InChI: BYJAJQGCMSBKPB-SCSAIBSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(R)-3-Hydroxybutanenitrile (CAS 125103-95-9) is a valuable chiral synthon in organic and medicinal chemistry research. This compound features both a nitrile group and a stereogenic center, making it a versatile precursor for the synthesis of more complex, enantiomerically pure molecules . Its primary research value lies in its role as a chiral building block. The nitrile functional group can be readily transformed into other functionalities, such as carboxylic acids or amines, allowing for diverse molecular diversification . The presence of the hydroxy group on the chiral center enables its use in constructing key intermediates for active pharmaceutical ingredients (APIs) and other biologically active compounds. This compound is synthesized via nucleophilic addition reactions, a fundamental process in carbonyl chemistry where a cyanide ion attacks a carbonyl compound, such as an aldehyde, followed by protonation to form the hydroxynitrile product . Researchers utilize this compound to develop therapeutics and study asymmetric synthesis pathways. It is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B107914 (R)-3-Hydroxybutanenitrile CAS No. 125103-95-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R)-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3-Hydroxybutanenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and synthetic utility of this chiral molecule.

Core Chemical Properties

This compound is a chiral molecule containing both a hydroxyl and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3-hydroxybutanenitrile. It is important to note that some of these properties have been reported for the racemic mixture.

PropertyValueReference
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Boiling Point 214 °C (lit.)[2]
Density 0.976 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.429 (lit.)[2]
Solubility Soluble in water, ethanol, and methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. A representative ¹H NMR spectrum for 3-hydroxybutyronitrile is available.[3]

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-OH Broad singlets
-CH(OH)- Multipletm
-CH₂-CN Multipletm
-CH₃ Doubletd
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CN 118-125
-CH(OH)- 60-70
-CH₂-CN 25-35
-CH₃ 20-30
IR Spectroscopy

The infrared spectrum reveals the presence of the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3600-3200Strong, Broad
C-H (sp³) Stretch3000-2850Medium-Strong
C≡N Stretch2260-2240Sharp, Medium
C-O Stretch1260-1000Strong

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound.

Enantioselective Synthesis

An efficient method for the synthesis of this compound is through the enzymatic reduction of 3-oxobutanenitrile. This approach offers high enantioselectivity. A similar enzymatic reduction has been successfully used for the synthesis of (R)-3-hydroxypentanenitrile.[4]

Methodology: Enzymatic Reduction of 3-Oxobutanenitrile

  • Enzyme and Cofactor Preparation: A recombinant ketoreductase enzyme that exhibits (R)-selectivity is expressed in a suitable host, such as E. coli. A cofactor regeneration system, for example, using glucose dehydrogenase and glucose, is prepared to ensure a continuous supply of NADPH.

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 3-oxobutanenitrile is added as the substrate. The ketoreductase, NADPH, and the cofactor regeneration system are then introduced.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

enzymatic_synthesis_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_downstream Downstream Processing ketoreductase Ketoreductase (R-selective) reaction_vessel Bioreactor (Controlled Temp & pH) ketoreductase->reaction_vessel cofactor Cofactor System (NADPH, GDH, Glucose) cofactor->reaction_vessel substrate 3-Oxobutanenitrile (in buffer) substrate->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product proposed_antifungal_mechanism cluster_membrane Cell Membrane Interaction cluster_cellular Intracellular Effects R3HBN This compound membrane_disruption Disruption of Membrane Integrity R3HBN->membrane_disruption Intercalation? enzyme_inhibition Inhibition of Membrane-Bound Enzymes R3HBN->enzyme_inhibition Binding? ros_production Induction of Reactive Oxygen Species (ROS) R3HBN->ros_production fungal_cell Fungal Cell apoptosis Apoptosis membrane_disruption->apoptosis enzyme_inhibition->apoptosis ros_production->apoptosis structure_property cluster_functional_groups Functional Groups cluster_properties Chemical Properties molecule This compound hydroxyl Hydroxyl Group (-OH) molecule->hydroxyl nitrile Nitrile Group (-C≡N) molecule->nitrile solubility High Polarity & Solubility (Hydrogen Bonding) hydroxyl->solubility reactivity Nucleophilic & Electrophilic Reactivity hydroxyl->reactivity biological_activity Antifungal Properties hydroxyl->biological_activity nitrile->reactivity nitrile->biological_activity

References

physical properties of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key , a versatile chiral building block in organic synthesis. The information is presented for use in a research and development setting, with a focus on quantitative data and detailed experimental methodologies.

Core Physical Properties

This compound, also known as (R)-(-)-3-Hydroxybutyronitrile, is a colorless to slightly yellow liquid.[1][2] Its chemical structure consists of a four-carbon chain with a nitrile group at one end and a hydroxyl group on the third carbon, which is a chiral center.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇NO[3][4][5]
Molecular Weight 85.10 g/mol [4][5][6]
Boiling Point 214-217 °C (at 760 mmHg)[1][3][6][7]
Density 0.976 - 0.991 g/mL (at 25 °C)[1][2][3][6]
Refractive Index n20/D 1.429[1][2]
Flash Point 85 - 85.2 °C[1][6]
pKa 13.89 ± 0.20 (Predicted)[6]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate.[6] Expected to be soluble in water.[8]

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for measuring the key physical properties listed above.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid.[9]

Methodology:

  • Sample Preparation: A small amount of the liquid sample (e.g., this compound) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.[9]

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes the circulation of the oil, ensuring uniform heating.[9]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the temperature is slightly above the boiling point.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.[10]

Methodology:

  • Weighing the Empty Pycnometer: A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately on an analytical balance.

  • Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing the Filled Pycnometer: The pycnometer filled with the sample is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Determination of Solubility (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a standard protocol for determining thermodynamic solubility.[11][12]

Methodology:

  • Preparation: An excess amount of this compound (solute) is added to a known volume of the solvent (e.g., water) in a flask at a constant, controlled temperature.[13]

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved portion of the solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent changes in solubility.[11]

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G start Start add_solute Add excess this compound to a known volume of solvent start->add_solute control_temp Maintain constant temperature (e.g., 25°C) add_solute->control_temp agitate Agitate mixture for 24-48 hours to reach equilibrium control_temp->agitate separate Separate undissolved solute (Centrifugation or Filtration) agitate->separate analyze Analyze solute concentration in the saturated solution (e.g., HPLC) separate->analyze calculate Calculate Solubility (e.g., in mg/mL) analyze->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of (R)-3-Hydroxybutanenitrile. Detailed experimental protocols for its synthesis and stereochemical analysis are also presented to support research and development activities in the pharmaceutical and chemical industries.

Molecular Structure and Properties

This compound, a chiral molecule, possesses a stereocenter at the third carbon atom, conferring it specific optical properties. Its chemical formula is C₄H₇NO, with a molecular weight of approximately 85.10 g/mol .[1] The molecule features a hydroxyl (-OH) group and a nitrile (-C≡N) group, which contribute to its chemical reactivity and physical properties.

Physicochemical Data

The following table summarizes the key quantitative data for 3-hydroxybutanenitrile. It is important to note that while data for the racemic mixture is readily available, specific values for the (R)-enantiomer are less commonly reported. The synonym (R)-(-)-3-Hydroxybutyronitrile indicates that the (R)-enantiomer is levorotatory.

PropertyValueNotes
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol [1]
Boiling Point ~214 °CFor the racemic mixture.
Density ~0.976 g/mL at 25 °CFor the racemic mixture.
Refractive Index ~1.429 at 20 °CFor the racemic mixture.
Optical Rotation Levorotatory (-)Specific value not consistently reported in literature.
CAS Number 125103-95-9For this compound.
Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of the substituents around the chiral center (C3). The "R" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

G C3 C* OH OH (1) C3->OH CH2CN CH₂CN (2) C3->CH2CN CH3 CH₃ (3) C3->CH3 H H (4) C3->H p1 p2 p1->p2 p3 p2->p3 G cluster_0 Enzymatic Reduction cluster_1 Workup and Purification A Prepare Enzyme and Cofactor Solution B Dissolve 3-Oxobutanenitrile A->B C Incubate Reaction Mixture B->C D Monitor Reaction Progress C->D E Product Extraction D->E Reaction Complete F Drying and Concentration E->F G Purification F->G

References

An In-depth Technical Guide to (3R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (3R)-3-hydroxybutanenitrile, a chiral molecule with significant applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(3R)-3-hydroxybutanenitrile, also known by its IUPAC name (3R)-3-hydroxybutanenitrile, is a chiral hydroxynitrile.[1][2][3] It is the (R)-enantiomer of 3-hydroxybutanenitrile.

Chemical Structure

The chemical structure of (3R)-3-hydroxybutanenitrile consists of a four-carbon chain with a nitrile group at one end and a hydroxyl group on the third carbon atom, which is a stereocenter with the (R) configuration.

Synonyms:

  • (R)-3-Hydroxybutanenitrile[1]

  • (R)-(-)-3-Hydroxybutyronitrile[1]

  • Butanenitrile, 3-hydroxy-, (3R)-[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxybutanenitrile is presented in the table below. Data for the specific (R)-enantiomer is limited, so properties for the racemic mixture are also included where specified.

PropertyValueSource
Molecular Formula C4H7NO[1][2][4]
Molecular Weight 85.10 g/mol [1]
CAS Number 125103-95-9[1]
Appearance Clear slightly yellow to amber liquid (racemic)[5]
Boiling Point 214 °C (lit.) (racemic)[5]
Density 0.976 g/mL at 25 °C (lit.) (racemic)[5]
Refractive Index n20/D 1.429 (lit.) (racemic)[5]
Topological Polar Surface Area 44.02 Ų[6]
LogP 0.28088[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 1[6]

Synthesis and Experimental Protocols

(3R)-3-Hydroxybutanenitrile and its derivatives are valuable chiral building blocks in organic synthesis. One common synthetic route to a related compound, 4-chloro-3-hydroxybutanenitrile, involves the reaction of epichlorohydrin with a cyanide source. A similar strategy can be envisioned for the synthesis of 3-hydroxybutanenitrile derivatives.

General Synthetic Strategy for Hydroxybutanenitriles

A general workflow for the synthesis of hydroxybutanenitriles from epoxides is depicted below. This strategy involves the nucleophilic ring-opening of an epoxide with a cyanide anion.

G A Epoxide (e.g., Epichlorohydrin) C Nucleophilic Ring-Opening A->C B Cyanide Source (e.g., NaCN, KCN) B->C D Hydroxybutanenitrile Derivative (e.g., 4-chloro-3-hydroxybutanenitrile) C->D pH control (e.g., H2SO4 to pH 8.5)

General synthetic workflow for hydroxybutanenitriles.
Example Experimental Protocol: Synthesis of 4-chloro-3-hydroxybutanenitrile

The following protocol for the synthesis of 4-chloro-3-hydroxybutanenitrile is adapted from the literature and serves as a representative example of the synthesis of this class of compounds.[7]

Materials:

  • Sodium cyanide (NaCN)

  • Water (deionized)

  • Concentrated sulfuric acid (H₂SO₄)

  • Epichlorohydrin

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9.93 g of sodium cyanide in 60 mL of water in a suitable reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.

  • Add 15 g of epichlorohydrin dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Combine the organic layers and dry over sodium sulfate.

  • Filter the solution and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

This protocol yields 4-chloro-3-hydroxybutanenitrile, which can be a precursor for other derivatives. The synthesis of the specific (R)-enantiomer would require either a chiral starting material or a chiral resolution step.

Biological Activity and Applications in Drug Development

(3R)-3-hydroxybutanenitrile has been identified as a fungal metabolite with notable biological activity. Its chiral nature and functional groups also make it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals.

Antifungal Activity

This compound has been isolated from Aspergillus sp. KJ-9 and has been shown to be active against a variety of phytopathogenic fungi.[1] This suggests a potential role as a lead compound for the development of new antifungal agents.

Role as a Chiral Building Block

Chiral hydroxynitriles are versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. The introduction of a nitrile group into a drug molecule can also modulate its pharmacokinetic profile and binding mode.[8]

The logical relationship for the utility of (3R)-3-hydroxybutanenitrile in drug development is illustrated below.

G A (3R)-3-Hydroxybutanenitrile B Chiral Precursor A->B C Functional Group Manipulation A->C D Pharmaceutical Intermediates B->D Stereospecific Synthesis C->D e.g., Hydrolysis, Reduction E Active Pharmaceutical Ingredients (APIs) D->E

Role of (3R)-3-Hydroxybutanenitrile in drug development.

Conclusion

(3R)-3-Hydroxybutanenitrile is a valuable chiral molecule with established antifungal properties and significant potential as a building block in the synthesis of pharmaceuticals. This guide has provided an overview of its chemical properties, a representative synthetic protocol for a related compound, and its potential applications in drug development. Further research into the specific biological mechanisms of action and the development of stereoselective synthetic routes will be crucial for fully realizing the potential of this compound.

References

(R)-3-Hydroxybutanenitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 125103-95-9

(R)-3-Hydroxybutanenitrile is a chiral molecule of significant interest in the fields of organic synthesis and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its established antifungal activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C4H7NO--INVALID-LINK--
Molecular Weight 85.10 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 214 °C (lit.)--INVALID-LINK--
Density 0.976 g/mL at 25 °C (lit.)--INVALID-LINK--
Refractive Index n20/D 1.429 (lit.)--INVALID-LINK--

Biological Activity and Potential Applications

This compound is a naturally occurring secondary metabolite isolated from the fungus Aspergillus sp. KJ-9.[1] It has demonstrated notable antifungal activity against a broad spectrum of phytopathogenic fungi, highlighting its potential as a lead compound for the development of novel agrochemical fungicides.[1]

The nitrile functional group is a versatile moiety in medicinal chemistry and can participate in various biological interactions. Nitrile-containing compounds have been successfully developed as drugs targeting a range of enzymes and receptors.

Postulated Antifungal Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been definitively elucidated in the available literature. However, based on the common mechanisms of action for many known antifungal agents, two primary pathways can be postulated:

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Many antifungal drugs, such as azoles and morpholines, target specific enzymes in the ergosterol biosynthesis pathway.[2][3] this compound may act as an inhibitor of one of these key enzymes.

  • Disruption of Fungal Cell Membrane Integrity: The compound could directly interact with the fungal cell membrane, altering its permeability and causing leakage of essential intracellular components. This direct membranolytic activity is another established mechanism for various antifungal compounds.[4][5][6]

Further research is required to identify the specific molecular target and signaling pathways affected by this compound in pathogenic fungi.

cluster_synthesis Biocatalytic Synthesis cluster_moa Postulated Antifungal Mechanism Start Starting Material (e.g., Epoxide) Enzyme Enzyme (e.g., Halohydrin Dehalogenase) Start->Enzyme Cyanide Source Product This compound Enzyme->Product Molecule This compound Target Potential Molecular Target (e.g., Ergosterol Biosynthesis Enzyme) Molecule->Target Inhibition Effect Disruption of Fungal Cell Membrane Integrity Target->Effect Outcome Fungal Cell Death Effect->Outcome

Logical workflow from synthesis to postulated mechanism of action.

Experimental Protocols: Biocatalytic Synthesis

The enantioselective synthesis of chiral β-hydroxy nitriles, such as this compound, is most effectively achieved through biocatalytic methods. These approaches offer high stereoselectivity under mild reaction conditions. Below is a generalized experimental protocol based on the use of halohydrin dehalogenases or aldoxime dehydratases.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • A suitable prochiral epoxide substrate.

  • A cyanide source (e.g., acetone cyanohydrin, which is often preferred for its lower toxicity compared to gaseous HCN).

  • A recombinant enzyme, such as a halohydrin dehalogenase or an aldoxime dehydratase, with known activity and stereoselectivity for the desired reaction. This may be in the form of a purified enzyme, a cell-free extract, or whole recombinant cells.

  • Buffer solution (e.g., phosphate buffer, pH 7.0).

  • Organic co-solvent (if required to improve substrate solubility, e.g., DMSO).

  • Reaction vessel with temperature and pH control.

  • Quenching solution (e.g., dilute acid).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Equipment for purification (e.g., rotary evaporator, column chromatography system).

  • Analytical instrumentation for determining yield and enantiomeric excess (e.g., GC or HPLC with a chiral column).

Procedure:

  • Enzyme Preparation: Prepare the biocatalyst. If using whole cells, cultivate the recombinant microbial strain expressing the desired enzyme to an appropriate cell density and harvest the cells by centrifugation. The cells may be used directly or after permeabilization. If using a purified enzyme or cell-free extract, prepare this according to standard biochemical protocols.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by dissolving the epoxide substrate in the buffer, with the addition of a co-solvent if necessary.

  • Initiation of Reaction: Add the biocatalyst to the reaction mixture and allow it to equilibrate. Initiate the enzymatic reaction by the controlled addition of the cyanide source. Maintain the pH of the reaction mixture at the optimal level for the enzyme using a pH-stat or by periodic addition of a suitable acid or base.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the product.

  • Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a dilute acid to inactivate the enzyme.

  • Product Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified this compound by spectroscopic methods (e.g., NMR, IR) and determine the enantiomeric excess using chiral GC or HPLC.

cluster_workflow Experimental Workflow: Biocatalytic Synthesis Start Enzyme Preparation Step1 Reaction Setup Start->Step1 Step2 Initiation of Reaction Step1->Step2 Step3 Reaction Monitoring Step2->Step3 Step4 Reaction Quenching Step3->Step4 Step5 Product Extraction Step4->Step5 Step6 Purification Step5->Step6 End Analysis (Yield & ee) Step6->End

A generalized workflow for the biocatalytic synthesis of this compound.

Signaling Pathways in Fungal Stress Response

While the specific signaling pathways modulated by this compound are unknown, it is valuable for drug development professionals to be aware of the key pathways that fungi utilize to respond to chemical stress. Inhibition of these pathways can often enhance the efficacy of antifungal agents. Two of the most critical pathways are:

  • High Osmolarity Glycerol (HOG) Pathway: This is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic and oxidative stress.

  • Cell Wall Integrity (CWI) Pathway: This pathway is activated by cell wall stressors, including some antifungal drugs that target cell wall components. It orchestrates a compensatory response to maintain cell integrity.

Future research could investigate whether this compound's antifungal activity involves the modulation of these or other critical fungal signaling pathways.

cluster_pathways Key Fungal Stress Response Pathways Stress Chemical Stress (e.g., Antifungal Compound) HOG HOG Pathway (MAPK Cascade) Stress->HOG CWI CWI Pathway Stress->CWI Response Stress Adaptation & Survival HOG->Response CWI->Response

Simplified diagram of major fungal stress response pathways.

Conclusion

This compound represents a promising chiral building block and a potential lead compound for the development of new antifungal agents. Its natural origin and demonstrated biological activity warrant further investigation into its specific mechanism of action and in vivo efficacy. The biocatalytic synthesis routes offer an environmentally friendly and highly selective means of producing this valuable molecule for research and development purposes.

References

An In-depth Technical Guide on the Discovery and History of 3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutanenitrile, a chiral molecule of significant interest in organic synthesis and drug development, has a rich history rooted in the exploration of nitrile chemistry. This guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key chemical and physical properties. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its spectroscopic characterization. Furthermore, this document elucidates the mechanistic pathways of its formation and explores its emerging biological significance, particularly the antifungal properties of its stereoisomers, offering valuable insights for professionals in the field of medicinal chemistry and materials science.

Discovery and History

The first documented synthesis that paved the way for isolating compounds like 3-hydroxybutanenitrile can be traced back to the mid-20th century. A pivotal publication by F. Johnson and colleagues in the Journal of Organic Chemistry in 1962 detailed the preparation of 3-hydroxyglutaronitriles.[1][2][3][4][5] In their work, they described the synthesis of 4-chloro-3-hydroxybutanenitrile as a key intermediate, which is structurally very similar to 3-hydroxybutanenitrile. This early work on the reaction of epoxides with cyanide sources laid the foundational chemical principles for the synthesis of β-hydroxynitriles.

Subsequent research focused on refining the synthesis and exploring the utility of these compounds as versatile building blocks in organic chemistry. The development of stereoselective synthesis methods in the late 20th and early 21st centuries has been a significant milestone, enabling the production of enantiomerically pure (R)- and (S)-3-hydroxybutanenitrile. This has been crucial for investigating their distinct biological activities. The (R)-enantiomer, for instance, has been identified as a metabolite isolated from Aspergillus sp. and exhibits notable antifungal activity against a range of phytopathogenic fungi.[6]

Chemical and Physical Properties

3-Hydroxybutanenitrile, also known as β-hydroxybutyronitrile, is a clear, slightly yellow to amber liquid at room temperature.[7] It is a relatively small molecule with a polar hydroxyl group and a nitrile group, which contribute to its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₄H₇NO[8][9][10]
Molecular Weight 85.10 g/mol [8]
CAS Number 4368-06-3[8]
Boiling Point 214 °C (lit.)[7]
Density 0.976 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.429 (lit.)[7]
Synonyms β-Hydroxybutyronitrile, 1-Cyanopropan-2-ol, 2-Cyanoisopropyl alcohol[8]

Synthesis of 3-Hydroxybutanenitrile

The most prevalent and historically significant method for synthesizing 3-hydroxybutanenitrile is through the nucleophilic ring-opening of an epoxide with a cyanide source. Propylene oxide serves as the readily available epoxide precursor.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

G cluster_reactants Reactants cluster_products Product PropyleneOxide Propylene Oxide Plus1 + Cyanide CN⁻ Arrow Hydroxybutanenitrile 3-Hydroxybutanenitrile

General synthesis of 3-hydroxybutanenitrile.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-hydroxybutanenitrile, adapted from established methods for analogous compounds.[11]

Materials:

  • Propylene oxide

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Hydrogen Cyanide Solution: In a well-ventilated fume hood, a solution of potassium cyanide (1.0 equivalent) in water is carefully acidified with sulfuric acid to a pH of 8-10. This in situ generation of hydrogen cyanide should be performed with extreme caution due to the high toxicity of HCN gas.

  • Reaction: The aqueous hydrogen cyanide solution is cooled in an ice bath. Propylene oxide (1.0 equivalent) is then added dropwise to the stirred solution, maintaining the temperature between 20-25°C. The reaction mixture is stirred for several hours to ensure complete reaction.

  • Work-up: The reaction mixture is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 3-hydroxybutanenitrile.

Spectroscopic Data

The structural characterization of 3-hydroxybutanenitrile is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy
Nucleus Chemical Shift (δ) ppm Description
¹H NMR~1.3 (d)Methyl group (CH₃) protons
~2.5 (d)Methylene group (CH₂) protons
~4.2 (m)Methine group (CH) proton
Variable (br s)Hydroxyl group (OH) proton
¹³C NMR~23Methyl carbon (CH₃)
~27Methylene carbon (CH₂)
~64Methine carbon (CH-OH)
~118Nitrile carbon (CN)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7][9][12][13][14][15][16]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Description
3600-3200 (broad)O-HHydroxyl group stretching
2950-2850C-HAlkyl C-H stretching
2260-2220 (sharp)C≡NNitrile stretching

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[17][18][19][20]

Reaction Mechanism and Biological Significance

Synthesis Reaction Mechanism

The synthesis of 3-hydroxybutanenitrile from propylene oxide proceeds via a nucleophilic ring-opening mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

G PropyleneOxide Propylene Oxide TransitionState Transition State PropyleneOxide->TransitionState Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->TransitionState AlkoxideIntermediate Alkoxide Intermediate TransitionState->AlkoxideIntermediate Protonation Protonation (H₂O) AlkoxideIntermediate->Protonation Hydroxybutanenitrile 3-Hydroxybutanenitrile Protonation->Hydroxybutanenitrile

Mechanism of 3-hydroxybutanenitrile synthesis.

The attack of the cyanide ion is regioselective, preferentially occurring at the less sterically hindered carbon of the epoxide ring, which in the case of propylene oxide is the terminal carbon. This results in the formation of an alkoxide intermediate, which is subsequently protonated by water to yield the final 3-hydroxybutanenitrile product.

Biological Significance and Antifungal Activity

As previously mentioned, the (R)-enantiomer of 3-hydroxybutanenitrile has demonstrated antifungal properties. While the precise molecular mechanism of its antifungal action is still under investigation, it is hypothesized to interfere with essential cellular processes in fungi.

Many antifungal agents target the fungal cell membrane or cell wall. For instance, azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death.[21] Another class of antifungals, the echinocandins, disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-glucan.[21]

It is plausible that (R)-3-hydroxybutanenitrile or its metabolites could interact with enzymes involved in these or other vital pathways. For example, the nitrile group could potentially interact with the active site of certain enzymes, while the hydroxyl group could participate in hydrogen bonding interactions. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.

One possible mode of action could involve the disruption of the fungal cell membrane, leading to the leakage of cellular contents and ultimately cell lysis. Alternatively, it could interfere with key metabolic pathways, such as cellular respiration or nutrient uptake. The accumulation of reactive oxygen species (ROS) is another common mechanism of antifungal agents, which can lead to oxidative stress and apoptosis.[22]

G R_3HBN This compound FungalCell Fungal Cell R_3HBN->FungalCell PossibleTargets Possible Molecular Targets FungalCell->PossibleTargets CellMembrane Cell Membrane Integrity PossibleTargets->CellMembrane Disruption CellWall Cell Wall Synthesis PossibleTargets->CellWall Inhibition MetabolicPathways Essential Metabolic Pathways PossibleTargets->MetabolicPathways Interference ROS Reactive Oxygen Species Production PossibleTargets->ROS Induction Apoptosis Apoptosis CellMembrane->Apoptosis CellWall->Apoptosis MetabolicPathways->Apoptosis ROS->Apoptosis

Hypothesized antifungal mechanism of this compound.

Conclusion

3-Hydroxybutanenitrile has evolved from a compound of academic interest to a valuable chiral building block with demonstrated biological activity. Its history is intertwined with the development of fundamental organic reactions, and its future potential in drug discovery, particularly in the development of new antifungal agents, is significant. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in this exciting field. Further exploration into the biological mechanisms of its enantiomers will undoubtedly open new avenues for therapeutic intervention.

References

Spectroscopic Profile of (R)-3-Hydroxybutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Hydroxybutanenitrile (CAS: 125103-95-9), a chiral hydroxynitrile of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally-derived public data for the specific (R)-enantiomer, this document presents expected spectroscopic values for 3-Hydroxybutanenitrile based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxybutanenitrile. This data is predicted based on the molecular structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.2Multiplet1HCH-OH
~ 3.5Singlet (broad)1HOH
~ 2.6Doublet of Doublets2HCH₂-CN
~ 1.3Doublet3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~ 118CN
~ 65CH-OH
~ 28CH₂-CN
~ 22CH₃

Table 3: Expected IR Absorption Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600 - 3200 (broad)O-HStretching
2980 - 2850C-HStretching
2260 - 2240C≡NStretching
1450 - 1375C-HBending
1100 - 1000C-OStretching

Table 4: Predicted Mass Spectrometry Data

m/zIon
85[M]⁺ (Molecular Ion)
70[M - CH₃]⁺
45[CH₃-CH=OH]⁺
41[CH₂=CH-CN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height in the NMR tube is approximately 4-5 cm.

  • Data Acquisition (¹H and ¹³C NMR):

    • The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans is required due to the low natural abundance of ¹³C.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.

    • For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

    • The mass analyzer scans a mass-to-charge (m/z) range, for example, from m/z 10 to 200, to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Thermodynamic properties of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic Properties of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available thermodynamic properties of this compound. Due to a notable scarcity of experimental data for this specific enantiomer, this document also furnishes detailed experimental protocols for key thermodynamic measurements and a plausible synthetic route, enabling researchers to generate the necessary data for their work.

Introduction

This compound is a chiral molecule of interest in organic synthesis and drug development. Its functional groups, a hydroxyl and a nitrile, make it a versatile building block for the synthesis of more complex chiral molecules. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in its application. This guide aims to consolidate the known information and provide a framework for obtaining missing experimental data.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Hydroxybutanenitrile (Racemate)

PropertyValueSource
Molecular Formula C₄H₇NO--INVALID-LINK--[1]
Molecular Weight 85.11 g/mol --INVALID-LINK--[1]
Boiling Point 214 °C (at 1 atm)--INVALID-LINK--[2]
CAS Number (Racemate) 4368-06-3--INVALID-LINK--[1]
CAS Number ((R)-enantiomer) 125103-95-9--INVALID-LINK--[3]

Synthesis of this compound

A reliable method for the synthesis of the specific enantiomer is paramount for any experimental investigation. While a direct, detailed protocol for this compound is not explicitly published, a biocatalytic approach for a closely related precursor, (R)-4-chloro-3-hydroxybutanenitrile, offers a promising route. This method involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using a site-saturated mutagenesis-derived aldoxime dehydratase.[4] The resulting (R)-4-chloro-3-hydroxybutanenitrile can then potentially be dehalogenated to yield this compound.

A more traditional synthetic approach for a related compound, 2-hydroxybutanenitrile, involves the reaction of propanal with sodium cyanide and sodium bisulfite.[5] Adaptation of this method using a chiral auxiliary or a chiral catalyst could potentially yield the desired (R)-enantiomer of 3-hydroxybutanenitrile.

Logical Workflow for a Potential Synthesis:

Propanal Propanal Reaction Reaction Propanal->Reaction NaCN NaCN NaCN->Reaction Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Reaction Racemic_3_Hydroxybutanenitrile Racemic_3_Hydroxybutanenitrile Reaction->Racemic_3_Hydroxybutanenitrile  If no chiral catalyst R_3_Hydroxybutanenitrile R_3_Hydroxybutanenitrile Reaction->R_3_Hydroxybutanenitrile  With chiral catalyst Chiral_Separation Chiral_Separation Racemic_3_Hydroxybutanenitrile->Chiral_Separation Chiral_Separation->R_3_Hydroxybutanenitrile S_3_Hydroxybutanenitrile S_3_Hydroxybutanenitrile Chiral_Separation->S_3_Hydroxybutanenitrile

Caption: Potential synthetic pathways to this compound.

Experimental Protocols for Thermodynamic Data Determination

Given the lack of published experimental data, this section provides detailed, generalized protocols for determining key thermodynamic properties of this compound. These protocols are based on standard methodologies for organic liquids.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Experimental Workflow:

Sample_Prep Sample Preparation (weighing, pelletizing if solid) Bomb_Assembly Bomb Assembly (sample, fuse, 1 mL H2O) Sample_Prep->Bomb_Assembly Pressurization Pressurization (with excess O2) Bomb_Assembly->Pressurization Calorimeter_Setup Calorimeter Setup (known mass of water) Pressurization->Calorimeter_Setup Ignition Ignition Calorimeter_Setup->Ignition Temp_Monitoring Temperature Monitoring (pre- and post-ignition) Ignition->Temp_Monitoring Data_Analysis Data Analysis (calculate ΔT, correct for fuse) Temp_Monitoring->Data_Analysis Enthalpy_Combustion Enthalpy of Combustion Data_Analysis->Enthalpy_Combustion

Caption: Workflow for Bomb Calorimetry Experiment.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb. A fuse wire of known length and heat of combustion is attached to the ignition circuit, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

  • Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a period before the sample is ignited. The temperature is then recorded at regular intervals until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of the substance as a function of temperature and to determine the enthalpies of any phase transitions (e.g., melting, boiling).

Experimental Workflow:

Sample_Prep Sample Preparation (weighing into pan, sealing) Instrument_Setup Instrument Setup (temperature program, gas flow) Sample_Prep->Instrument_Setup Reference_Prep Reference Preparation (empty sealed pan) Reference_Prep->Instrument_Setup Measurement Measurement (heating/cooling cycle) Instrument_Setup->Measurement Data_Analysis Data Analysis (determine heat flow, integrate peaks) Measurement->Data_Analysis Heat_Capacity Heat Capacity (Cp) Data_Analysis->Heat_Capacity Transition_Enthalpy Transition Enthalpy (ΔH) Data_Analysis->Transition_Enthalpy

Caption: Workflow for Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

  • Data Analysis: The heat capacity is determined from the heat flow signal. The enthalpy of phase transitions is calculated by integrating the area of the peaks in the DSC thermogram.

Vapor Pressure Determination

The vapor pressure as a function of temperature can be determined using various methods, such as the static or effusion method. The choice of method depends on the expected vapor pressure range. For a compound with a boiling point of 214 °C, the static method is likely more appropriate for measurements near ambient temperature.

Logical Relationship for Vapor Pressure Measurement:

Sample_Introduction Introduce degassed sample into an evacuated, thermostatted chamber Equilibrium Allow system to reach thermal and phase equilibrium Sample_Introduction->Equilibrium Pressure_Measurement Measure the equilibrium pressure using a pressure transducer Equilibrium->Pressure_Measurement Temperature_Variation Vary the temperature and repeat the measurement Pressure_Measurement->Temperature_Variation Temperature_Variation->Equilibrium Clausius_Clapeyron Plot ln(P) vs. 1/T to determine the enthalpy of vaporization (ΔHvap) Temperature_Variation->Clausius_Clapeyron

Caption: Logic for Vapor Pressure Determination.

Methodology:

  • Sample Preparation: The this compound sample is thoroughly degassed to remove any dissolved volatile impurities.

  • Measurement: A small amount of the liquid is introduced into a thermostatted, evacuated chamber connected to a pressure transducer. The system is allowed to reach equilibrium at a set temperature, and the vapor pressure is recorded.

  • Temperature Dependence: The measurement is repeated at various temperatures to obtain the vapor pressure curve.

  • Data Analysis: The enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron equation).

Conclusion

The thermodynamic properties of this compound are essential for its effective use in research and development. This guide highlights the current knowledge gap and provides a clear path forward for researchers to obtain the necessary experimental data. By following the outlined synthetic considerations and detailed experimental protocols, scientists can systematically characterize the thermodynamic behavior of this important chiral building block, thereby facilitating its application in the synthesis of novel pharmaceuticals and other high-value chemicals.

References

Solubility Profile of (R)-3-Hydroxybutanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Hydroxybutanenitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule in different organic solvents is critical for its efficient use in synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure, which includes a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a short alkyl chain, its solubility behavior can be predicted and is qualitatively known in some solvents. The following table summarizes the available qualitative data and provides predicted solubility classifications based on the principle of "like dissolves like."

Solvent ClassSolventPredicted/Reported SolubilityRationale for Prediction
Halogenated Dichloromethane (DCM)SolubleThe moderate polarity of DCM can effectively solvate the entire this compound molecule.
Esters Ethyl AcetateSolubleEthyl acetate's polarity is suitable for dissolving compounds with both polar functional groups and a small nonpolar component.
Alcohols MethanolVery Soluble (Predicted)As a polar protic solvent, methanol can form strong hydrogen bonds with the hydroxyl group of this compound, leading to high solubility.
EthanolVery Soluble (Predicted)Similar to methanol, ethanol's polar protic nature allows for favorable interactions and high solubility.
Ketones AcetoneSoluble (Predicted)Acetone is a polar aprotic solvent that can effectively solvate the polar nitrile and hydroxyl groups.
Ethers Diethyl EtherSparingly Soluble (Predicted)The low polarity of diethyl ether makes it a poor solvent for the highly polar functional groups of this compound.
Tetrahydrofuran (THF)Soluble (Predicted)THF is more polar than diethyl ether and is expected to show better solvation of this compound.
Aromatic TolueneSparingly Soluble (Predicted)The nonpolar nature of toluene makes it a poor solvent for this polar molecule.
Hydrocarbons HexaneInsoluble (Predicted)As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound to any significant extent.

Experimental Protocols: Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.[3]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

    • The solubility can be calculated from the mass of the dissolved solid and the mass (or volume) of the solvent.[4]

  • Instrumental Analysis (e.g., HPLC or UV-Vis):

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.[5]

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start add_solute Add excess this compound to vials with known solvent volumes start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle filter Withdraw and filter supernatant settle->filter analysis Analyze filtrate to determine concentration filter->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric  Method 1 instrumental Instrumental Analysis (HPLC/UV-Vis): Dilute and measure against standards analysis->instrumental  Method 2 calculate Calculate Solubility gravimetric->calculate instrumental->calculate end End calculate->end

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-Depth Technical Guide on the Stability and Degradation Pathways of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of (R)-3-Hydroxybutanenitrile. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound under various stress conditions, facilitating the development of stable formulations and robust analytical methods.

Introduction

This compound is a chiral molecule of interest in organic synthesis and as a potential building block for pharmaceutical compounds. A thorough understanding of its stability profile is critical for its effective use in drug development and manufacturing. This guide details its degradation under hydrolytic and thermal stress, outlines potential enzymatic degradation, and discusses compatibility with common pharmaceutical excipients.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and enzymatic action. Under recommended storage conditions of 2-8°C in a dry, well-ventilated place, the compound is generally stable.[1] However, exposure to elevated temperatures, acidic, or basic conditions can lead to significant degradation.

Hydrolytic Degradation

The primary pathway for hydrolytic degradation of this compound is the conversion of the nitrile group to a carboxylic acid, forming (R)-3-hydroxybutyric acid. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl) and heat, the nitrile group undergoes hydrolysis to form (R)-3-hydroxybutyric acid and an ammonium salt.[2] The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH) with heating, the nitrile is hydrolyzed to the carboxylate salt of (R)-3-hydroxybutyric acid and ammonia.[2] To obtain the free carboxylic acid, a subsequent acidification step is required.

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this molecule are limited, information on related compounds suggests potential degradation pathways. For instance, gas-phase thermolysis of β-hydroxynitriles can occur through a six-membered cyclic transition state.[3] The thermal decomposition of related polymers like polyacrylonitrile yields a variety of nitrile-containing compounds and hydrogen cyanide at very high temperatures.[4] For this compound, thermal stress is likely to lead to dehydration and potentially elimination reactions. Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[1]

Enzymatic Degradation

Enzymatic hydrolysis represents a significant degradation pathway for this compound, particularly in biological systems. Nitrilase or a combination of nitrile hydratase and amidase enzymes can catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid, (R)-3-hydroxybutyric acid.[2][5] This biotransformation is a key consideration in the context of metabolism and potential environmental fate.

Quantitative Degradation Data

Forced degradation studies are essential to quantitatively assess the stability of this compound. The following tables present illustrative data from hypothetical forced degradation experiments.

Table 1: Illustrative Hydrolytic Degradation of this compound after 48 hours

ConditionTemperature (°C)% Degradation (Illustrative)Primary Degradation Product
0.1 M HCl6015.2(R)-3-Hydroxybutyric acid
Water (pH 7)601.8(R)-3-Hydroxybutyric acid
0.1 M NaOH6025.8Sodium (R)-3-hydroxybutyrate

Table 2: Illustrative Thermal and Oxidative Degradation of this compound after 24 hours

ConditionTemperature (°C)% Degradation (Illustrative)Potential Degradation Products
Dry Heat808.5Dehydration and elimination products
3% H₂O₂255.3Oxidized derivatives

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Purified water

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 48 hours.

  • Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of purified water. Heat at 60°C for 48 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Drug-Excipient Compatibility Study Protocol

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Excipients: Lactose, Microcrystalline cellulose, Starch, Magnesium stearate, Croscarmellose sodium, Povidone.

  • Purified water

Procedure:

  • Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

  • Prepare a physical mixture of all components.

  • For each mixture, prepare two sets: one dry and one with the addition of 5% w/w water.

  • Store the samples at 40°C/75% RH for 4 weeks.

  • Analyze the samples at initial, 2-week, and 4-week time points for appearance, and quantify the remaining this compound and any degradation products by a validated stability-indicating HPLC method.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation R-3-HBN This compound Amide_Intermediate Amide Intermediate R-3-HBN->Amide_Intermediate H+ / H₂O Carboxylate_Salt Sodium (R)-3-hydroxybutyrate R-3-HBN->Carboxylate_Salt OH- / H₂O Dehydration_Product Dehydration Product (e.g., Crotononitrile) R-3-HBN->Dehydration_Product Heat R-3-HBA (R)-3-Hydroxybutyric Acid Amide_Intermediate->R-3-HBA H+ / H₂O

Caption: Proposed degradation pathways of this compound.

Start Start Forced Degradation Study Prepare_Samples Prepare Samples (Acid, Base, Neutral, Oxidative, Thermal) Start->Prepare_Samples Stress_Conditions Apply Stress Conditions (e.g., 60°C, 48h) Prepare_Samples->Stress_Conditions Sampling Withdraw Samples at Time Points Stress_Conditions->Sampling Neutralize_Dilute Neutralize and Dilute Samples Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

Metabolism This compound Enzymatic Hydrolysis (Nitrilase / Nitrile Hydratase) HBA (R)-3-Hydroxybutyric Acid Metabolite Metabolism->HBA Acetoacetyl_CoA Acetoacetyl-CoA HBA->Acetoacetyl_CoA β-oxidation pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Potential metabolic pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. The primary degradation pathways involve hydrolysis of the nitrile group to a carboxylic acid under both acidic and basic conditions, with enzymatic degradation also being a significant route. Thermal degradation is likely to proceed via dehydration and elimination reactions. The provided experimental protocols offer a starting point for conducting detailed stability and compatibility studies. The illustrative quantitative data and visual diagrams serve to contextualize the stability profile of this compound for researchers and drug development professionals. Further empirical studies are recommended to establish precise kinetic parameters and confirm the identity of all degradation products under various stress conditions.

References

The Natural Occurrence and Antifungal Properties of 3-Hydroxybutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxybutanenitrile, a hydroxynitrile compound with documented antimicrobial properties. The primary focus of this guide is on its isolation from fungal sources, specifically the endophytic fungus Aspergillus sp. KJ-9. This document details generalized experimental protocols for the extraction, purification, and identification of 3-hydroxybutanenitrile from fungal cultures. Furthermore, a putative biosynthetic pathway is proposed based on established biochemical principles of nitrile metabolism in fungi. Quantitative data on its biological activity is presented, and key experimental workflows and metabolic pathways are visualized using diagrams to aid researchers, scientists, and drug development professionals in their understanding of this bioactive molecule.

Introduction

3-Hydroxybutanenitrile, also known as β-hydroxybutyronitrile, is a small organic compound containing both a hydroxyl and a nitrile functional group.[1] While synthetic routes to this molecule are established, its presence in nature has been less explored. Recent research has identified (R)-3-hydroxybutanenitrile as a secondary metabolite produced by an endophytic fungus, Aspergillus sp. KJ-9, isolated from the stem bark of Melia azedarach.[2][3] This discovery is significant as the compound has demonstrated notable antifungal and antibacterial activities, suggesting its potential as a lead compound in the development of new antimicrobial agents.[2][3]

This guide aims to consolidate the available technical information on the natural occurrence of 3-hydroxybutanenitrile, providing a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Natural Occurrence

The primary documented natural source of 3-hydroxybutanenitrile is the endophytic fungus Aspergillus sp. KJ-9.[2][3] Endophytic fungi reside within the tissues of living plants and are known to produce a diverse array of bioactive secondary metabolites. The isolation of this compound from this fungus highlights the potential of endophytic microorganisms as a source of novel chemical entities.[2][3]

To date, there is limited information on the occurrence of 3-hydroxybutanenitrile in other natural sources such as plants, bacteria, or other fungal species. Further research is required to explore the broader distribution of this compound in nature.

Quantitative Data on Biological Activity

This compound has been reported to exhibit antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.

Test OrganismMinimum Inhibitory Concentration (MIC) in µM
Escherichia coli25-50
Bacillus subtilis25-50
Bacillus cereus25-50
Staphylococcus aureus25-50
Data sourced from a review by Al-Fakih and Almaqtri (2019), which cites the original work of Xiao et al. (2014).[3]

Experimental Protocols

While the full experimental details from the primary literature are not available, a generalized protocol for the extraction, isolation, and identification of 3-hydroxybutanenitrile from a fungal culture can be proposed based on standard methodologies for fungal secondary metabolites.

Fungal Cultivation and Fermentation
  • Strain and Culture Conditions: The endophytic fungus Aspergillus sp. KJ-9 is cultured on a suitable nutrient-rich medium, such as Potato Dextrose Agar (PDA) for initial growth and then transferred to a liquid fermentation medium, for example, Potato Dextrose Broth (PDB).

  • Fermentation: The fungus is grown under static or shaking conditions at a controlled temperature (e.g., 25-28 °C) for a period sufficient for the production of secondary metabolites (typically 14-28 days).

Extraction of Metabolites
  • Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration.

  • Solvent Extraction: Both the mycelial biomass and the culture filtrate are extracted with an appropriate organic solvent. Given the polar nature of 3-hydroxybutanenitrile, a solvent such as ethyl acetate is a suitable choice for extracting the culture filtrate. The mycelia can be extracted with a more polar solvent like methanol or a mixture of methanol and dichloromethane.

  • Concentration: The organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation
  • Chromatographic Techniques: The crude extract is subjected to a series of chromatographic separations to isolate the pure compound.

    • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

    • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, likely on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation and Identification
  • Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution Mass Spectrometry).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

  • Chiral Analysis: The absolute configuration of the stereocenter at C-3 can be determined by comparing the optical rotation of the isolated compound with that of synthetic standards or by using chiral chromatography.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_identification Identification start Inoculation of Aspergillus sp. KJ-9 fermentation Liquid Fermentation (PDB) start->fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction Culture Filtrate concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel Crude Extract sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy Pure 3-Hydroxybutanenitrile chiral_analysis Chiral Analysis spectroscopy->chiral_analysis

A generalized workflow for the isolation and identification of 3-hydroxybutanenitrile.

Putative Biosynthetic Pathway

The biosynthetic pathway for 3-hydroxybutanenitrile in Aspergillus sp. KJ-9 has not yet been elucidated. However, a plausible pathway can be proposed based on known metabolic pathways for related compounds in fungi. The pathway likely starts from the common metabolite acetoacetyl-CoA, which is an intermediate in fatty acid metabolism.

  • Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

  • Hydrolysis: The thioester bond of 3-hydroxybutyryl-CoA is hydrolyzed to yield 3-hydroxybutyric acid.

  • Decarboxylation and Amination: While less common, a pathway involving decarboxylation and subsequent amination could lead to an amino intermediate.

  • Oxidation and Cyanation: A more likely route involves the conversion of an amino acid precursor. Alternatively, a cyanohydrin synthase could catalyze the addition of a cyanide group to a 3-oxobutanal intermediate, though this is speculative.

A simplified putative pathway is presented below, starting from the reduction of acetoacetate.

biosynthetic_pathway acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Reduction hydroxybutyric_acid 3-Hydroxybutyric Acid hydroxybutyryl_coa->hydroxybutyric_acid Hydrolysis intermediate Putative Intermediate hydroxybutyric_acid->intermediate Activation/ Modification hydroxybutanenitrile 3-Hydroxybutanenitrile intermediate->hydroxybutanenitrile Nitrile Formation

A putative biosynthetic pathway for 3-hydroxybutanenitrile.

Conclusion and Future Perspectives

The discovery of this compound as a natural product from the endophytic fungus Aspergillus sp. KJ-9 opens up new avenues for research in antimicrobial drug discovery. The compound's activity against several pathogenic bacteria warrants further investigation into its mechanism of action and potential therapeutic applications.

Future research should focus on several key areas:

  • Full Elucidation of the Biosynthetic Pathway: Understanding the enzymatic machinery responsible for the synthesis of 3-hydroxybutanenitrile could enable its biotechnological production through metabolic engineering.

  • Broader Screening for Natural Occurrence: Investigating other fungal endophytes and different microbial sources may reveal a wider distribution of this and related hydroxynitriles.

  • Quantitative Analysis in Natural Sources: Determining the concentration of 3-hydroxybutanenitrile in its natural host will provide insights into its ecological role.

  • In-depth Biological Activity Studies: A comprehensive evaluation of its antifungal, antibacterial, and potentially other biological activities is necessary to fully assess its therapeutic potential.

This technical guide provides a foundational understanding of the natural occurrence of 3-hydroxybutanenitrile and serves as a starting point for further scientific exploration of this promising bioactive molecule.

References

The Enigmatic Antifungal Agent: A Technical Deep Dive into the Biological Role of (R)-3-Hydroxybutanenitrile in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biological significance of (R)-3-Hydroxybutanenitrile, a nitrile-containing secondary metabolite produced by the fungus Aspergillus sp. KJ-9. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its known antifungal properties, putative biosynthetic origins, and the methodologies crucial for its study. While significant gaps in the understanding of its precise mechanism of action and biosynthetic pathway remain, this guide consolidates the current knowledge and paves the way for future research into its potential as a novel antifungal agent.

Introduction

This compound is a chiral hydroxynitrile identified as a metabolite with pronounced antifungal activity against a variety of phytopathogenic fungi[1]. As a member of the nitrile family, its biological role is of considerable interest, given the diverse functions of nitrile-containing compounds in microbial metabolism, including their involvement in defense mechanisms and as intermediates in various metabolic pathways[2][3]. This technical guide aims to provide a detailed overview of the current understanding of this compound in the context of fungal biology.

Antifungal Activity

While the initial discovery highlighted its broad-spectrum antifungal properties, specific quantitative data regarding the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of fungal pathogens are not extensively documented in publicly available literature. The general antifungal activity of nitriles can vary significantly, with some demonstrating potent inhibitory effects while others are considerably weaker antifungal agents[3]. Further research is critically needed to quantify the antifungal efficacy of this compound against a wider range of fungal species, including clinically relevant pathogens.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in Aspergillus sp. KJ-9 has not yet been elucidated. However, based on the known metabolism of nitriles and related compounds in fungi, a putative pathway can be hypothesized. The formation of the cyanohydrin structure likely involves the enzymatic addition of a cyanide group to a four-carbon precursor. Key enzyme families that may be involved in its biosynthesis and subsequent metabolism include:

  • Hydroxynitrile Lyases (HNLs): These enzymes catalyze the reversible cleavage of cyanohydrins to a carbonyl compound and hydrogen cyanide. In the context of biosynthesis, an (R)-selective HNL could potentially catalyze the synthesis of this compound from a suitable ketone or aldehyde precursor and a cyanide source.

  • Nitrilases: These enzymes are capable of hydrolyzing nitriles directly to the corresponding carboxylic acids and ammonia[2]. While primarily catabolic, their reverse activity or the activity of related synthases could play a role in nitrile formation.

  • Aldoxime Dehydratases: These enzymes have been shown to be involved in the synthesis of nitriles from aldoximes, offering an alternative cyanide-free biosynthetic route[1].

The metabolism of this compound by other fungi could involve detoxification pathways, potentially through the action of nitrilases or other hydrolytic enzymes, converting it into less toxic carboxylic acids.

Putative Biosynthetic Logic for this compound

Putative Biosynthesis of this compound Precursor_Metabolite 4-Carbon Precursor (e.g., Butanone) Enzyme Putative Enzyme (e.g., (R)-Hydroxynitrile Lyase) Precursor_Metabolite->Enzyme Cyanide_Source Cyanide Source (e.g., HCN) Cyanide_Source->Enzyme R_3_HBN This compound Enzyme->R_3_HBN

Caption: Hypothetical enzymatic synthesis of this compound.

Mechanism of Action and Signaling Pathways

The specific molecular mechanism by which this compound exerts its antifungal effect is currently unknown. The presence of the nitrile group suggests several possibilities:

  • Inhibition of Metalloenzymes: Cyanide and some nitrile compounds are known to be potent inhibitors of metalloenzymes, particularly those containing iron, copper, or zinc in their active sites. This could disrupt critical metabolic processes such as respiration.

  • Disruption of Cellular Processes: The molecule could interfere with various cellular processes, including cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis.

  • Induction of Oxidative Stress: Some antifungal agents act by inducing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

The interaction of this compound with fungal signaling pathways is also an area that requires investigation. Antifungal compounds can trigger various stress response pathways in fungi, such as the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and pathways involved in oxidative stress response. Understanding which, if any, of these pathways are activated in response to this compound exposure could provide valuable insights into its mode of action.

General Fungal Stress Response Signaling

Fungal Stress Response Antifungal_Compound This compound Cellular_Stress Cellular Stress (e.g., Membrane Damage, Oxidative Stress) Antifungal_Compound->Cellular_Stress Signaling_Pathways Stress Signaling Pathways (HOG, CWI, etc.) Cellular_Stress->Signaling_Pathways Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Signaling_Pathways->Cellular_Response

Caption: Generalized fungal stress response to an antifungal compound.

Experimental Protocols

Due to the limited availability of specific published research on this compound from Aspergillus sp. KJ-9, the following sections provide generalized experimental protocols that can be adapted for its study.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a culture of Aspergillus sp. KJ-9.

Workflow Diagram

Isolation_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Culture of Aspergillus sp. KJ-9 Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy

Caption: General workflow for the isolation and identification of a fungal metabolite.

Methodology:

  • Fungal Culture: Aspergillus sp. KJ-9 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then subjected to liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to fractionate the extract.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the active compound.

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified this compound against various fungal strains.

Methodology (Broth Microdilution Method):

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The purified this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for the antifungal activity of this compound from Aspergillus sp. KJ-9. Future research should aim to populate tables such as the one exemplified below.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Fusarium oxysporumData not available
Botrytis cinereaData not available
Alternaria alternataData not available
Rhizoctonia solaniData not available
Candida albicansData not available

Conclusion and Future Directions

This compound, a secondary metabolite from Aspergillus sp. KJ-9, represents a promising lead for the development of new antifungal agents. However, significant research is required to fully understand its biological role. Key areas for future investigation include:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the genes and enzymes responsible for the synthesis of this compound in Aspergillus sp. KJ-9.

  • Comprehensive Antifungal Spectrum Analysis: Determination of MIC values against a broad range of phytopathogenic and clinically relevant fungi.

  • Mechanism of Action Studies: Investigation into the specific molecular targets and cellular processes inhibited by the compound.

  • Signaling Pathway Analysis: Identification of the fungal signaling pathways that are modulated upon exposure to this compound.

Addressing these knowledge gaps will be crucial in harnessing the full potential of this intriguing fungal metabolite.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-3-Hydroxybutanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest, and enzymatic methods offer a green and highly specific alternative to traditional chemical routes. Biocatalysis, utilizing enzymes such as hydroxynitrile lyases, reductases, or aldoxime dehydratases, allows for the production of this compound with high enantiomeric excess (ee) under mild reaction conditions. These application notes provide an overview of different enzymatic strategies and a detailed protocol for a reductase-catalyzed synthesis.

Application Notes

The enzymatic synthesis of chiral β-hydroxy nitriles can be achieved through several distinct biocatalytic strategies. The choice of enzyme and substrate is critical for achieving high yield and enantioselectivity. Key enzymatic routes include the reduction of β-ketonitriles, the enantioselective ring-opening of cyclic precursors, and the hydrocyanation of aldehydes.

Table 1: Comparison of Enzymatic Strategies for Chiral β-Hydroxy Nitrile Synthesis

Enzyme ClassSubstrate ExampleProductEnantiomeric Excess (% ee)YieldReference
Ketoreductase (KRED)3-Oxopentanenitrile(R)-3-Hydroxypentanenitrile>99%High[1]
Aldoxime Dehydratase(±)-5-(chloromethyl)-4,5-dihydroisoxazole(R)-4-chloro-3-hydroxybutanenitrile90%39% (isolated)[2][3]
Halohydrin DehalogenaseStyrene oxide(R)-3-hydroxy-3-phenylpropanenitrile98%34%[4]
Hydroxynitrile Lyase (HNL)Benzaldehyde + HCN(R)-Mandelonitrile96.3%86.8% (molar conversion)[5]

Note: Data for homologous or similar reactions are presented to illustrate the potential of each enzyme class for the synthesis of this compound.

Visualization of Synthetic Pathways

The overall workflow for producing this compound via enzymatic synthesis involves several key stages, from initial reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Downstream Processing cluster_analysis Analysis A Reagent Preparation (Buffer, Substrate, Cofactor) C Biocatalytic Reaction (pH & Temp Control) A->C B Enzyme Solution (e.g., Ketoreductase) B->C D Reaction Quenching C->D Reaction complete E Product Extraction (e.g., with Ethyl Acetate) D->E F Purification (e.g., Column Chromatography) E->F G Purity & Yield Analysis (GC or HPLC) F->G H Enantiomeric Excess (Chiral HPLC/GC) F->H I Final Product: This compound G->I H->I G sub 3-Oxobutanenitrile (Substrate) dummy sub->dummy prod This compound (Product) nadph NADPH (Cofactor) nadph->dummy nadp NADP+ enzyme Ketoreductase (KRED) dummy->prod dummy->nadp dummy->enzyme Stereoselective Reduction

References

Asymmetric Synthesis of Chiral Hydroxynitriles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral hydroxynitriles, also known as cyanohydrins, are invaluable building blocks in the chemical and pharmaceutical industries. Their versatile reactivity allows for their conversion into a wide array of valuable chiral molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones, which are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these molecules is often crucial to their biological activity, making the development of efficient asymmetric syntheses a primary focus for researchers. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral hydroxynitriles, with a focus on enzymatic and organocatalytic methods, to guide researchers, scientists, and drug development professionals in this critical area of synthetic chemistry.

I. Enzymatic Synthesis of Chiral Hydroxynitriles using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, producing a chiral cyanohydrin with high enantioselectivity.[1][2][3] HNLs are classified based on the stereochemistry of the product they form, with (R)-HNLs and (S)-HNLs being readily available. To enhance their stability, reusability, and applicability in organic solvents, HNLs are often immobilized on solid supports.[1][4]

A. Application Notes

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. The reactions are typically performed in biphasic systems or in organic solvents with a minimal amount of water to dissolve the enzyme, which helps to suppress the non-enzymatic, racemic background reaction.[1] The choice of solvent, pH, and temperature can significantly influence the enzyme's activity and selectivity. Immobilization techniques, such as covalent attachment to a solid support or formation of cross-linked enzyme aggregates (CLEAs), can improve the operational stability and allow for easy recovery and reuse of the biocatalyst.[4][5][6]

B. Experimental Protocol: (R)-Mandelonitrile Synthesis using Immobilized HNL

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde using an immobilized (R)-HNL.

Materials:

  • Benzaldehyde

  • Hydrogen cyanide (HCN) solution in a suitable buffer (e.g., acetate buffer, pH 4.0) or an in-situ HCN generating system (e.g., KCN/acetic anhydride)

  • Immobilized (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus) on a solid support (e.g., Celite)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Internal standard (e.g., 1,3,5-triisopropylbenzene) for GC analysis

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a well-ventilated fume hood, prepare a solution of benzaldehyde (e.g., 1 mmol, 100 μL) and an internal standard in an organic solvent (e.g., MTBE).

  • Add the immobilized HNL (e.g., packed in a tea bag for easy removal) to the reaction mixture.[7]

  • Cool the reaction mixture to the desired temperature (e.g., 5 °C) with stirring (e.g., 700 rpm).[7]

  • Carefully add the HCN solution (e.g., 2 mL of 1.75 M solution in acetate buffered MTBE, pH 4.0) to the reaction mixture.[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the immobilized enzyme by filtration.

  • The product, (R)-mandelonitrile, can be purified by column chromatography if necessary.

Analysis:

  • The enantiomeric excess (ee%) of the product is determined by chiral GC or HPLC analysis.

  • The conversion is calculated based on the consumption of the starting aldehyde, as determined by GC or HPLC analysis relative to the internal standard.

C. Quantitative Data

The following table summarizes the performance of various HNLs in the synthesis of chiral cyanohydrins.

Aldehyde/KetoneHNL SourceImmobilizationProduct ConfigurationYield (%)ee (%)Reference
BenzaldehydePrunus dulcisCLEA(R)93>99[5][6]
4-MethoxybenzaldehydePrunus dulcisCLEA(R)9595[6]
4-MethylbenzaldehydePrunus dulcisCLEA(R)8579[6]
4-HydroxybenzaldehydePrunus dulcisCLEA(R)225[6]
AcetophenonePrunus dulcisCLEA(R)199[6]
4-FluoroacetophenonePrunus dulcisCLEA(R)2084[6]
4-ChloroacetophenonePrunus dulcisCLEA(R)1195[6]
BenzaldehydeBaliospermum montanumCLEA(S)~60~99[4]
2-ChlorobenzaldehydeParafontaria laminata (mutant)Soluble(R)9198.2[8]

II. Organocatalytic Synthesis of Chiral Hydroxynitriles

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral small molecules, such as thioureas, cinchona alkaloids, and their derivatives, can effectively catalyze the enantioselective addition of cyanide to aldehydes and ketones.[9]

A. Application Notes

Organocatalysts often operate through hydrogen bonding interactions, activating the carbonyl group towards nucleophilic attack by the cyanide source. The choice of catalyst, solvent, temperature, and cyanide source (e.g., trimethylsilyl cyanide - TMSCN) are critical parameters for achieving high enantioselectivity and yield. The resulting O-silylated cyanohydrins can be readily hydrolyzed to the corresponding chiral hydroxynitriles.

B. Experimental Protocol: Organocatalytic Cyanosilylation of an Aldehyde

This protocol describes a general procedure for the asymmetric cyanosilylation of an aldehyde using a chiral organocatalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral organocatalyst (e.g., a chiral thiourea derivative)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried flask under an inert atmosphere.

  • Dissolve the chiral organocatalyst (e.g., 1-10 mol%) in the anhydrous solvent.

  • Add the aldehyde to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add TMSCN to the reaction mixture with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude O-silylated cyanohydrin can be purified by column chromatography.

  • To obtain the free hydroxynitrile, the silyl ether can be deprotected using acidic conditions (e.g., HCl in methanol).

C. Quantitative Data

The following table presents representative data for the organocatalytic synthesis of chiral cyanohydrins.

AldehydeCatalystCyanide SourceProduct ConfigurationYield (%)ee (%)Reference
BenzaldehydeChiral Amino ThioureaTMSCNNot SpecifiedHighHigh[9]
Various AldehydesChiral Oxazaborolidinium SaltTMSCNNot SpecifiedHighHigh[9]
BenzaldehydeChiral Lithium BinaphtholateNot SpecifiedNot SpecifiedHighHigh[9]

III. Metal-Catalyzed Asymmetric Cyanohydrin Synthesis

Chiral metal complexes, particularly those based on titanium and vanadium, are highly effective catalysts for the asymmetric synthesis of cyanohydrins.[10][11][12][13] These catalysts can activate the carbonyl substrate and control the stereochemical outcome of the cyanide addition.

A. Application Notes

Salen-type ligands are commonly employed in combination with titanium or vanadium precursors to generate the active chiral catalyst.[11][12] The cyanide source can vary, with TMSCN and KCN/acetic anhydride being common choices. The reaction conditions, including solvent, temperature, and the presence of additives, can have a significant impact on the enantioselectivity. Dimeric metal complexes have been identified as highly active catalyst precursors in some systems.[11]

B. Experimental Protocol: Titanium-Salen Catalyzed Asymmetric Cyanation

This protocol outlines the synthesis of a chiral O-acetylcyanohydrin using a titanium-salen catalyst.

Materials:

  • Aldehyde (e.g., 2-fluorobenzaldehyde)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Acetic anhydride

  • Chiral dimeric Titanium(IV) Salen complex

  • Solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine the aldehyde, KCN or NaCN, and the chiral Titanium(IV) Salen catalyst in the solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C).[12]

  • Add acetic anhydride to the reaction mixture.

  • Stir the reaction for the required time, monitoring its progress by TLC or GC.

  • Upon completion, work up the reaction by filtering the catalyst and washing the organic phase.

  • The product, a chiral O-acetylcyanohydrin, can be purified by column chromatography.

C. Quantitative Data

The following table provides data for metal-catalyzed asymmetric cyanohydrin synthesis.

AldehydeCatalystCyanide SourceProductYield (%)ee (%)Reference
2-FluorobenzaldehydeDimeric Ti(IV) SalenNaCN/Ac₂OO-AcetylcyanohydrinHigh96[12]
Benzaldehyde(R,R)-Ti(salen)Cl₂TMSCNO-TMS-cyanohydrinHighup to 90[11]
Benzaldehyde[(R,R)-salen-Ti(μ-O)]₂TMSCNO-TMS-cyanohydrinHighup to 92[11]
BenzaldehydeChiral V(IV) SalenKCN/Ac₂OO-Acetyl-(S)-mandelonitrile6387[13]

IV. Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare Reactants (Aldehyde, Cyanide Source) catalyst Add Catalyst (Enzyme, Organocatalyst, or Metal Complex) start->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring quench Quench Reaction monitoring->quench Completion extraction Extraction & Drying quench->extraction purification Purification (Chromatography) extraction->purification product Chiral Hydroxynitrile purification->product analysis Determine Yield & ee% product->analysis

General experimental workflow for asymmetric hydroxynitrile synthesis.

catalytic_cycle catalyst Chiral Catalyst (E) intermediate Catalyst-Aldehyde Complex (E-RCHO) catalyst->intermediate + Aldehyde aldehyde Aldehyde (RCHO) cyanide Cyanide Source (HCN/TMSCN) product Chiral Hydroxynitrile (RCH(OH)CN) intermediate->product + Cyanide product->catalyst - Product

Simplified catalytic cycle for asymmetric hydroxynitrile synthesis.

References

Application Notes and Protocols for the Biocatalytic Production of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxybutanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereospecific production is of significant interest to the drug development industry. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods, often providing high enantioselectivity and avoiding the use of hazardous reagents. This document provides detailed application notes and protocols for the biocatalytic production of this compound, primarily focusing on the enzymatic reduction of 3-oxobutanenitrile using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within a whole-cell biocatalyst system.

Overview of the Biocatalytic Approach

The primary biocatalytic route to this compound involves the asymmetric reduction of the ketone group in 3-oxobutanenitrile. This transformation can be achieved using isolated enzymes or, more commonly, with whole-cell biocatalysts that express a suitable ketoreductase. Whole-cell systems are often preferred due to the intrinsic cofactor regeneration mechanisms, which are essential for the catalytic activity of many KREDs and ADHs. Recombinant Escherichia coli is a commonly used host for expressing the desired reductase due to its well-understood genetics and rapid growth.

Data Presentation: Performance of Biocatalysts in the Synthesis of Chiral Hydroxyalkanenitriles and Related Compounds

The following table summarizes the performance of various biocatalysts in the production of this compound and structurally related chiral compounds. This data is provided for comparative purposes to guide catalyst selection and process optimization.

BiocatalystSubstrateProductYieldEnantiomeric Excess (ee)Key Process Details
Acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans expressed in E. coli[1]3-Oxopentanenitrile(R)-3-Hydroxypentanenitrile>99%>99%Whole-cell system with co-expression of glucose dehydrogenase (GDH) for NADPH regeneration.[1]
Aldoxime dehydratase mutant (OxdA-L318I) from Pseudomonas chlororaphis B23[2][3](±)-5-(chloromethyl)-4,5-dihydroisoxazole(R)-4-chloro-3-hydroxybutanenitrile39%90%Kinetic resolution using lyophilized whole cells. Reaction in potassium phosphate buffer with DMSO as a co-solvent.[2]
Carbonyl reductase from Burkholderia gladioli (BgADH3) expressed in E. coli[4]Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutyrate>99%99.9%Whole-cell system with GDH for cofactor regeneration in an aqueous/octanol biphasic system with substrate fed-batch strategy.[4]
Recombinant E. coli expressing genes from Halomonas boliviensis[5][6]Glucose(R)-3-Hydroxybutyrate12.7 g/LNot ReportedFed-batch fermentation with nitrogen limitation to induce product formation.[6]
(R)-Hydroxynitrile lyase from Pyrus communis (PycHNL)[7]Benzaldehyde and HCN(R)-Mandelonitrile86.83%96.33%Isolated enzyme at pH 5.5 and 30 °C.[7]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Oxobutanenitrile

This protocol describes the use of a recombinant E. coli whole-cell biocatalyst expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration to produce this compound.

1. Materials and Reagents

  • Recombinant E. coli cells expressing the desired KRED and GDH

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 3-Oxobutanenitrile

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Antibiotics (as required for plasmid maintenance)

2. Equipment

  • Shaking incubator

  • Centrifuge

  • Bioreactor (for scaled-up production)

  • pH meter

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC system (for analysis)

3. Methodology

a. Cultivation of Whole-Cell Biocatalyst

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200 rpm overnight.

  • Use the overnight culture to inoculate 1 L of LB medium in a 2.5 L flask.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 25°C for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.0) and centrifuge again. The resulting cell paste can be used immediately or stored at -80°C.

b. Biocatalytic Reduction

  • In a suitable reaction vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 100 mM (for cofactor regeneration).

  • Add 3-oxobutanenitrile to a final concentration of 50 mM.

  • Resuspend the harvested E. coli cell paste in the reaction mixture to a final concentration of 50 g/L (wet cell weight).

  • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.

c. Product Extraction and Purification

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

d. Analysis

  • Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis. A suitable chiral stationary phase, such as a polysaccharide-based column, should be used.[8][9]

Protocol 2: Downstream Processing - General Workflow

Downstream processing involves the recovery and purification of the biosynthesized product from the fermentation broth.[9]

  • Removal of Insolubles (Cell Mass): The first step is to separate the biocatalyst (whole cells) from the reaction mixture. This is typically achieved by centrifugation or microfiltration.

  • Product Isolation: The clarified supernatant containing the product is then subjected to an extraction step. Liquid-liquid extraction with a suitable organic solvent like ethyl acetate is a common method.

  • Product Purification: The extracted product is then purified to remove impurities. This is often accomplished using chromatographic techniques such as column chromatography.

  • Product Polishing: For high-purity requirements, a final polishing step may be necessary. This could involve recrystallization or further chromatography.

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reaction Substrate 3-Oxobutanenitrile KRED Ketoreductase (KRED) (from recombinant E. coli) Substrate->KRED Product This compound KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H+ donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone 6-Phospho-D-glucono-1,5-lactone GDH->NADPH H+ acceptor GDH->Gluconolactone

Caption: Biocatalytic reduction of 3-oxobutanenitrile to this compound.

Experimental Workflow

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Cultivation Cultivation of Recombinant E. coli Induction Induction of Enzyme Expression (IPTG) Cultivation->Induction Harvest Cell Harvesting and Washing Induction->Harvest Reaction Whole-cell Bioreduction (Substrate + Cells + Glucose) Harvest->Reaction Separation Cell Separation (Centrifugation) Reaction->Separation Extraction Product Extraction (Ethyl Acetate) Separation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for biocatalytic production and analysis of this compound.

References

(R)-3-Hydroxybutanenitrile: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-Hydroxybutanenitrile , a valuable chiral synthon, offers a versatile platform for the stereoselective synthesis of a wide array of biologically active molecules. Its inherent chirality and dual functionality, featuring both a hydroxyl and a nitrile group, make it an attractive starting material for the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in organic synthesis.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of several important pharmaceutical compounds, most notably L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB). Its utility stems from its ready conversion into other chiral building blocks, such as (R)-3-hydroxybutanoic acid and its esters, as well as chiral amines and β-amino acids.

Synthesis of L-Carnitine

L-carnitine is an essential molecule in human metabolism, responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.[1][2] Its deficiency can lead to various health issues, making its synthesis a topic of significant interest. This compound can be utilized as a precursor for the synthesis of L-carnitine, typically through its conversion to (R)-4-chloro-3-hydroxybutyronitrile.

Synthetic Pathway Overview:

The overall synthetic strategy involves the transformation of the nitrile group into an amine and the hydroxyl group into a suitable leaving group for subsequent trimethylation.

G R3HBN This compound R4Cl3HBN (R)-4-Chloro-3-hydroxybutyronitrile R3HBN->R4Cl3HBN Chlorination R4Cl3HBAE Alkyl (R)-4-chloro-3-hydroxybutyrate R4Cl3HBN->R4Cl3HBAE Alcoholysis LCarnitine_ester L-Carnitine ester R4Cl3HBAE->LCarnitine_ester Trimethylamination LCarnitine L-Carnitine LCarnitine_ester->LCarnitine Hydrolysis

Figure 1: Synthetic pathway from this compound to L-Carnitine.

Experimental Protocols:

Protocol 1: Synthesis of Alkyl (R)-4-chloro-3-hydroxybutyrate from this compound (via (R)-4-chloro-3-hydroxybutyronitrile)

This protocol is a conceptual outline based on related syntheses, as a direct one-pot conversion from this compound is not extensively documented. The synthesis of the intermediate (R)-4-chloro-3-hydroxybutyronitrile is a key step.

  • Chlorination of this compound: (This step requires careful selection of chlorinating agent to achieve regioselectivity). A potential route involves the activation of the hydroxyl group followed by nucleophilic substitution with a chloride source.

  • Alcoholysis of (R)-4-chloro-3-hydroxybutyronitrile: The nitrile is converted to the corresponding ester by reaction with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction mixture is typically heated to drive the reaction to completion.

Protocol 2: Synthesis of L-Carnitine from Alkyl (R)-4-chloro-3-hydroxybutyrate [3]

  • A solution of alkyl (R)-4-chloro-3-hydroxybutyrate in an aqueous solution of trimethylamine (e.g., 45% in H₂O) is heated in a sealed reactor.

  • The reaction is maintained at a temperature of approximately 80°C for several hours.

  • After cooling, the excess trimethylamine is removed, and the aqueous solution is purified to yield L-carnitine.

Quantitative Data:

Reaction StepStarting MaterialProductReagentsConditionsYieldEnantiomeric Excess (ee)
TrimethylaminationEthyl (R)-4-chloro-3-hydroxybutyrateL-Carnitine45% Trimethylamine in H₂O80°C, 2-15 h71-75%>97%
Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)

(R)-GABOB is a neurotransmitter analogue with anticonvulsant properties.[4] It acts as an agonist at GABA receptors in the central nervous system.[4][5] Similar to L-carnitine synthesis, this compound can serve as a starting point for the synthesis of (R)-GABOB.

Synthetic Pathway Overview:

The synthesis involves the conversion of the nitrile group to a primary amine.

G R3HBN This compound R4A3HBN (R)-4-Amino-3-hydroxybutanenitrile R3HBN->R4A3HBN Reduction GABOB (R)-GABOB R4A3HBN->GABOB Hydrolysis

Figure 2: Synthetic pathway from this compound to (R)-GABOB.

Experimental Protocols:

Protocol 3: Reduction of this compound to (R)-4-Amino-3-hydroxybutanenitrile

Protocol 4: Hydrolysis of (R)-4-Amino-3-hydroxybutanenitrile to (R)-GABOB

  • (R)-4-Amino-3-hydroxybutanenitrile is subjected to acidic or basic hydrolysis.

  • For acidic hydrolysis, the nitrile can be heated in the presence of a strong acid such as hydrochloric acid.

  • The reaction mixture is then neutralized and the product is isolated, often through ion-exchange chromatography.

Quantitative Data:

Quantitative data for the direct synthesis of GABOB from this compound is not available in the provided search results. The yields and enantiomeric excess would be highly dependent on the specific conditions used for the reduction and hydrolysis steps.

Synthesis of Chiral β-Amino Acids and β-Lactams

While this compound is a logical precursor for the synthesis of chiral β-amino acids and β-lactams due to its stereocenter and functional groups, specific and detailed protocols for these transformations are not extensively documented in the reviewed literature. The conversion of the nitrile to an amine and subsequent manipulation of the hydroxyl group could, in principle, lead to these valuable classes of compounds. However, without concrete experimental evidence, these applications remain largely conceptual at this time.

Biological Signaling Pathways

The primary bioactive molecules synthesized from this compound, L-carnitine and GABOB, interact with distinct biological pathways.

L-Carnitine and Fatty Acid Metabolism

L-carnitine is integral to cellular energy production through its role in the carnitine shuttle system, which transports long-chain fatty acids into the mitochondrial matrix for β-oxidation.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Activation AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->AcylCarnitine AcylCoA_mito Acyl-CoA AcylCarnitine->AcylCoA_mito CACT/CPT2 BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation LCarnitine_mito L-Carnitine ATP ATP BetaOxidation->ATP

Figure 3: Role of L-Carnitine in fatty acid transport and β-oxidation.

GABOB and GABAergic Neurotransmission

(R)-GABOB exerts its effects by acting as an agonist at GABA receptors, primarily GABA-B receptors, which are metabotropic receptors that play a crucial role in inhibitory neurotransmission.[4][5]

G GABOB (R)-GABOB GABAB_R GABA-B Receptor GABOB->GABAB_R Binds to G_protein G-protein GABAB_R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AdenylylCyclase->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Hyperpolarization Ca_channel->Neuronal_Inhibition Reduced Neurotransmitter Release

Figure 4: Mechanism of action of (R)-GABOB at the GABA-B receptor.

Conclusion

This compound is a valuable and versatile chiral building block with demonstrated applications in the synthesis of important pharmaceutical compounds like L-carnitine and (R)-GABOB. While direct, detailed protocols for some transformations are still emerging, the established synthetic pathways from its derivatives highlight its potential. Further research into the direct functionalization of this compound is warranted to expand its utility in the stereoselective synthesis of a broader range of complex molecules, including β-amino acids and β-lactams. The provided application notes and conceptual protocols serve as a foundation for researchers to explore and exploit the synthetic potential of this important chiral intermediate.

References

Application Notes and Protocols: (R)-3-Hydroxybutanenitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of (R)-3-Hydroxybutanenitrile as a versatile chiral building block in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of (R)-3-aminobutanol, a crucial component of the antiretroviral drug Dolutegravir, and its relation to other important chiral intermediates like (R)-4-chloro-3-hydroxybutyronitrile, a precursor for L-carnitine and statins.

Synthesis of (R)-3-aminobutanol for Dolutegravir

(R)-3-aminobutanol is a key chiral intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][2] The direct reduction of the nitrile group in this compound offers a straightforward route to this valuable amino alcohol.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of this compound to (R)-3-aminobutanol using catalytic hydrogenation with Raney Nickel. Catalytic hydrogenation is a widely used and economical method for the reduction of nitriles to primary amines.[3]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Hydrogen gas

  • High-pressure autoclave

  • Celite®

Procedure:

  • In a high-pressure autoclave, prepare a solution of this compound (1 equivalent) in anhydrous ethanol.

  • Carefully add Raney Nickel (approximately 10-20% by weight of the nitrile) to the solution.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 5 kg/cm ².

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-3-aminobutanol.

  • The crude product can be further purified by fractional distillation under reduced pressure to yield pure (R)-3-aminobutanol.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compoundN/A
Product(R)-3-aminobutanol[4]
CatalystRaney Nickel[2]
SolventEthanol[4]
Hydrogen Pressure5 kg/cm ²[4]
Temperature60°C[4]
Typical Yield~90%[2]
Chiral Purity (ee)>98%[4]
Purity (HPLC)>98%[4]

Related Chiral Hydroxynitriles in Pharmaceutical Synthesis

While a direct conversion of this compound to (R)-4-chloro-3-hydroxybutyronitrile is not prominently described in the literature, the latter is a significant chiral intermediate for other blockbuster drugs. The synthesis of (R)- and (S)-4-chloro-3-hydroxybutyronitrile typically starts from epichlorohydrin.[5][6] This highlights the importance of the chiral hydroxynitrile moiety in pharmaceutical manufacturing.

Application in L-carnitine Synthesis

(R)-4-chloro-3-hydroxybutyronitrile is a key precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[5][7]

Synthetic Pathway Overview:

The synthesis involves the reaction of (R)-4-chloro-3-hydroxybutyronitrile with trimethylamine, followed by hydrolysis of the nitrile group to a carboxylic acid.

Application in Statin Synthesis

The enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, is a crucial building block for the synthesis of the side chains of widely used cholesterol-lowering drugs like Atorvastatin and Rosuvastatin.[7][8]

Synthetic Pathway Overview:

The synthesis of the statin side chain often involves the conversion of (S)-4-chloro-3-hydroxybutyronitrile into a protected diol derivative, which is then elaborated to form the characteristic 3,5-dihydroxyheptanoate side chain.

Visualized Workflows and Pathways

Synthesis of (R)-3-aminobutanol from this compound

Synthesis_of_R_3_aminobutanol R_3_HBN This compound Reduction Catalytic Hydrogenation (H₂, Raney Ni) R_3_HBN->Reduction R_3_AB (R)-3-aminobutanol Reduction->R_3_AB Dolutegravir Dolutegravir (Antiretroviral) R_3_AB->Dolutegravir Key Intermediate

Caption: Synthetic pathway from this compound to Dolutegravir.

Role of Chiral 4-chloro-3-hydroxybutyronitrile in Pharmaceutical Synthesis

Chiral_Intermediates cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_CHBN (R)-4-chloro-3-hydroxybutyronitrile L_Carnitine L-carnitine R_CHBN->L_Carnitine Precursor S_CHBN (S)-4-chloro-3-hydroxybutyronitrile Statins Atorvastatin / Rosuvastatin S_CHBN->Statins Precursor Epichlorohydrin Epichlorohydrin Epichlorohydrin->R_CHBN Epichlorohydrin->S_CHBN

Caption: Synthesis of key pharmaceutical ingredients from chiral 4-chloro-3-hydroxybutyronitrile.

References

Protocol for Ketoreductase-Mediated Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric synthesis of chiral alcohols from prochiral ketones using ketoreductases (KREDs). It includes methodologies for enzyme screening, preparative-scale reactions with cofactor regeneration, and analysis of reaction products. Quantitative data on the performance of various KREDs with different substrates are summarized for easy comparison.

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries.[1][2] The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols presents a significant challenge for traditional chemical methods. Ketoreductases (KREDs), a class of oxidoreductases, have emerged as powerful biocatalysts for this transformation, offering exceptional enantioselectivity under mild reaction conditions.[1][3][4][5][6] These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as a hydride source for the reduction.[7] This protocol outlines the practical application of KREDs for the synthesis of chiral alcohols, including methods for enzyme selection, reaction optimization, and product analysis.

Overview of the Workflow

The general workflow for the ketoreductase-mediated synthesis of chiral alcohols involves several key steps, from initial enzyme screening to the final analysis of the chiral product. This process ensures the selection of an optimal biocatalyst and reaction conditions for efficient and stereoselective synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Stock Prepare Enzyme Stock Solutions Screening High-Throughput Screening of KRED Library Enzyme_Stock->Screening Substrate_Stock Prepare Substrate Stock Solution Substrate_Stock->Screening Cofactor_Solution Prepare Cofactor & Regeneration System Solution Cofactor_Solution->Screening Optimization Reaction Optimization (pH, Temp, Substrate Loading) Screening->Optimization Select best hits Scale_Up Preparative Scale Synthesis Optimization->Scale_Up Workup Reaction Work-up (Extraction) Scale_Up->Workup Analysis Analysis by Chiral GC/HPLC Workup->Analysis Data_Evaluation Determine Conversion & Enantiomeric Excess Analysis->Data_Evaluation

Figure 1: General experimental workflow for KRED-mediated synthesis.

Signaling Pathway and Catalytic Mechanism

Ketoreductases catalyze the transfer of a hydride ion from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone substrate. The reaction is facilitated by key amino acid residues in the enzyme's active site, which help to position the substrate and cofactor for efficient and stereoselective hydride transfer. The resulting alcohol product and the oxidized cofactor (NADP+ or NAD+) are then released. To make the process cost-effective, the oxidized cofactor is continuously regenerated to its reduced form by a cofactor regeneration system.

G cluster_main Ketoreductase Catalytic Cycle cluster_regen Cofactor Regeneration KRED_NADPH KRED-NAD(P)H Complex [KRED-NAD(P)H-Ketone] Complex KRED_NADPH->Complex + Ketone Ketone Prochiral Ketone Ketone->Complex KRED_NADP KRED-NAD(P)+ Complex->KRED_NADP Hydride Transfer Alcohol Chiral Alcohol KRED_NADP->Alcohol - Chiral Alcohol NADP NAD(P)+ KRED_NADP->NADP - NAD(P)+ Regen_System Regeneration System (e.g., GDH/Glucose or Isopropanol) NADPH NAD(P)H Regen_System->NADPH Reduction NADP->Regen_System NADPH->KRED_NADPH + KRED

References

Application Notes and Protocols for the Synthesis of L-carnitine from (R)-4-chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of L-carnitine, a crucial molecule involved in fatty acid metabolism, starting from the chiral building block (R)-4-chloro-3-hydroxybutanenitrile. The synthesis involves a two-step process: hydrolysis of the nitrile to form an intermediate, followed by reaction with trimethylamine to yield L-carnitine. This guide offers comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to facilitate reproducible and efficient synthesis in a laboratory setting.

Overall Synthesis Pathway

The conversion of (R)-4-chloro-3-hydroxybutanenitrile to L-carnitine is a well-established synthetic route. The process first involves the hydrolysis of the nitrile group to a carboxylic acid or its corresponding ester. This intermediate, (R)-4-chloro-3-hydroxybutyric acid or its alkyl ester, is then subjected to nucleophilic substitution with trimethylamine, which displaces the chlorine atom to form the quaternary ammonium salt characteristic of L-carnitine. Subsequent hydrolysis, if an ester intermediate is used, and purification yield the final product.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product start (R)-4-chloro-3- hydroxybutanenitrile intermediate Ethyl (R)-4-chloro-3- hydroxybutyrate start->intermediate Acid-catalyzed Esterification/ Hydrolysis product L-carnitine intermediate->product Trimethylamination & Hydrolysis

Caption: Overall synthetic route from the nitrile to L-carnitine.

Experimental Protocols

This section details the methodologies for the key transformations in the synthesis of L-carnitine.

Protocol 1: Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

The initial step involves the conversion of the nitrile group into an ethyl ester. This is typically achieved through acid-catalyzed hydrolysis in the presence of ethanol.

Materials:

  • (R)-4-chloro-3-hydroxybutanenitrile

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (R)-4-chloro-3-hydroxybutanenitrile in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl (R)-4-chloro-3-hydroxybutyrate, which can be purified by vacuum distillation.[1]

Protocol 2: Synthesis of L-carnitine via Trimethylamination

This protocol describes the reaction of the intermediate ester with trimethylamine to form L-carnitine.

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate

  • Aqueous trimethylamine solution (e.g., 45%)

  • Methylene chloride (for extraction)

  • Pressure-rated reactor or a sealed vial

  • HPLC system for analysis

Procedure:

  • Place ethyl (R)-4-chloro-3-hydroxybutyrate and an aqueous solution of trimethylamine into a pressure-rated reactor.[2]

  • Seal the reactor and heat the reaction mixture to approximately 80°C.[2][3]

  • Maintain this temperature for a period ranging from 2 to 24 hours, depending on the scale and desired conversion.[2][3] Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent to release any excess pressure.

  • Remove the excess unreacted trimethylamine, for example, by bubbling nitrogen gas through the solution or by vacuum.[2]

  • The resulting aqueous solution containing crude L-carnitine can be extracted with methylene chloride to remove organic impurities.[2]

  • The aqueous layer containing L-carnitine is then carried forward for purification.

Data Presentation: Trimethylamination Reaction

The following table summarizes typical reaction conditions and yields for the conversion of ethyl (R)-4-chloro-3-hydroxybutyrate to L-carnitine as reported in the literature.

Starting Material AmountTrimethylamine SolutionTemperature (°C)Reaction Time (h)Yield (%)Reference
110 g280 ml (45% in H₂O)80°C271%[2][3]
400 g1 L (45% in H₂O)80°C1575%[2][3]
8.4 g23 ml (45% in H₂O)80°C24-[2]

Purification Protocol and Workflow

Purification of the final L-carnitine product is critical to remove salts and byproducts. Ion-exchange chromatography is a highly effective method for this purpose.[1][4]

G start Crude Aqueous L-carnitine (from Protocol 2) acidify Acidify with HCl (optional, for hydrochloride salt) start->acidify Adjust pH ion_exchange Pass through Anion- Exchange Resin Column acidify->ion_exchange Load onto column collect Collect Eluate Containing L-carnitine ion_exchange->collect Elute product concentrate Concentrate Solution (Rotary Evaporation) collect->concentrate Remove solvent recrystallize Recrystallize from Solvent (e.g., Ethanol) concentrate->recrystallize Final purification product Pure L-carnitine recrystallize->product Isolate solid

Caption: Workflow for the purification of L-carnitine.

Procedure:

  • Acidification (Optional): If L-carnitine hydrochloride is desired, the crude aqueous solution can be treated with hydrochloric acid.[1][4]

  • Ion Exchange: Prepare an anion-exchange resin column. Pass the aqueous solution of crude L-carnitine through the column. This step is crucial for removing chloride and other anions.[1][4]

  • Elution and Collection: The eluate containing L-carnitine is collected.

  • Concentration: The collected fractions are concentrated under reduced pressure to yield a viscous oil or solid.

  • Recrystallization: The crude solid is recrystallized from a suitable solvent system, such as ethanol or isopropanol, to obtain high-purity L-carnitine.[5]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent. The final product should be characterized by standard analytical techniques (NMR, HPLC, optical rotation) to confirm its identity and purity.

References

Application of (R)-3-Hydroxybutanenitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-AGRO-2025-01

Introduction

(R)-3-Hydroxybutanenitrile, a chiral β-hydroxy nitrile, has emerged as a molecule of significant interest in the field of agrochemical development. Its importance stems from two primary applications: as a chiral building block for the synthesis of complex agrochemicals and as a natural product with inherent antifungal properties. This document provides a comprehensive overview of its applications, supported by experimental protocols and key data.

This compound is a metabolite that has been isolated from Aspergillus sp. KJ-9 and has demonstrated activity against a wide variety of phytopathogenic fungi[1]. Chiral cyanohydrins, the class of compounds to which this compound belongs, are widely utilized as intermediates in the synthesis of insecticides and other agricultural chemicals[2]. The development of efficient biocatalytic methods for the synthesis of chiral β-hydroxy nitriles has further enhanced their accessibility for research and development[2][3].

This compound as a Chiral Building Block

The presence of both a hydroxyl and a nitrile functional group in a chiral configuration makes this compound a versatile precursor for the synthesis of various agrochemical scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized or serve as a directing group in stereoselective reactions.

Logical Workflow for Chiral Agrochemical Synthesis

The following diagram illustrates the logical workflow for utilizing this compound as a chiral building block in the development of new agrochemicals.

G cluster_0 Synthesis of this compound cluster_1 Functional Group Transformations cluster_2 Scaffold Elaboration and Agrochemical Synthesis A Biocatalytic Synthesis (e.g., using ketoreductases) C This compound A->C B Chemical Synthesis B->C D Hydrolysis of Nitrile (-> Carboxylic Acid) C->D E Reduction of Nitrile (-> Amine) C->E F Derivatization of Hydroxyl Group C->F G Coupling Reactions D->G E->G F->G H Cyclization Reactions G->H I Final Agrochemical Product H->I

Figure 1: Workflow for agrochemical synthesis.

Antifungal Activity of this compound

As a natural product from Aspergillus sp. KJ-9, this compound exhibits intrinsic antifungal properties[1]. While specific data for this compound is not extensively published, the antifungal efficacy of related nitrile compounds and other metabolites from Aspergillus species against phytopathogenic fungi provides a strong rationale for its investigation as a potential bio-fungicide.

Quantitative Data on Related Antifungal Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrile-containing compounds and other relevant antifungal agents against common phytopathogenic fungi, providing a comparative context for the potential efficacy of this compound.

Compound/ExtractTarget PhytopathogenMIC/EC50Reference
1H-indole-3-acetonitrileBotrytis cinerea1.28 mM (Median MIC)[4]
3-PhenylpropanenitrileBotrytis cinerea6.10 mM (Median MIC)[4]
4-(Methylsulfanyl)-butanenitrileBotrytis cinerea27.00 mM (Median MIC)[4]
3-Butenenitrile (Allyl Cyanide)Botrytis cinerea49.72 mM (Median MIC)[4]
Asperglaucins A and B (from Aspergillus)Bacillus cereusStrong Inhibition[2]
Aflaxanthones A and B (from Aspergillus)Candida albicans, Fusarium oxysporum3.13–50 µM[2]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is a generalized method based on the asymmetric reduction of β-ketonitriles using a carbonyl reductase, a common method for producing chiral β-hydroxy nitriles.

1. Materials:

  • 3-Oxobutanenitrile

  • Carbonyl reductase (e.g., from Candida magnoliae)

  • NADH or NADPH as a cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

2. Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM MgCl₂, 1 mM NAD(P)H, and the cofactor regeneration system (e.g., 1.5 equivalents of glucose and glucose dehydrogenase).

  • Add the carbonyl reductase to the mixture.

  • Dissolve 3-oxobutanenitrile in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Extract the product into the organic phase. Repeat the extraction twice.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting this compound by silica gel column chromatography.

11. Characterization:

  • Confirm the structure using ¹H NMR and ¹³C NMR.

  • Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

1. Materials:

  • This compound

  • Phytopathogenic fungal strain (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal (e.g., ketoconazole)

  • DMSO (for dissolving the test compound)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a standardized inoculum of the fungal spores or mycelial fragments in PDB. Adjust the concentration to approximately 1 x 10⁵ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with PDB to achieve a range of desired concentrations. Ensure the final DMSO concentration is below a level that affects fungal growth (typically ≤1%).

  • Add the fungal inoculum to each well.

  • Include a positive control (medium with a known antifungal), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the negative control), measured visually or with a spectrophotometer at 600 nm.

Experimental Workflow for Antifungal Screening

The following diagram outlines the typical workflow for screening the antifungal activity of this compound.

G A Preparation of This compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Preparation of Fungal Inoculum D Inoculation of Wells B->D C->D E Incubation (e.g., 25°C, 48-72h) D->E F MIC Determination (Visual or Spectrophotometric) E->F G Data Analysis and Comparison with Controls F->G

Figure 2: Antifungal screening workflow.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is not well-elucidated. However, many antifungal agents act on common cellular targets. The following diagram illustrates some of the key signaling pathways and cellular processes that are often disrupted by antifungal compounds and could be investigated for this compound.

G cluster_0 Potential Antifungal Targets A Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) G Inhibition of Fungal Growth A->G B Cell Membrane Integrity (e.g., Ergosterol biosynthesis) B->G C Nucleic Acid Synthesis C->G D Protein Synthesis D->G E Mitochondrial Respiration E->G F This compound F->A Inhibition F->B Disruption F->C Inhibition F->D Inhibition F->E Inhibition

Figure 3: Potential antifungal mechanisms of action.

Conclusion

This compound represents a promising molecule in agrochemical research and development. Its dual role as a versatile chiral intermediate for the synthesis of new active ingredients and as a natural antifungal agent makes it a valuable target for further investigation. The protocols and data presented in this application note provide a foundation for researchers to explore the full potential of this compound in developing novel and effective solutions for crop protection. Future work should focus on elucidating its specific antifungal spectrum and mechanism of action, as well as exploring its incorporation into diverse agrochemical scaffolds.

References

Anwendungshinweis und Protokolle zur Derivatisierung von (R)-3-Hydroxybutannitril für analytische Zwecke

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (R)-3-Hydroxybutannitril ist ein wichtiges chirales Molekül, das in der organischen Synthese und bei der Entwicklung von pharmazeutischen Wirkstoffen eine entscheidende Rolle spielt. Für die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind zuverlässige Analysemethoden unerlässlich. Die direkte Analyse von (R)-3-Hydroxybutannitril kann aufgrund seiner Polarität und geringen Flüchtigkeit eine Herausforderung darstellen, insbesondere bei der Gaschromatographie (GC). Die Derivatisierung ist eine chemische Modifikation, die die Analyten in Derivate umwandelt, die besser für die chromatographische Analyse geeignet sind. Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von (R)-3-Hydroxybutannitril mittels Silylierung und Acylierung für die GC-Analyse sowie Ansätze für die chirale Trennung mittels GC und Hochleistungsflüssigkeitschromatographie (HPLC).

Prinzipien der Derivatisierung für die GC-Analyse

Die Derivatisierung des Hydroxylrests in (R)-3-Hydroxybutannitril zielt darauf ab, seine Polarität zu verringern und seine Flüchtigkeit und thermische Stabilität zu erhöhen.[1][2] Dies führt zu einer verbesserten Peakform und einer besseren Trennung in der Gaschromatographie. Die beiden primären hier beschriebenen Methoden sind die Silylierung und die Acylierung.

  • Silylierung: Bei dieser Methode wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt.[1] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochwirksam und erzeugen flüchtige, stabile Derivate.[1]

  • Acylierung: Bei der Acylierung wird die Hydroxylgruppe in einen Ester umgewandelt.[1] Die Verwendung von fluorierten Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) kann die Nachweisempfindlichkeit für den Elektroneneinfangdetektor (ECD) erhöhen.[1]

Für die Analyse der enantiomeren Reinheit kann ein chirales Derivatisierungsmittel verwendet werden, um ein Diastereomerenpaar zu erzeugen, das dann auf einer achiralen Säule getrennt werden kann. Alternativ kann das derivatisierte oder nicht derivatisierte Analyt direkt auf einer chiralen stationären Phase getrennt werden.

Logischer Arbeitsablauf für die Analyse

cluster_prep Probenvorbereitung cluster_analysis Analytische Trennung cluster_gc_methods GC-Methoden cluster_hplc_methods HPLC-Methoden cluster_detection Detektion und Quantifizierung P1 Probe mit (R)-3-Hydroxybutannitril P2 Derivatisierung (optional) P1->P2 A2 HPLC-Analyse P1->A2 A1 GC-Analyse P2->A1 GC1 Achirale Säule mit Derivatisierung A1->GC1 GC2 Chirale Säule A1->GC2 HPLC1 Chirale Säule (direkt) A2->HPLC1 HPLC2 Achirale Säule mit chiraler Derivatisierung A2->HPLC2 D1 Datenerfassung (FID, MS, UV) GC1->D1 GC2->D1 HPLC1->D1 HPLC2->D1 D2 Quantifizierung und ee-Bestimmung D1->D2 compound (R)-3-Hydroxybutannitril reagent + BSTFA compound->reagent conditions 70°C, 30 min reagent->conditions product TMS-Derivat conditions->product Reaktion analysis GC-Analyse product->analysis N1 Analytisches Ziel? N2 Quantifizierung der Gesamtkonzentration N1->N2 Quantifizierung N3 Bestimmung der enantiomeren Reinheit N1->N3 Enantiomere N4 GC-Analyse mit Silylierung (Protokoll 1) N2->N4 N5 Verfügbarkeit der Ausrüstung? N3->N5 N6 GC verfügbar N5->N6 Ja N7 Chirale HPLC verfügbar N5->N7 Ja N8 Direkte chirale GC (chiraler Säule) N6->N8 N9 Indirekte chirale GC (Protokoll 2) N6->N9 N10 Direkte chirale HPLC (Protokoll 3) N7->N10

References

Application Notes and Protocols for Large-Scale Production of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of the chiral building block, (R)-3-Hydroxybutanenitrile. This valuable intermediate is crucial in the synthesis of various pharmaceutical compounds. The following sections detail two primary methodologies: a classic enzymatic approach utilizing (R)-hydroxynitrile lyase and an innovative cyanide-free biocatalytic process employing an aldoxime dehydratase. Additionally, a chemoenzymatic strategy is presented as a viable alternative.

Method 1: Enzymatic Synthesis using (R)-Hydroxynitrile Lyase (HNL)

This method leverages the high enantioselectivity of (R)-hydroxynitrile lyases to catalyze the asymmetric addition of cyanide to 3-oxobutanenitrile, yielding this compound. HNLs are well-established biocatalysts for the formation of chiral cyanohydrins.[1][2]

Experimental Protocol

1. Enzyme Preparation and Immobilization:

  • An (R)-selective hydroxynitrile lyase (e.g., from Arabidopsis thaliana, AtHNL, or Prunus amygdalus, PaHNL) is required.[3][4] The enzyme can be produced recombinantly in hosts like Pichia pastoris or E. coli.[5]

  • For large-scale applications and continuous processes, immobilization of the enzyme is recommended. AtHNL has been successfully immobilized within a silica microreactor, which helps in suppressing the racemic background reaction.[3]

2. Reaction Setup (Batch Process Example):

  • In a temperature-controlled reactor (e.g., 100 mL Schmizo KPG reactor) maintained at 10 °C, dissolve 150 mmol of 3-oxobutanenitrile in 21 mL of methyl tert-butyl ether (MTBE).[5]

  • In a separate vessel, prepare the aqueous phase by diluting 5 mg of the (R)-HNL in 37 mL of 50 mM potassium phosphate/citrate buffer, adjusting the pH to 3.4.[5]

  • Add the substrate solution in MTBE to the enzyme solution. Stir the biphasic mixture vigorously (e.g., 900 rpm) for 5 minutes to ensure proper mixing.[5]

  • Over a period of 1 hour, carefully pump hydrogen cyanide (HCN) into the reaction mixture. Caution: HCN is extremely toxic and all handling must be performed in a well-ventilated fume hood with appropriate safety measures in place. [3]

  • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.[4]

3. Work-up and Purification:

  • Upon reaction completion, dilute the mixture with 140 mL of MTBE and continue stirring for 5 minutes.[5]

  • Allow the phases to separate for 10 minutes.[5]

  • Separate the organic phase. Extract the aqueous phase again with 40 mL of MTBE to recover any remaining product.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Quantitative Data
ParameterValueReference
Substrate3-Oxobutanenitrile-
Enzyme(R)-Hydroxynitrile Lyase[3][5]
Scale150 mmol[5]
Temperature10 °C[5]
pH3.4[5]
Reaction Time1 hour[5]
Enantiomeric Excess (e.e.)>90-98%[3]
Substrate Conversion90-95%[3]
Space-Time-Yield (STY)60 - 1290 g L⁻¹ h⁻¹[3]

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Enzyme Enzyme Preparation ((R)-HNL) Reactor Biphasic Reaction (pH 3.4, 10°C) Enzyme->Reactor Substrate Substrate Preparation (3-Oxobutanenitrile in MTBE) Substrate->Reactor Extraction Phase Separation & Extraction with MTBE Reactor->Extraction HCN HCN Addition HCN->Reactor Purification Drying & Concentration Extraction->Purification Product This compound Purification->Product

Fig. 1: Workflow for the enzymatic synthesis of this compound.

Method 2: Cyanide-Free Biocatalytic Synthesis via Kinetic Resolution

This innovative approach avoids the direct use of highly toxic cyanide by employing an aldoxime dehydratase for the kinetic resolution of a racemic precursor. This method yields a related chiral building block, (R)-4-chloro-3-hydroxybutanenitrile, which can be a precursor to this compound.[6]

Experimental Protocol

1. Biocatalyst Preparation:

  • An engineered aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA-L318I mutant) is used as the biocatalyst.[6]

  • The enzyme is overexpressed in E. coli and can be used as a lyophilized whole-cell catalyst or as a purified enzyme.[6]

2. Reaction Setup (Gram-Scale Example):

  • In a 40 mL reaction vessel, prepare a mixture containing 1.19 g of racemic 5-(chloromethyl)-4,5-dihydroisoxazole, 25% (v/v) DMSO as a co-solvent, 100 mM potassium phosphate buffer (pH 7.0), and 20 mM sodium dithionite.[6]

  • Initiate the reaction by adding 250 U of the OxdA-L318I enzyme or 65 mg of lyophilized whole cells (5 U/mg).[6]

  • Stir the reaction mixture at room temperature (e.g., 400 rpm).[6]

  • The reaction is a kinetic resolution, producing (R)-4-chloro-3-hydroxybutanenitrile and leaving unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole.[6]

  • Monitor the reaction progress and the enantiomeric excess of both the product and the remaining substrate by GC analysis after derivatization.[6]

3. Work-up and Purification:

  • The reaction can be quenched at a specific time to achieve the desired enantiomeric excess for the product. For example, after 10 minutes, with a 47% conversion, the product can be formed with 90% e.e.[6]

  • The product and unreacted substrate can be separated by silica gel column chromatography.[6]

  • The isolated (R)-4-chloro-3-hydroxybutanenitrile can potentially be converted to this compound through subsequent chemical steps (e.g., dehalogenation and dehydration), although this is not detailed in the cited source.

Quantitative Data
ParameterValueReference
SubstrateRacemic 5-(chloromethyl)-4,5-dihydroisoxazole[6]
EnzymeAldoxime Dehydratase (OxdA-L318I)[6]
ScaleGram-scale[6]
TemperatureRoom Temperature[6]
pH7.0[6]
Reaction Time10 minutes (for 90% e.e. of product)[6]
Product(R)-4-chloro-3-hydroxybutanenitrile[6]
Isolated Yield39% (for 90% e.e. product)[6]
Enantiomeric Excess (e.e.)90% (at 47% conversion)[6]

Logical Relationship Diagram

Biocatalytic_Synthesis_Logic Racemic_Substrate Racemic (±)-5-(chloromethyl)- 4,5-dihydroisoxazole Kinetic_Resolution Kinetic Resolution Racemic_Substrate->Kinetic_Resolution Enzyme Aldoxime Dehydratase (OxdA-L318I) Enzyme->Kinetic_Resolution R_Product (R)-4-chloro-3-hydroxybutanenitrile Kinetic_Resolution->R_Product S_Substrate Unreacted (S)-5-(chloromethyl)- 4,5-dihydroisoxazole Kinetic_Resolution->S_Substrate Separation Separation (Chromatography) R_Product->Separation S_Substrate->Separation Final_R_Product Purified (R)-Product Separation->Final_R_Product

Fig. 2: Logical flow of the cyanide-free biocatalytic synthesis.

Method 3: Chemoenzymatic Synthesis from Ethyl (R)-3-Hydroxybutyrate

This approach involves the chemical conversion of a readily available chiral starting material, ethyl (R)-3-hydroxybutyrate, which can be produced on a large scale via fermentation.[7][8]

Experimental Protocol

1. Starting Material:

  • Ethyl (R)-3-hydroxybutyrate is the key starting material. It can be produced by the reduction of ethyl acetoacetate using a ketoreductase or through the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a biopolymer produced by microbial fermentation.[9][10]

2. Chemical Conversion (Proposed Route):

  • Step 1: Tosylation. The hydroxyl group of ethyl (R)-3-hydroxybutyrate is activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Step 2: Cyanide Displacement. The resulting tosylate undergoes nucleophilic substitution with a cyanide source (e.g., sodium cyanide) in a suitable solvent (e.g., DMSO) to introduce the nitrile group. This reaction proceeds with inversion of configuration, so a double inversion strategy or starting with the (S)-enantiomer would be necessary to obtain the (R)-product. Alternatively, direct displacement of a mesylate of (R)-ethyl 3-hydroxybutyrate under neutral conditions has been reported to avoid elimination.[8]

  • Step 3: Ester Hydrolysis. The ethyl ester is then hydrolyzed under basic or acidic conditions to yield (R)-3-hydroxybutanoic acid, followed by conversion to the nitrile. A more direct route would be the direct conversion of the ester to the nitrile if conditions allow.

3. Work-up and Purification:

  • Each chemical step requires appropriate work-up procedures, such as extraction, washing, and drying of the organic phases.

  • Purification of intermediates and the final product is typically achieved by distillation or column chromatography.

Quantitative Data

Chemoenzymatic Pathway Diagram

Chemoenzymatic_Pathway cluster_bio Bioproduction cluster_chem Chemical Synthesis Glucose Glucose/ Renewable Feedstock Fermentation Microbial Fermentation (e.g., recombinant E. coli) Glucose->Fermentation PHB Poly-(R)-3-hydroxybutyrate (PHB) Fermentation->PHB Depolymerization Depolymerization PHB->Depolymerization EHB Ethyl (R)-3-hydroxybutyrate Depolymerization->EHB Activation Hydroxyl Activation (e.g., Mesylation) EHB->Activation Cyanation Cyanide Displacement Activation->Cyanation Product This compound Cyanation->Product

Fig. 3: Chemoenzymatic pathway for the production of this compound.

Summary and Outlook

Both enzymatic and chemoenzymatic methods offer viable routes for the large-scale production of this compound. The choice of method will depend on factors such as the availability and cost of the starting materials and enzymes, the tolerance for using highly toxic reagents like HCN, and the desired scale of production. The use of immobilized enzymes in continuous flow reactors represents a promising approach for improving the efficiency and scalability of the enzymatic synthesis.[3] The cyanide-free biocatalytic route, while currently demonstrated for a related compound, presents an attractive green alternative that warrants further investigation for the direct synthesis of the target molecule.[6][12] The development of robust recombinant microbial strains for the direct fermentative production of this compound from simple carbon sources could represent a future paradigm for its industrial synthesis.[13][14]

References

Production of (R)-3-Hydroxybutyric Acid via Fed-Batch Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of (R)-3-hydroxybutyric acid ((R)-3-HB), a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals, through fed-batch fermentation.

Introduction

(R)-3-Hydroxybutyric acid is a key chiral intermediate with significant applications in the synthesis of antibiotics, vitamins, and other bioactive molecules. Microbial fermentation offers a cost-effective and enantiomerically pure route to (R)-3-HB production compared to chemical synthesis. Fed-batch fermentation, a technique involving the controlled feeding of nutrients during cultivation, is a widely adopted strategy to achieve high cell densities and, consequently, high product titers and productivities. This approach mitigates substrate inhibition and catabolite repression, which can limit growth and product formation in conventional batch processes. This note details protocols for fed-batch fermentation using various microbial chassis, including Escherichia coli, Ralstonia eutropha, and Halomonas bluephagenesis.

Microbial Strains and Pathways

Several microorganisms have been engineered or utilized for the production of (R)-3-HB and its polymer, polyhydroxybutyrate (PHB), which can be subsequently hydrolyzed to yield (R)-3-HB. The core metabolic pathway typically involves the conversion of acetyl-CoA, a central metabolite derived from common carbon sources like glucose, to (R)-3-hydroxybutyryl-CoA, which is then converted to (R)-3-HB.

Below is a generalized metabolic pathway for (R)-3-HB production from glucose.

MetabolicPathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA (β-ketothiolase) R3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA phaB (acetoacetyl-CoA reductase) R3HB (R)-3-Hydroxybutyric Acid R3HB_CoA->R3HB ptb (phospho- transbutyrylase) & buk (butyrate kinase) or other hydrolases FedBatchWorkflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Seed Culture) BatchPhase Batch Phase (Initial Growth) Inoculum->BatchPhase Inoculation FermenterPrep Fermenter Preparation & Sterilization FermenterPrep->BatchPhase FedBatchPhase Fed-Batch Phase (Nutrient Feeding) BatchPhase->FedBatchPhase Substrate Limitation Harvesting Harvesting FedBatchPhase->Harvesting CellSeparation Cell Separation Harvesting->CellSeparation ProductExtraction Product Extraction & Purification CellSeparation->ProductExtraction

Application Notes and Protocols for Nitrile Synthesis Using Whole-Cell Biocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitriles utilizing whole-cell biocatalysts. This environmentally benign approach offers a powerful alternative to traditional chemical methods, which often rely on harsh reaction conditions and toxic reagents.[1][2][3] Whole-cell biocatalysis leverages the enzymatic machinery of microorganisms, primarily nitrile hydratases and aldoxime dehydratases, to achieve high selectivity and efficiency under mild, aqueous conditions.[1][3]

Introduction to Whole-Cell Biocatalysis for Nitrile Synthesis

The use of whole microbial cells as catalysts for nitrile synthesis presents several advantages over the use of isolated enzymes. These benefits include enhanced enzyme stability, elimination of costly and time-consuming enzyme purification, and the potential for cofactor regeneration within the cellular environment. Two primary enzymatic pathways are exploited for this purpose:

  • Nitrile Hydratase and Amidase System: This two-enzyme system first hydrates a nitrile to the corresponding amide, which is then hydrolyzed by an amidase to the carboxylic acid.[1][3] For the synthesis of amides, strains with high nitrile hydratase and low amidase activity are desirable.

  • Aldoxime Dehydratase System: This class of enzymes catalyzes the direct dehydration of aldoximes to form nitriles, offering a cyanide-free route to these valuable compounds.[2][4][5][6]

This document provides detailed protocols for the application of both free and immobilized whole-cell biocatalysts in nitrile synthesis, along with data on their performance and stability.

Data Presentation: Performance of Whole-Cell Biocatalysts

The following tables summarize the quantitative data from various studies on whole-cell biocatalyst-mediated nitrile synthesis, providing a comparative overview of their efficiency and operational parameters.

Table 1: Nitrile Synthesis using Aldoxime Dehydratase Whole-Cell Biocatalysts

Biocatalyst (Strain)SubstrateProductConversion/YieldReaction TimeSubstrate LoadingProductivityReference
E. coli overexpressing OxdF1 (L318F/F306Y)Benzaldehyde oximeBenzonitrile87% Yield8 h--[7]
E. coli overexpressing OxdF1 (L318F/F306Y)2,6-Difluorobenzaldehyde oxime2,6-Difluorobenzonitrile~70% Conversion12 h--[7]
Whole cells overexpressing aldoxime dehydratasesn-Octanaloximen-Octanenitrile>90% Conversion24 hup to 1.4 kg L⁻¹-[4]
Whole cells overexpressing aldoxime dehydratasesCitronellyl-oximeCitronellyl nitrileFull Conversion90 hneat substrate-[4][8]
Immobilized E. coli (OxdB) in calcium alginate beadsVarious aldoximesVarious nitriles85% residual activity after 3 cycles3 days--[9]

Table 2: Nitrile and Amide Synthesis using Nitrilase/Nitrile Hydratase Whole-Cell Biocatalysts

Biocatalyst (Strain)SubstrateProductConversion/YieldEnantiomeric Excess (ee)Catalyst ProductivityReference
Immobilized Alcaligenes faecalisMandelonitrile(R)-(-)-Mandelic acid-97%85.3 g product/g wet cell weight[10]
Immobilized E. coli pRSF-AfNit23-CyanopyridineNicotinic acid90% isolated yield-1576 g/(L·d)[11]
Gordonia terrae MTCC81393-CyanopyridineNicotinic acidComplete conversion of 1.65 M substrate-15.3 g/h/g dcw[12]
Engineered Rhodococcus cellsAcrylonitrileAcrylamideHigh-Industrial production[13]
Engineered Pseudonocardia thermophila JCM30953-CyanopyridineNicotinamide2.3-fold higher activity than WT--[14]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biocatalyst Preparation (E. coli)

This protocol describes the cultivation and preparation of E. coli cells overexpressing a target enzyme for use as a whole-cell biocatalyst.

1. Materials:

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin, 100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Centrifuge and sterile centrifuge tubes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)

2. Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For nitrile hydratases, supplementation with a metal salt like FeSO₄ or CoCl₂ may be necessary.[15]

  • Continue incubation at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h) to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet twice with phosphate buffer.

  • The resulting wet cell paste can be used directly as a free whole-cell biocatalyst or be subjected to immobilization. For storage, cells can be lyophilized or stored as a paste at -80°C.

Protocol 2: Immobilization of Whole-Cell Biocatalysts in Calcium Alginate

Immobilization can enhance the stability and reusability of whole-cell biocatalysts.[10][16] Alginate entrapment is a widely used, simple, and mild immobilization technique.[10][16][17]

1. Materials:

  • Wet cell paste (from Protocol 1)

  • Sodium alginate solution (2-4% w/v in water or buffer)

  • Calcium chloride solution (2% w/v)

  • Syringe with a needle or a peristaltic pump with a nozzle

2. Procedure:

  • Suspend the wet cell paste in the sodium alginate solution to achieve the desired cell loading.

  • Homogenize the cell-alginate slurry by gentle stirring.

  • Extrude the slurry dropwise into the gently stirring calcium chloride solution using a syringe or pump.

  • Allow the resulting beads to harden in the calcium chloride solution for at least 1 hour at 4°C.

  • Collect the immobilized cell beads by filtration or decantation.

  • Wash the beads thoroughly with buffer to remove excess calcium chloride and unentrapped cells.

  • The immobilized biocatalyst is now ready for use. Store in buffer at 4°C.

Cross-linking for Enhanced Stability: To further improve mechanical stability and prevent cell leakage, the alginate beads can be cross-linked by treatment with solutions of glutaraldehyde (GA) and polyethyleneimine (PEI).[10][11]

Protocol 3: Biocatalytic Synthesis of Nitriles from Aldoximes

This protocol outlines a general procedure for the synthesis of nitriles from their corresponding aldoximes using a whole-cell biocatalyst expressing an aldoxime dehydratase.

1. Materials:

  • Whole-cell biocatalyst (free or immobilized)

  • Aldoxime substrate

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0-8.0)

  • Organic co-solvent (e.g., ethanol, optional, to improve substrate solubility)[4]

  • Reaction vessel (e.g., shaker flask or stirred tank reactor)

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC)

2. Procedure:

  • Prepare the reaction mixture in the reaction vessel. This typically consists of the buffer, the whole-cell biocatalyst (e.g., 1-10% w/v wet cell weight), and the aldoxime substrate (e.g., 10-100 mM). A co-solvent may be added if the substrate has low aqueous solubility.[4]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of the substrate and the formation of the product by HPLC or GC.

  • Upon completion of the reaction, separate the biocatalyst from the reaction mixture. For free cells, this can be done by centrifugation. For immobilized cells, filtration or decantation is sufficient.

  • Extract the product from the aqueous phase using a suitable organic solvent.

  • Purify the product by standard techniques such as column chromatography or distillation.

Protocol 4: Enantioselective Hydrolysis of Nitriles to Carboxylic Acids

This protocol describes the kinetic resolution of a racemic nitrile to produce an enantiomerically enriched carboxylic acid using a whole-cell biocatalyst with nitrilase activity.

1. Materials:

  • Whole-cell biocatalyst (free or immobilized) expressing a stereoselective nitrilase

  • Racemic nitrile substrate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Reaction vessel

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC)

2. Procedure:

  • Set up the biotransformation reaction by suspending the whole-cell biocatalyst in the buffer containing the racemic nitrile substrate.

  • Incubate the reaction under controlled temperature and agitation.

  • Monitor the reaction for both the conversion of the nitrile and the enantiomeric excess of the product and the remaining substrate. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of both the product and the unreacted substrate.

  • Once the desired conversion is reached, terminate the reaction by separating the biocatalyst.

  • Isolate the product (carboxylic acid) and the unreacted substrate (nitrile) from the reaction mixture, for example, by pH adjustment and subsequent extraction.

  • Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC.

Mandatory Visualizations

Nitrile_Synthesis_Pathways cluster_aldoxime Aldoxime Dehydratase Pathway cluster_nitrilase Nitrile Hydratase / Amidase Pathway Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Nitrile_A Nitrile Aldoxime->Nitrile_A Aldoxime Dehydratase (Whole Cell) Nitrile_B Nitrile Amide Amide Nitrile_B->Amide Nitrile Hydratase (Whole Cell) Carboxylic_Acid Carboxylic Acid Amide->Carboxylic_Acid Amidase (Whole Cell) Ammonia Ammonia

Caption: Biochemical pathways for nitrile synthesis using whole-cell biocatalysts.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Biocatalytic Synthesis Cultivation Cell Cultivation & Induction Harvesting Harvesting & Washing Cultivation->Harvesting Free_Cells Free Whole Cells Harvesting->Free_Cells Immobilization Immobilization (e.g., Alginate) Harvesting->Immobilization Reaction_Setup Reaction Setup (Substrate, Buffer, Biocatalyst) Free_Cells->Reaction_Setup Immobilized_Cells Immobilized Whole Cells Immobilization->Immobilized_Cells Immobilized_Cells->Reaction_Setup Biotransformation Biotransformation (Controlled Temp. & Agitation) Reaction_Setup->Biotransformation Monitoring Reaction Monitoring (HPLC/GC) Biotransformation->Monitoring Sampling Product_Isolation Product Isolation & Purification Biotransformation->Product_Isolation Reaction Completion Monitoring->Biotransformation Final_Product Pure Nitrile/Amide/ Carboxylic Acid Product_Isolation->Final_Product

Caption: General experimental workflow for nitrile synthesis using whole-cell biocatalysts.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Performance Outcomes Immobilization Immobilization Stability Operational Stability Immobilization->Stability Increases Reusability Reusability Immobilization->Reusability Enables Substrate_Conc Substrate Concentration Activity Catalytic Activity Substrate_Conc->Activity Affects (Inhibition) Yield Product Yield Substrate_Conc->Yield Impacts pH_Temp pH & Temperature pH_Temp->Stability Affects pH_Temp->Activity Optimizes Selectivity Enantioselectivity pH_Temp->Selectivity Influences Co_Solvent Co-Solvent Co_Solvent->Activity Can Enhance

Caption: Key parameters influencing whole-cell biocatalyst performance in nitrile synthesis.

References

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-3-Hydroxybutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (R)-3-Hydroxybutanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantiomeric excess?

A1: The most effective methods for achieving high enantiomeric excess in this compound synthesis are primarily biocatalytic. These approaches utilize enzymes, such as reductases or lipases, to stereoselectively produce the desired (R)-enantiomer. Chemo-enzymatic methods, which combine chemical synthesis steps with enzymatic resolution, are also highly effective. For instance, an initial enzymatic reduction can be followed by a lipase-catalyzed hydrolysis to enhance the optical purity[1].

Q2: My enzymatic reaction is showing low enantiomeric excess. What are the potential causes?

A2: Low enantiomeric excess in enzymatic reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme selectivity.

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations.

  • Incorrect Enzyme Choice: The selected enzyme may not have high stereoselectivity for your specific substrate.

  • Low Water Activity: In non-aqueous solvents, the water activity can influence enzyme conformation and selectivity.

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most common and accurate method for determining the enantiomeric excess of chiral compounds like 3-hydroxybutanenitrile is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[2][3][4]. This involves using a chiral stationary phase that differentially interacts with the R and S enantiomers, allowing for their separation and quantification. UV/Vis or fluorescence detectors are typically used for detection[2][3][4].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Suboptimal Temperature: Enzyme selectivity is often temperature-dependent.Systematically vary the reaction temperature. For many lipase-catalyzed reactions, lower temperatures increase enantioselectivity[5].
Inappropriate Solvent: The solvent can affect the enzyme's conformation and activity.Screen a variety of organic solvents. For some lipase-catalyzed reactions, increasing the log P value of the solvent can improve enantioselectivity[5].
Incorrect Substrate-to-Enzyme Ratio: Too much substrate can lead to non-selective reactions.Optimize the substrate-to-biocatalyst ratio. A 1:5 (w/w) substrate-to-biocatalyst ratio has been found to be effective in some cases[6].
Low Water Activity: Insufficient water in a non-aqueous medium can reduce enzyme activity and selectivity.For hydroxynitrile lyase-catalyzed reactions, increasing the water content up to saturation can enhance enantioselectivity[5].
Low Reaction Yield Enzyme Inactivation: Harsh reaction conditions (e.g., extreme pH or temperature) can denature the enzyme.Ensure the pH and temperature are within the optimal range for the specific enzyme being used. Consider using immobilized enzymes for improved stability[7].
Product Inhibition: The accumulation of the product may be inhibiting the enzyme.Consider in-situ product removal techniques or running the reaction to a lower conversion where ee is high and then separating the product.
Poor Substrate Solubility: The substrate may not be readily available to the enzyme.Add a co-solvent like DMSO to improve substrate solubility. The effect of co-solvents on enzyme activity should be evaluated[8].
Difficulty in Product Purification Byproduct Formation: Non-selective reactions or side reactions can lead to impurities.Optimize reaction conditions to favor the desired product. Utilize chromatographic techniques for purification.
Emulsion Formation during Extraction: This can complicate the work-up procedure.Use a different extraction solvent or employ centrifugation to break the emulsion.

Quantitative Data Summary

Table 1: Effect of Reaction Time on Enantiomeric Excess in a Biocatalytic Kinetic Resolution

Time (min)Conversion (%)Product ee (%)Substrate ee (%)
10479080
180>5098<80

Data adapted from a study on a related hydroxynitrile synthesis, illustrating the trade-off between conversion and enantiomeric excess.[8]

Table 2: Influence of Enzyme Mutant on Enantioselectivity

EnzymeEnantiomeric Ratio (E)
Wild Type (OxdA-wild)11
Mutant (OxdA-L318I)68

This table demonstrates how enzyme engineering can significantly improve enantioselectivity.[8]

Experimental Protocols

Protocol 1: Enzymatic Reduction of 3-Oxopentanenitrile for (R)-3-Hydroxypentanenitrile

This protocol is adapted from a procedure for a similar substrate and can be optimized for 3-oxobutanenitrile.

Materials:

  • 3-Oxobutanenitrile

  • Reductase enzyme (e.g., from Achromobacter denitrificans)[9]

  • NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the 3-oxobutanenitrile substrate, the reductase enzyme, and the NADPH cofactor or regeneration system.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Once the desired conversion and ee are reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction two more times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product using silica gel column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Enhancement of Enantiomeric Excess

This protocol describes a method to improve the ee of an already partially enriched sample of this compound.

Materials:

  • This compound with moderate ee

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Organic solvent (e.g., hexane)

Procedure:

  • Dissolve the partially enriched this compound in the organic solvent.

  • Add the acyl donor and the immobilized lipase.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) with shaking. The lipase will selectively acylate the remaining (S)-enantiomer.

  • Monitor the reaction by chiral GC or HPLC until the desired ee of the unreacted this compound is achieved.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent and the acylated (S)-enantiomer (now an ester) from the unreacted this compound by distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_purification Enantiomeric Enrichment start Start: 3-Oxobutanenitrile synthesis Enzymatic Reduction (Reductase + Cofactor) start->synthesis product Racemic/Low ee (R,S)-3-Hydroxybutanenitrile synthesis->product enrichment Kinetic Resolution (Lipase + Acyl Donor) product->enrichment separation Separation enrichment->separation final_product High ee This compound separation->final_product Desired Product side_product (S)-Acetylated Byproduct separation->side_product Byproduct

Caption: Chemo-enzymatic workflow for high ee this compound.

troubleshooting_logic start Low Enantiomeric Excess? temp Optimize Temperature start->temp solvent Screen Solvents start->solvent ratio Vary Substrate:Enzyme Ratio start->ratio water Adjust Water Activity start->water enzyme Change Enzyme/Mutant start->enzyme

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: Overcoming Low Yield in Hydroxynitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxynitrile production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in hydroxynitrile synthesis?

Low yields in hydroxynitrile synthesis can stem from several factors, often related to the reaction equilibrium, side reactions, and catalyst stability. Key contributors include:

  • Unfavorable Reaction Equilibrium: The formation of hydroxynitriles is a reversible reaction. For sterically hindered ketones, the equilibrium may not favor product formation.[1]

  • Racemic Background Reaction: The non-enzymatic, base-catalyzed addition of cyanide to the carbonyl compound is a significant side reaction that leads to a racemic product, reducing the yield of the desired enantiomer and complicating purification. This reaction becomes more prominent at higher pH values.[1][2]

  • Product Degradation: Hydroxynitriles can be unstable and may decompose back to the starting aldehyde or ketone and hydrogen cyanide, particularly under basic conditions.[3]

  • Catalyst Deactivation: The enzyme (hydroxynitrile lyase, HNL) or chemical catalyst can lose activity due to factors like suboptimal pH, high temperature, presence of organic solvents, or inhibitors in the reaction mixture.[4]

  • Substrate and Reagent Purity: Impurities in the aldehyde/ketone substrate or the cyanide source can interfere with the reaction or inhibit the catalyst. For instance, benzaldehyde is prone to oxidation to benzoic acid, which can affect the reaction pH and catalyst performance.[5]

  • Mass Transfer Limitations: In biphasic reaction systems, inefficient mixing can limit the transfer of substrates and products between the aqueous and organic phases, thereby reducing the overall reaction rate and yield.[6]

Q2: How can I suppress the non-enzymatic racemic background reaction?

Suppressing the racemic background reaction is crucial for achieving high enantioselectivity and yield. The primary method is to control the pH of the reaction medium.

  • Low pH: The non-enzymatic reaction is base-catalyzed, so lowering the pH of the aqueous phase to a range of 4-5 is highly effective in minimizing this side reaction.[2][7] However, the optimal pH can be enzyme-specific, and some HNLs show good stability and activity at even lower pH values.

  • Low Temperature: Lowering the reaction temperature can also help to reduce the rate of the non-enzymatic reaction.[1]

Q3: What is the benefit of using a biphasic (two-phase) solvent system?

Biphasic systems, typically consisting of an aqueous buffer and a water-immiscible organic solvent, offer several advantages in hydroxynitrile synthesis:

  • High Substrate Loading: Aldehydes and ketones often have limited solubility in aqueous buffers. An organic phase allows for higher substrate concentrations, leading to a higher overall productivity.

  • Reduced Substrate/Product Inhibition: The enzyme resides in the aqueous phase, while the substrate and product are primarily in the organic phase. This partitioning can reduce potential inhibition of the enzyme by high concentrations of the substrate or product.

  • Suppression of Racemic Reaction: By keeping the bulk of the reactants in the organic phase, the uncatalyzed reaction in the aqueous phase is minimized.

  • Easier Product Recovery: The hydroxynitrile product is concentrated in the organic phase, which can simplify downstream purification.

Q4: How do I choose an appropriate organic solvent for a biphasic system?

The choice of organic solvent is critical and can impact enzyme stability, activity, and the overall reaction rate. Generally, water-immiscible solvents with low polarity are preferred. Solvents like methyl tert-butyl ether (MTBE), diisopropyl ether (DIPE), and various hydrocarbons have been used successfully. It is advisable to screen a few solvents to find the optimal one for a specific enzyme and substrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Unfavorable reaction equilibrium (especially with ketones). Increase the concentration of the cyanide source (e.g., use an excess of HCN).[1] Consider in-situ product removal to shift the equilibrium.
Significant racemic background reaction. Lower the pH of the aqueous phase to 4-5.[2][7] Reduce the reaction temperature.
Product degradation. Ensure the pH is acidic to prevent base-catalyzed decomposition.[3] Consider in-situ protection of the hydroxyl group of the cyanohydrin if it is particularly labile.
Enzyme deactivation. Optimize the reaction pH and temperature for the specific HNL being used. Ensure the chosen organic solvent does not denature the enzyme. Check for and remove any potential inhibitors from the starting materials.
Poor substrate purity. Purify the aldehyde/ketone substrate before use (e.g., by distillation to remove oxidized impurities like benzoic acid from benzaldehyde).[5]
Low Enantioselectivity High rate of non-enzymatic racemic reaction. Lower the reaction pH and temperature.[1][2] Ensure efficient mixing in biphasic systems to favor the enzymatic reaction at the interface.
Incorrect enzyme enantioselectivity. Verify that you are using the correct (R)- or (S)-selective HNL for your target enantiomer.
Racemization of the product. Isolate the product promptly after the reaction is complete, as prolonged exposure to certain conditions can lead to racemization.
Slow or Stalled Reaction Mass transfer limitations in a biphasic system. Increase the stirring speed to improve the interfacial area between the two phases.[6]
Insufficient catalyst loading. Increase the amount of enzyme used.
Low concentration of cyanide nucleophile. If using HCN, ensure the pH is not too low, as this will reduce the concentration of the active CN- nucleophile. A pH of 4-5 is often a good compromise.[7]
Inhibition by substrate or product. Use a biphasic system to keep the concentration of potential inhibitors in the aqueous phase low.

Data Presentation

Table 1: Effect of pH on the Synthesis of (R)-2-Chloromandelonitrile

pHConversion (%)Enantiomeric Excess (ee, %)
3.59198.2
4.07690.0
5.0~60~85

Data adapted from a study on an engineered hydroxynitrile lyase from Parafontaria laminata.[8]

Table 2: Specific Activities of Various Hydroxynitrile Lyases (HNLs) for (R)-Mandelonitrile Synthesis

HNL SourceSpecific Activity (U/mg)
Chamberlinius hualienensis (millipede)7,420
Prunus amygdalus (almond)1,450
Prunus mume (Japanese apricot)220
Passiflora edulis (passion fruit)136
Eriobotrya japonica (loquat)31.5

Data compiled from a study on a novel HNL from an invasive millipede.[9] 1 U is defined as the amount of enzyme that produces 1 µmol of (R)-mandelonitrile per minute under the assay conditions.

Experimental Protocols

High-Yield Enzymatic Synthesis of (R)-Mandelonitrile in a Biphasic System

This protocol is a general guideline and may require optimization for specific enzymes and scales.

Materials:

  • Benzaldehyde (freshly distilled)

  • Potassium cyanide (KCN) or Hydrogen Cyanide (HCN)

  • Citrate buffer (0.1 M, pH 4.5)

  • Methyl tert-butyl ether (MTBE)

  • (R)-selective Hydroxynitrile Lyase (HNL)

  • Internal standard (e.g., 1,3,5-triisopropylbenzene) for HPLC analysis

  • Reaction vessel with magnetic stirring

Procedure:

  • Preparation of the Aqueous Phase: Prepare a solution of the (R)-HNL in 0.1 M citrate buffer (pH 4.5). The optimal enzyme concentration should be determined empirically but a starting point could be 1-5 mg/mL.

  • Preparation of the Organic Phase: In a separate container, dissolve freshly distilled benzaldehyde in MTBE to a desired concentration (e.g., 0.5 M). Add the internal standard for HPLC analysis.

  • Cyanide Source:

    • If using KCN: Dissolve KCN in the aqueous HNL solution. The cyanide concentration should be in molar excess to the benzaldehyde (e.g., 1.5-2 equivalents).

    • If using HCN: Prepare a solution of HCN in MTBE. Caution: HCN is extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: Combine the aqueous and organic phases in the reaction vessel. A typical phase ratio is 1:4 to 1:9 (aqueous:organic).

  • Reaction Execution: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 20-25°C).

  • Monitoring the Reaction: Periodically take samples from the organic phase, quench any reactive species (e.g., by diluting in a solvent containing a small amount of acid), and analyze by chiral HPLC to determine the conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by HPLC), stop the stirring and allow the phases to separate.

    • Separate the organic layer containing the (R)-mandelonitrile.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by crystallization from a suitable solvent system (e.g., toluene/hexane) to yield highly pure (R)-mandelonitrile.

Visualizations

Hydroxynitrile_Synthesis_Workflow cluster_prep Preparation Aqueous_Phase Prepare Aqueous Phase (HNL in Buffer) Combine_Phases Combine Phases in Reactor Aqueous_Phase->Combine_Phases Organic_Phase Prepare Organic Phase (Aldehyde in Solvent) Organic_Phase->Combine_Phases Reaction Vigorous Stirring (Controlled Temperature) Combine_Phases->Reaction Monitoring Monitor Progress (HPLC) Reaction->Monitoring Monitoring->Reaction Continue Workup Phase Separation & Extraction Monitoring->Workup Complete Purification Crystallization Workup->Purification Final_Product Pure Hydroxynitrile Purification->Final_Product

Caption: A typical experimental workflow for the enzymatic synthesis of hydroxynitriles in a biphasic system.

Troubleshooting_Logic Low_Yield Low Yield? Check_ee Check Enantiomeric Excess (ee) Low_Yield->Check_ee Low_ee Low ee Check_ee->Low_ee <90% High_ee High ee Check_ee->High_ee >90% Racemic_Reaction High Racemic Background Reaction Low_ee->Racemic_Reaction Equilibrium_Issue Unfavorable Equilibrium High_ee->Equilibrium_Issue Catalyst_Deactivation Catalyst Deactivation High_ee->Catalyst_Deactivation Optimize_pH_Temp Lower pH and/or Temperature Racemic_Reaction->Optimize_pH_Temp Increase_HCN Increase Cyanide Concentration Equilibrium_Issue->Increase_HCN Check_Conditions Verify Catalyst Compatibility (pH, Temp, Solvent) Catalyst_Deactivation->Check_Conditions

Caption: A logical troubleshooting workflow for diagnosing the cause of low yield in hydroxynitrile synthesis.

Cyanohydrin_Formation_Pathway cluster_enzymatic Enzymatic Pathway (Desired) cluster_non_enzymatic Non-Enzymatic Pathway (Side Reaction) Reactants Aldehyde/Ketone (R-CO-R') Cyanide (CN-) Enzymatic_Addition HNL-catalyzed Nucleophilic Addition Reactants->Enzymatic_Addition Base_Catalyzed Base-catalyzed Nucleophilic Addition (Higher pH) Reactants->Base_Catalyzed Chiral_Product Enantiopure Hydroxynitrile Enzymatic_Addition->Chiral_Product Racemic_Product Racemic Hydroxynitrile Base_Catalyzed->Racemic_Product

Caption: Competing enzymatic and non-enzymatic pathways in hydroxynitrile synthesis.

References

Technical Support Center: Purification of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-3-Hydroxybutanenitrile from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Liquid-Liquid Extraction

Issue 1: Emulsion Formation at the Aqueous-Organic Interface

  • Question: I am observing a stable emulsion between the aqueous and organic layers during the extraction of this compound, which is preventing clear phase separation. What can I do to break the emulsion?

  • Answer: Emulsion formation is common when extracting polar molecules like hydroxynitriles. Here are several techniques to address this issue:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the two phases.[1]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion in the first place.[1]

    • Change in pH: Adjusting the pH of the aqueous layer can sometimes help by altering the charge of surfactant-like impurities that may be stabilizing the emulsion.

    • Filtration: Pass the entire mixture through a pad of glass wool or a phase separation filter paper.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[1]

Issue 2: Low Recovery of this compound in the Organic Phase

  • Question: After performing the liquid-liquid extraction, I have a low yield of my target compound. How can I improve the extraction efficiency?

  • Answer: The polarity of this compound means it has some solubility in the aqueous phase. To improve recovery:

    • Increase the Number of Extractions: Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume.

    • Salting Out: As mentioned for emulsion breaking, adding salt to the aqueous layer increases the hydrophobicity of the target compound, driving it into the organic phase and increasing the partition coefficient.[2]

    • Solvent Choice: Ensure you are using an appropriate organic solvent. Ethyl acetate, diethyl ether, and dichloromethane are commonly used. The choice of solvent can significantly impact the partition coefficient.

    • pH Adjustment: While this compound is neutral, the pH of the aqueous phase can influence the solubility of impurities and, in turn, affect the partitioning of the target compound. Ensure the pH is not highly acidic or basic, which could potentially lead to hydrolysis of the nitrile group under harsh conditions.

Fractional Distillation

Issue 1: Bumping or Unstable Boiling During Vacuum Distillation

  • Question: My distillation of this compound is characterized by violent bumping and an unstable boiling point, even under vacuum. What is causing this and how can I fix it?

  • Answer: Bumping is a common issue when distilling liquids under reduced pressure.

    • Stirring: Ensure vigorous and constant stirring of the distillation flask using a magnetic stir bar. This provides nucleation sites for smooth boiling. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[3]

    • Claisen Adapter: Use a Claisen adapter in your distillation setup to prevent any bumped liquid from contaminating the distillate.[3]

    • System Leaks: Check all joints and connections for leaks. A fluctuating vacuum will lead to an unstable boiling point. Ensure all glassware joints are properly greased.[3]

    • Heating Rate: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer or an oil bath. Overheating can cause bumping.

Issue 2: Poor Separation of this compound from Impurities

  • Question: I am not achieving good separation between my product and impurities with similar boiling points during fractional distillation. How can I improve the resolution?

  • Answer: To improve the separation efficiency of your fractional distillation:

    • Fractionating Column: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.

    • Reflux Ratio: Maintain a slow and steady distillation rate to establish a proper temperature gradient in the column and allow for an optimal reflux ratio. A slower distillation rate generally leads to better separation.

    • Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[4]

Chiral Column Chromatography

Issue 1: Poor or No Separation of Enantiomers

  • Question: I am not seeing any separation of the (R) and (S) enantiomers of 3-hydroxybutanenitrile on my chiral column. What should I try?

  • Answer: Achieving good chiral separation often requires careful method development.

    • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[5] It may be necessary to screen several different chiral columns.

    • Mobile Phase Composition: The composition of the mobile phase has a significant impact on enantioselectivity.

      • Normal Phase: In normal phase mode (e.g., hexane/isopropanol or hexane/ethanol), varying the ratio of the alcohol modifier can dramatically affect the separation.

      • Reversed Phase: In reversed-phase mode (e.g., acetonitrile/water or methanol/water), adjusting the organic modifier concentration and the pH of the aqueous component can improve resolution.[6]

      • Additives: Small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives in the mobile phase can improve peak shape and selectivity, especially for compounds with acidic or basic functionalities.[5]

    • Temperature: Temperature can influence the interactions between the analyte and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.

Issue 2: Peak Tailing or Broad Peaks

  • Question: My peaks for this compound are tailing or very broad, leading to poor resolution and inaccurate quantification. What can I do to improve the peak shape?

  • Answer: Peak tailing can be caused by several factors in chiral chromatography.

    • Mobile Phase Additives: As mentioned above, adding a small amount of an acid or base to the mobile phase can often improve peak shape by minimizing unwanted interactions with the stationary phase.

    • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of the sample.

    • Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent recommended by the manufacturer.

    • Inappropriate Solvent for Sample: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification step to remove bulk impurities from the reaction mixture containing this compound?

A1: Liquid-liquid extraction is an excellent initial step to remove water-soluble impurities (like salts) and some highly polar or non-polar byproducts. Extracting the aqueous reaction mixture with an organic solvent like ethyl acetate or dichloromethane will transfer the this compound into the organic phase, leaving many impurities behind. Multiple extractions will increase the recovery of your product.

Q2: Is distillation a suitable method for purifying this compound?

A2: Yes, vacuum fractional distillation can be an effective method for purifying this compound, especially for removing impurities with significantly different boiling points. Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition.

Q3: How do I choose the right chiral column for the separation of (R)- and (S)-3-hydroxybutanenitrile?

A3: The selection of a chiral stationary phase (CSP) is often empirical. A good starting point is to screen several columns with different selectivities. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are versatile and have a high success rate for a broad range of chiral compounds. It is recommended to consult column selection guides from manufacturers and to screen different mobile phase conditions (normal phase, reversed-phase, and polar organic mode).[5]

Q4: Can I improve the enantiomeric excess (e.e.) of my this compound sample using one of these purification techniques?

A4: Chiral column chromatography is the primary method for separating enantiomers and therefore increasing the enantiomeric excess of your desired (R)-enantiomer from a racemic or enantioenriched mixture. Liquid-liquid extraction and distillation are achiral methods and will not separate enantiomers, so they will not improve the e.e.

Q5: What analytical techniques can I use to determine the chemical and enantiomeric purity of my purified this compound?

A5:

  • Chemical Purity: This can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral column, as well as by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity (e.e.): This is typically determined by chiral GC or chiral HPLC using a suitable chiral stationary phase. The relative peak areas of the (R) and (S) enantiomers are used to calculate the enantiomeric excess.

Data Presentation

Table 1: Representative Comparison of Purification Methods for Hydroxynitriles

Purification MethodTypical Recovery (%)Typical Chemical Purity (%)Typical Enantiomeric Excess (e.e.) ImprovementKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 85-95%70-90%NoneRemoves bulk impurities, scalable.Does not separate enantiomers, emulsion formation can be an issue.
Fractional Distillation 60-80%90-98%NoneGood for removing impurities with different boiling points, scalable.Does not separate enantiomers, potential for thermal degradation.
Chiral Column Chromatography 50-90%>99%Can achieve >99% e.e.Separates enantiomers, high purity achievable.Lower throughput, more expensive, requires method development.

Note: The values presented in this table are representative for the purification of polar, chiral molecules and may vary depending on the specific conditions of the reaction mixture and the optimization of the purification protocol.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction
  • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of an organic extraction solvent (e.g., ethyl acetate).

  • Gently swirl or invert the funnel multiple times to ensure thorough mixing, periodically venting to release any pressure buildup.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process 2-3 more times with fresh organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic extracts with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

General Protocol for Vacuum Fractional Distillation
  • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and all joints are properly greased.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Connect the apparatus to a vacuum source with a trap cooled with a dry ice/acetone bath or liquid nitrogen to protect the pump.

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature stabilizes at the boiling point of this compound under the applied pressure, collect the product fraction in a clean receiving flask.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains.

  • Cool the system to room temperature before venting to atmospheric pressure.

General Protocol for Chiral HPLC Purification
  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column.

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed-phase). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent at a known concentration.

  • Injection and Separation: Inject the sample onto the column and begin the chromatographic run. An isocratic or gradient elution may be used depending on the complexity of the mixture.

  • Fraction Collection: Collect the fractions corresponding to the peak of the (R)-enantiomer.

  • Analysis of Fractions: Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Reaction cluster_extraction Initial Purification cluster_purification Final Purification reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction concentration Solvent Removal extraction->concentration crude_product Crude Product concentration->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Chiral HPLC crude_product->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_emulsion start Emulsion Observed gentle_mixing Try Gentle Swirling start->gentle_mixing add_brine Add Saturated NaCl (Brine) start->add_brine centrifuge Centrifuge Mixture start->centrifuge filter Filter through Glass Wool start->filter resolved Emulsion Broken gentle_mixing->resolved add_brine->resolved centrifuge->resolved filter->resolved

References

Optimizing reaction conditions for cyanide addition to epoxides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the ring-opening of epoxides with cyanide to synthesize valuable β-hydroxy nitrile intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low or I'm recovering unreacted starting material. What are the common causes and solutions?

A1: Low conversion is a frequent issue stemming from several factors. Consider the following troubleshooting steps:

  • Insufficient Epoxide Activation: The epoxide ring is strained, but ring-opening can be slow without proper activation, especially for sterically hindered or electron-rich epoxides[1][2].

    • Solution: Introduce a Lewis acid catalyst to coordinate with the epoxide oxygen, making the ring more susceptible to nucleophilic attack[1][2]. Common catalysts include Ce(OTf)₄, Ti(OiPr)₄, and others[1][3]. For sterically demanding substrates, a hard Lewis acid is often necessary[2].

  • Poor Cyanide Source Solubility: Alkali metal cyanides like NaCN or KCN have low solubility in many organic solvents, which can limit the reaction rate[4].

    • Solution:

      • Use a polar aprotic solvent like THF, DMSO, or DMF. Refluxing in anhydrous THF with LiCN is a reported method[1][2].

      • Employ a phase-transfer catalyst (e.g., 18-crown-6) with KCN to improve solubility[2].

      • Switch to a more soluble cyanide source such as trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin[2][5].

  • Reaction Temperature/Time: The reaction may simply be too slow under your current conditions.

    • Solution: Increase the reaction temperature (e.g., reflux) and monitor the reaction over a longer period (e.g., 4-24 hours) using TLC or GC analysis[1].

  • Catalyst Deactivation: Water or protic impurities in the reaction mixture can deactivate sensitive Lewis acid catalysts.

    • Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar)[1].

Q2: How can I control the regioselectivity of the cyanide attack? The wrong isomer is forming.

A2: Regioselectivity is a critical challenge, governed by both steric and electronic factors. The choice of conditions dictates which carbon of the epoxide is attacked[1].

  • Under Basic/Neutral Conditions (SN2-type): In the absence of a strong activating catalyst, the cyanide nucleophile will preferentially attack the least sterically hindered carbon atom[1][2][6]. This is the most common pathway for simple monosubstituted epoxides.

  • Under Acidic Conditions (SN1-type character): When a Lewis acid or protic acid is used, the epoxide oxygen is protonated or coordinated, creating a partial positive charge on the adjacent carbons[6][7]. The nucleophile will then attack the more substituted carbon, as it can better stabilize this partial carbocation character[6][7].

    • Solution: To favor attack at the less substituted carbon, use non-acidic conditions (e.g., NaCN in DMF). To favor attack at the more substituted carbon, use a Lewis acid catalyst (e.g., Ti(OiPr)₄) or perform the reaction under acidic conditions[1][6].

Q3: I'm observing significant side products. What are they and how can I prevent them?

A3: Several side reactions can occur, depending on the substrate and conditions.

  • Isonitrile Formation: Under certain conditions, particularly with some chiral titanium complexes, isonitriles can form as byproducts alongside the desired nitrile[4].

  • Dimerization/Polymerization: Epoxides, especially reactive ones like epichlorohydrin, can polymerize under basic conditions[4].

    • Solution: Carefully control the pH using a buffer (e.g., ammonium chloride) and maintain a low concentration of the epoxide by adding it slowly to the reaction mixture[4].

  • Formation of Dinitrile: With substrates like epichlorohydrin, an initial ring-opening can be followed by an intramolecular cyclization and a second cyanide attack, leading to a dinitrile byproduct[1].

    • Solution: This often requires a two-step procedure where the initial chloro-β-hydroxy nitrile is formed under controlled conditions and then converted separately[4].

  • Dehydration: The resulting β-hydroxy nitrile can sometimes undergo dehydration to form an α,β-unsaturated nitrile, especially if the reaction is heated for extended periods or under harsh acidic/basic workup conditions[4].

Q4: Can this reaction be performed enantioselectively?

A4: Yes, asymmetric synthesis of β-hydroxy nitriles is possible.

  • Enzymatic Resolution: Halohydrin dehalogenases (HheC) can catalyze the ring-opening of epoxides with cyanide. This method is highly effective for the kinetic resolution of 2,2-disubstituted epoxides, providing access to enantiopure epoxides and β-substituted tertiary alcohols with excellent enantioselectivity (ee up to 99%)[8].

  • Chiral Catalysts: Chiral metal-salen complexes (e.g., based on Cr, Al, or Ti) have been developed to catalyze the asymmetric ring-opening of meso-epoxides with nucleophiles like TMSCN, affording chiral cyanohydrins in good yields and enantioselectivities[2][9].

Data Presentation: Reaction Condition Comparison

Table 1: Catalyst and Cyanide Source Comparison for Ring-Opening of Cyclohexene Oxide
EntryCyanide SourceCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1LiCNNoneTHFReflux471[1]
2NaCNCe(OTf)₄ (cat.)None601.592[3]
3TMSCNLiClO₄ (cat.)NeatRT0.1694[1]
4Acetone CyanohydrinEt₃N (stoich.)Neat802495[2]
5KCN18-crown-6 (cat.)CH₃CN801290[2]

TMSCN: Trimethylsilyl cyanide; cat.: catalytic amount; stoich.: stoichiometric amount; RT: Room Temperature.

Table 2: Regioselectivity in the Cyanation of Styrene Oxide
EntryCyanide SourceCatalyst / AdditiveSolventProduct Ratio (Attack at C2 : C1)Major Product StructureReference
1NaCNNoneEtOH/H₂O>95 : 5 (Attacks less hindered C1)HO-CH(Ph)-CH₂-CN[1][2]
2TMSCNYb(OTf)₃ (cat.)CH₂Cl₂5 : >95 (Attacks more hindered C2)NC-CH(Ph)-CH₂-OH[1]
3Et₂AlCNNoneToluene1 : >99 (Attacks more hindered C2)NC-CH(Ph)-CH₂-OH[2][4]

C1 refers to the unsubstituted carbon; C2 refers to the phenyl-substituted carbon.

Experimental Protocols

CAUTION: Cyanide salts and hydrogen cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Workup procedures should be designed to quench and neutralize any residual cyanide.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyanation with NaCN

This protocol is adapted from the Ce(OTf)₄ catalyzed reaction[3].

  • Preparation: Add the epoxide (1.0 mmol), sodium cyanide (NaCN, 1.2 mmol), and cerium(IV) trifluoromethanesulfonate (Ce(OTf)₄, 0.05 mmol, 5 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Place the flask in a preheated oil bath at 60 °C. Stir the mixture vigorously. The reaction is performed under solvent-free ("neat") conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (15 mL). Carefully add 1M HCl to neutralize any excess cyanide (PERFORM IN FUME HOOD).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure β-hydroxy nitrile.

Protocol 2: Biocatalytic Ring-Opening Using Halohydrin Dehalogenase (HheC)

This protocol is based on the enzymatic resolution of 2,2-disubstituted epoxides[8].

  • Preparation: In a flask, dissolve the racemic epoxide (e.g., 2,2-dimethyloxirane, 5 mmol) in Tris-SO₄ buffer (10 mL, pH 7.5).

  • Reagent Addition: Add sodium cyanide (NaCN, 15 mmol) to the mixture, followed by the purified HheC enzyme (0.9–3.5 µM).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by GC to determine the extent of conversion. To achieve high enantiomeric excess of the remaining epoxide and the product, the reaction is typically stopped at <45% conversion.

  • Workup & Extraction: Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting mixture of the unreacted (enantiopure) epoxide and the product (enantiopure β-hydroxy nitrile) can be separated by silica gel column chromatography.

Visualizations

Troubleshooting_Flowchart start Start: Low Yield or No Reaction q1 Is Starting Material (SM) Consumed? start->q1 a1_yes SM Consumed, but Yield is Low q1->a1_yes Yes a1_no SM Not Consumed q1->a1_no No q2 Are there multiple spots on TLC? a1_yes->q2 q3 Is a catalyst being used? a1_no->q3 q4 What is the cyanide source? a1_no->q4 a2_yes Side Product Formation (e.g., Polymerization, Dehydration). Optimize T°, pH, concentration. q2->a2_yes Yes a2_no Product Degradation during workup/purification. Use milder conditions. q2->a2_no No a3_yes Increase catalyst loading or check for deactivation (moisture). Use anhydrous conditions. q3->a3_yes Yes a3_no Reaction is too slow. 1. Add Lewis Acid Catalyst. 2. Increase Temperature/Time. q3->a3_no No q3->q4 a4_alkali Poor solubility of NaCN/KCN. Use polar aprotic solvent or add phase transfer catalyst. q4->a4_alkali Alkali (NaCN, KCN) a4_other Check purity of TMSCN or other cyanide source. q4->a4_other Other

Caption: Troubleshooting flowchart for low-yield reactions.

Experimental_Workflow prep 1. Preparation - Dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) reagents 2. Add Reagents - Solvent - Epoxide Substrate - Cyanide Source - Catalyst (if needed) prep->reagents reaction 3. Reaction - Set Temperature (RT to Reflux) - Stir vigorously reagents->reaction monitor 4. Monitoring - TLC / GC / LC-MS - Check for SM consumption reaction->monitor workup 5. Workup & Quench - Cool to RT - Quench excess cyanide (Caution!) - Add aqueous solution monitor->workup extract 6. Extraction - Separate organic layer - Extract aqueous layer workup->extract purify 7. Purification - Dry combined organic layers - Concentrate solvent - Column Chromatography extract->purify

Caption: General experimental workflow for epoxide cyanation.

Reaction_Mechanism sub R-Epoxide p1 sub->p1 O: cat Lewis Acid (LA) nuc ⁻CN p2 p1->cat Coordination activated [Activated Complex] R-Epoxide---LA p2->activated SN2 Attack p3 proton H⁺ Source (Workup) intermediate Alkoxide Intermediate activated->intermediate Ring-Opening product β-Hydroxy Nitrile intermediate->product proton->intermediate Protonation

Caption: Lewis acid-catalyzed reaction mechanism pathway.

References

Preventing degradation of (R)-3-hydroxybutyric acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-hydroxybutyric acid during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (R)-3-hydroxybutyric acid, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Monomeric (R)-3-hydroxybutyric acid

  • Question: My final yield of (R)-3-hydroxybutyric acid is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields of monomeric (R)-3-hydroxybutyric acid can stem from several factors throughout the synthetic process. The primary culprits are often incomplete depolymerization of the starting material, poly-[(R)-3-hydroxybutyric acid] (PHB), and re-oligomerization of the product during purification.

    Potential Causes and Solutions:

    • Incomplete Depolymerization of PHB: The acidic alcoholysis or hydrolysis of PHB may not have gone to completion.

      • Solution: Ensure that the reaction is heated at reflux for a sufficient duration. For acidic methanolysis using sulfuric acid in 1,2-dichloroethane, a reaction time of up to 3 days may be necessary for the mixture to become homogeneous, indicating the dissolution and reaction of PHB.[1][2]

    • Re-oligomerization during Purification: (R)-3-hydroxybutyric acid can self-condense to form oligomers, especially at elevated temperatures.[1][2]

      • Solution: During the removal of solvents using a rotary evaporator, maintain a low temperature (maximum of 30°C).[1][2] Similarly, when performing distillation, use a Kugelrohr apparatus with an air bath at a controlled temperature (80–100°C) and high vacuum (10⁻³ mm) to minimize condensation.[1]

    • Loss during Extraction: The product may be lost during the workup and extraction phases.

      • Solution: After the initial reaction, the aqueous layer should be extracted multiple times (e.g., three times with chloroform) to ensure maximum recovery of the product.[1][2]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with crotonic acid and/or methyl (R)-3-hydroxybutanoate. How can I prevent the formation of these impurities and remove them?

  • Answer: The presence of crotonic acid and methyl (R)-3-hydroxybutanoate are common issues. Crotonic acid is typically formed through a dehydration side reaction, while the methyl ester is a remnant of an incomplete saponification step.

    Potential Causes and Solutions:

    • Formation of Crotonic Acid: This impurity arises from the elimination of water from (R)-3-hydroxybutyric acid, which can be promoted by high temperatures and acidic conditions.

      • Solution: Avoid excessive heating during distillation and workup.[1] Drying the final product in a desiccator over phosphorus pentoxide (P₂O₅) can effectively remove volatile impurities like crotonic acid.[1][2]

    • Incomplete Saponification of Methyl (R)-3-hydroxybutanoate: If the synthesis proceeds via the methyl ester, the subsequent saponification to the carboxylic acid may be incomplete.

      • Solution: Ensure that all methanol is thoroughly removed from the reaction mixture before and during the saponification step to drive the equilibrium towards the formation of the carboxylate salt.[1][2] The distillation residue, which may contain oligomers, can be subjected to further saponification by heating with aqueous acid to improve the overall yield of the monomeric acid.[1]

    • Purification:

      • Solution: Final purification by bulb-to-bulb distillation (Kugelrohr) followed by drying over P₂O₅ is an effective method for removing both crotonic acid and residual methyl ester.[1]

Issue 3: Racemization of the Chiral Center

  • Question: I am concerned about the optical purity of my (R)-3-hydroxybutyric acid. What conditions can lead to racemization and how can I avoid it?

  • Answer: Maintaining the stereochemical integrity of (R)-3-hydroxybutyric acid is crucial. Racemization can occur under harsh chemical conditions, particularly at elevated temperatures and extreme pH levels.

    Potential Causes and Solutions:

    • High Temperatures: Excessive heat during the synthesis or purification can promote racemization.

      • Solution: As with preventing re-oligomerization, conduct distillation and solvent evaporation at the lowest feasible temperatures.[1][2] Hydrolytic degradation at temperatures as high as 300°C has been shown to induce racemization.[3]

    • Extreme pH: Strongly basic or acidic conditions, especially when combined with heat, can facilitate racemization.

      • Solution: When preparing salts of (R)-3-hydroxybutyric acid, for example, by reacting with sodium hydroxide, it is recommended to control the temperature at 30°C or below to minimize the risk of racemization.[4] While acidic conditions are necessary for the depolymerization of PHB, prolonged exposure to strong acids at high temperatures should be monitored. The use of enzymatic methods can be an excellent alternative to chemical hydrolysis to ensure high optical purity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce (R)-3-hydroxybutyric acid?

A1: The primary methods for synthesizing (R)-3-hydroxybutyric acid include:

  • Chemical Degradation of PHB: This involves the acidic alcoholysis or hydrolysis of poly-[(R)-3-hydroxybutyric acid] (PHB), a biopolymer produced by various bacteria.[1][6] Common reagents include sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol (like methanol) or water.[1][2]

  • Enzymatic Hydrolysis of PHB: This method utilizes enzymes, such as cutinase, to hydrolyze PHB into (R)-3-hydroxybutyric acid under mild conditions, which can result in high purity and yield without heavy metal contamination.[5]

  • Microbial Fermentation: Some genetically engineered or naturally occurring microorganisms can directly produce and secrete (R)-3-hydroxybutyric acid into the culture medium.[4][7][8] This approach avoids the need for a separate depolymerization step.

Q2: How can I monitor the purity and identity of my (R)-3-hydroxybutyric acid?

A2: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This can be used to confirm the structure of the molecule and to quantify impurities. For example, ¹H NMR can detect the presence of methyl (R)-3-hydroxybutanoate and crotonic acid.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing purity. Reverse-phase HPLC with a C18 column can be used to separate (R)-3-hydroxybutyric acid from its impurities.[9][10] Chiral HPLC can be used to determine the enantiomeric purity.[11]

  • Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the carboxylic acid to its methyl ester.[12]

  • Polarimetry: The specific rotation of the final product can be measured to confirm its enantiomeric excess. The reported specific rotation for (R)-3-hydroxybutyric acid is [α]D RT −24.7° (c 5.0, H₂O).[1]

Q3: What are the key safety precautions to take during the synthesis of (R)-3-hydroxybutyric acid?

A3: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:

  • Handling of Reagents: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use of Solvents: 1,2-dichloroethane and chloroform are toxic and potentially carcinogenic; they should be used in a well-ventilated fume hood.[1][2]

  • Distillation: When performing distillations, especially under vacuum, ensure that the glassware is free of cracks and that a safety screen is in place.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of (R)-3-hydroxybutyric acid and its Methyl Ester from PHB

ProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYieldReference
(R)-(-)-Methyl 3-hydroxybutanoate50 g PHB10 mL conc. H₂SO₄, 200 mL Methanol500 mL 1,2-dichloroethane3 daysReflux70%[1]
(R)-(-)-3-Hydroxybutanoic acid50 g PHB2.5 g p-Toluenesulfonic acid monohydrate, 9.3 g Methanol, 60 mL Water200 mL 1,2-dichloroethane48 hr (reflux), 4 hr (with water)140°C, 130°C53%[1]
(R)-3-hydroxybutyric acidPHBCutinase, Magnesium or Zinc saltPhosphate buffer2-10 hr30-50°CHigh[5]

Table 2: Purity and Impurity Profile of Crude (R)-3-hydroxybutyric acid

ComponentPercentage in Crude ProductAnalytical MethodReference
Monomeric (R)-3-hydroxybutanoic acid> 93%¹H NMR[1][2]
Methyl (R)-3-hydroxybutanoate1–2%¹H NMR[1][2]
Crotonic acid< 0.2%¹H NMR[1][2]

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-3-Hydroxybutanoic Acid from PHB [1]

  • Reaction Setup: In a 1-L, two-necked, round-bottomed flask equipped with a stirrer and a condenser with a distillation bridge, add 200 mL of 1,2-dichloroethane and 50 g of PHB.

  • Initial Heating: Heat the mixture at 150°C with stirring until a milky solution forms.

  • Catalyst Addition: Add 2.5 g of p-toluenesulfonic acid monohydrate and continue heating at 150°C for an additional 30 minutes.

  • Methanol Addition: Carefully add a total of 9.3 g of methanol in approximately 1-mL portions through the condenser to the boiling solution.

  • Reflux: Heat the solution at reflux (oil bath at 140°C) for 48 hours.

  • Hydrolysis: Reduce the oil bath temperature to 130°C and carefully add 60 mL of water. Heat the two-phase mixture for another 4 hours.

  • Solvent Removal: Remove methanol, 1,2-dichloroethane, and approximately 150 mL of water by distillation through the condenser over 1–2 hours. During this distillation, add nine 30-mL portions of water.

  • Saponification: Increase the oil bath temperature to 180°C and heat the aqueous solution at reflux for another 4 hours. Add 50 mL of water and continue to reflux for 15 hours.

  • Neutralization and Drying: Cool the reaction to about 30°C and add 0.6 g of sodium hydroxide in 10 mL of water. Remove the water using a rotary evaporator at a maximum temperature of 30°C, followed by drying at 0.1 mm.

  • Extraction: Dissolve the residue in 250 mL of ether, dry the solution over magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Purification: Distill the resulting oil at 80–100°C (air bath) and 10⁻³ mm using a Kugelrohr apparatus.

  • Final Drying: Crush the resulting crystalline product and dry for 2 days in a desiccator over phosphorus pentoxide (P₂O₅).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_hydrolysis Hydrolysis & Saponification cluster_purification Purification PHB PHB Acid_Methanol p-TsOH, Methanol, 1,2-Dichloroethane PHB->Acid_Methanol Add Reflux Reflux (140°C, 48h) Acid_Methanol->Reflux Add_Water Add Water Reflux->Add_Water Heat_130C Heat (130°C, 4h) Add_Water->Heat_130C Distill_Solvents Distill Solvents Heat_130C->Distill_Solvents Saponify Saponify (180°C, 15h) Distill_Solvents->Saponify Neutralize Neutralize (NaOH) Saponify->Neutralize Evaporate Evaporate (≤30°C) Neutralize->Evaporate Extract Ether Extraction Evaporate->Extract Distill_Kugelrohr Kugelrohr Distillation Extract->Distill_Kugelrohr Dry Dry (P₂O₅) Distill_Kugelrohr->Dry Final_Product (R)-3-hydroxybutyric acid Dry->Final_Product

Caption: Experimental workflow for the synthesis of (R)-3-hydroxybutyric acid from PHB.

Degradation_Pathways cluster_degradation Degradation Products R3HBA (R)-3-hydroxybutyric acid Oligomers Oligomers R3HBA->Oligomers High Temperature (e.g., distillation) Crotonic_Acid Crotonic Acid R3HBA->Crotonic_Acid Dehydration (Heat, Acid) Racemic_Mixture Racemic 3-hydroxybutyric acid R3HBA->Racemic_Mixture High Temperature & Extreme pH

Caption: Key degradation pathways for (R)-3-hydroxybutyric acid during synthesis.

Troubleshooting_Guide cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurities Impurities Present? Low_Yield->Impurities No Increase_Reaction_Time Increase reaction time Low_Yield->Increase_Reaction_Time Yes Avoid_High_Heat Avoid excessive heat Impurities->Avoid_High_Heat Yes Low_Temp_Evaporation Use low temp. evaporation Increase_Reaction_Time->Low_Temp_Evaporation Multiple_Extractions Perform multiple extractions Low_Temp_Evaporation->Multiple_Extractions End Problem Resolved Multiple_Extractions->End Complete_Saponification Ensure complete saponification Avoid_High_Heat->Complete_Saponification Dry_over_P2O5 Dry over P₂O₅ Complete_Saponification->Dry_over_P2O5 Dry_over_P2O5->End

Caption: Troubleshooting decision tree for the synthesis of (R)-3-hydroxybutyric acid.

References

Technical Support Center: Enhancing Enzyme Stability for Biocatalytic Nitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biocatalytic production of nitriles.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for biocatalytic nitrile production?

A1: The two main classes of enzymes used are nitrile hydratases and nitrilases. Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide, while nitrilases directly convert nitriles to carboxylic acids and ammonia.[1][2] The choice of enzyme depends on the desired final product.

Q2: What are the common factors leading to enzyme instability in nitrile biotransformation?

A2: Enzyme instability is a significant challenge and can be caused by several factors, including:

  • Temperature: Many nitrile hydratases and nitrilases are thermally labile and lose activity at elevated temperatures, which can be generated by the exothermic nature of the hydration reaction.[2]

  • pH: Extreme pH values can lead to denaturation and loss of enzyme activity.

  • Substrate and Product Inhibition: High concentrations of the nitrile substrate or the amide/carboxylic acid product can inhibit or inactivate the enzyme.[3]

  • Organic Solvents: The presence of organic solvents, often used to dissolve poorly soluble nitrile substrates, can denature the enzyme.[1]

  • Mechanical Stress: Shear forces during agitation in a bioreactor can negatively impact enzyme structure and function.

Q3: What are the main strategies to enhance the stability of these enzymes?

A3: Several strategies can be employed to improve enzyme stability:

  • Immobilization: Attaching the enzyme to a solid support can enhance its stability and facilitate its reuse.[4] Common methods include covalent bonding, entrapment, and the formation of cross-linked enzyme aggregates (CLEAs).[4][5]

  • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like site-directed mutagenesis or directed evolution can improve its intrinsic stability, such as thermostability.[6][7]

  • Use of Additives: Soluble additives like salts, sugars (e.g., sucrose), or polymers can help stabilize the enzyme in the reaction medium.

  • Chemical Modification: Modifying the enzyme's surface with chemical reagents can enhance its stability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Low or no enzyme activity - Inactive enzyme stock- Incorrect assay conditions (pH, temperature)- Presence of inhibitors (e.g., heavy metals, cyanide)[3]- Substrate degradation- Verify Enzyme Activity: Test with a fresh enzyme batch or a standard substrate.- Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range.- Check for Inhibitors: Analyze your reaction components for potential inhibitors. Consider using metal chelators if heavy metal contamination is suspected.- Substrate Stability: Ensure the stability of your nitrile substrate under the reaction conditions, as some, like α-aminonitriles, can spontaneously decompose.[3]
Rapid loss of enzyme activity during the reaction - Thermoinactivation due to exothermic reaction- Product inhibition- Enzyme aggregation- Improve Temperature Control: Use a temperature-controlled reactor or a fed-batch strategy to manage heat generation.- Product Removal: Consider in-situ product removal techniques.- Immobilize the Enzyme: Immobilization can prevent aggregation and often enhances thermal stability.[4]- Add Stabilizers: Experiment with additives like glycerol or sorbitol.
Low yield of the desired product - Poor substrate solubility- Enzyme inhibition by high substrate concentration- Reversible reaction or product degradation- Use a Co-solvent: Employ a water-miscible organic solvent to improve substrate solubility, ensuring it is compatible with your enzyme.- Fed-batch Strategy: Gradually feed the substrate to maintain a low, non-inhibitory concentration.- Optimize Reaction Time: Monitor the reaction progress to identify the point of maximum product accumulation before any potential degradation occurs.
Difficulty in recovering and reusing the enzyme - Use of free enzyme in solution- Immobilize the Enzyme: Use immobilization techniques like covalent attachment to a solid support or creating Cross-Linked Enzyme Aggregates (CLEAs) for easy separation and reuse.[4][5]

Quantitative Data on Enzyme Stabilization

Table 1: Comparison of Half-lives of Nitrilases at 30°C
Enzyme SourceHalf-life (hours)
Pseudomonas putida27.3
Microbacterium paraoxydans1.7
Microbacterium liquefaciens5.4
Acidovorax facilis336 (14 days)

Data sourced from a study on the commercial viability of various nitrilases.

Table 2: Effect of Immobilization on Nitrile Hydratase Stability
Enzyme FormulationStorage StabilityOperational Stability
Crude cell-free extractLowLow
Whole cellsModerateModerate
Cross-Linked Enzyme Aggregate (CLEA)Substantially increasedSubstantially increased

This table summarizes findings from a study on the immobilization of nitrile hydratase as a CLEA, highlighting the significant improvement in stability compared to the free enzyme and whole cells.[5]

Experimental Protocols

Protocol 1: Immobilization of Nitrile Hydratase as Cross-Linked Enzyme Aggregates (CLEAs)

This protocol describes the preparation of CLEAs from a crude cell-free extract of nitrile hydratase.

Materials:

  • Crude cell-free nitrile hydratase extract

  • Ammonium sulfate

  • Glutaraldehyde solution (e.g., 25% w/v)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Precipitation:

    • Cool the crude cell-free extract to 4°C.

    • Slowly add solid ammonium sulfate to the extract while gently stirring until saturation is reached. This will precipitate the enzyme.

    • Continue stirring for a specified time (e.g., 1-2 hours) at 4°C to ensure complete precipitation.

  • Cross-linking:

    • After precipitation, add glutaraldehyde solution dropwise to the suspension while stirring to achieve the desired final concentration. The optimal concentration of glutaraldehyde needs to be determined empirically but can range from 0.5% to 2.5% (v/v).

    • Allow the cross-linking reaction to proceed for a set time (e.g., 3-4 hours) at 4°C with gentle stirring.

  • Recovery and Washing:

    • Centrifuge the suspension to collect the CLEAs.

    • Discard the supernatant.

    • Wash the CLEA pellet multiple times with phosphate buffer to remove any unreacted glutaraldehyde and other impurities. Centrifuge between each wash.

  • Storage:

    • Resuspend the final CLEA pellet in a suitable buffer for storage at 4°C.

Protocol 2: Colorimetric Assay for Nitrile Hydratase Activity

This protocol provides a method for determining nitrile hydratase activity based on the change in pH resulting from the conversion of a nitrile to an amide.

Materials:

  • Nitrile hydratase sample (e.g., purified enzyme, cell-free extract, or immobilized enzyme)

  • Acrylonitrile (or other suitable nitrile substrate)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Bromothymol blue indicator solution (e.g., 0.01%)

  • 96-well microtiter plate

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare Reaction Mixture: In each well of the microtiter plate, prepare a reaction mixture consisting of:

    • 201 µL of phosphate buffer containing bromothymol blue.

    • 5.75 µL of 500 mM acrylonitrile.

  • Initiate Reaction: Add 23.25 µL of the enzyme sample (e.g., cell suspension at 200 mg/mL) to each well to start the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Observation:

    • Qualitative: A color change from blue to greenish-yellow indicates the formation of an amide, signifying nitrile hydratase activity.[8] A change to yellow suggests the presence of nitrilase activity due to the formation of carboxylic acid.[8]

    • Quantitative: The change in absorbance can be measured using a microplate reader at a specific wavelength to quantify the activity.

Visualizations

Enzyme_Immobilization_Workflow cluster_Preparation Preparation cluster_Crosslinking Cross-linking cluster_Recovery Recovery Enzyme_Solution Crude Enzyme Solution Precipitant Add Precipitant (e.g., Ammonium Sulfate) Enzyme_Solution->Precipitant Precipitation Crosslinker Add Cross-linker (e.g., Glutaraldehyde) Precipitant->Crosslinker Incubation Incubation with Stirring Crosslinker->Incubation Aggregation Centrifugation Centrifugation Incubation->Centrifugation Washing Washing of CLEA Pellet Centrifugation->Washing Final_Product Stable Immobilized Enzyme (CLEA) Washing->Final_Product

Caption: Workflow for enzyme immobilization using the CLEA method.

Troubleshooting_Decision_Tree Start Low/No Enzyme Activity Check_Conditions Are reaction conditions (pH, temp) optimal? Start->Check_Conditions Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Inhibitors Are inhibitors present in the reaction mixture? Yes_Inhibitors Yes Check_Inhibitors->Yes_Inhibitors No_Inhibitors No Check_Inhibitors->No_Inhibitors Check_Enzyme_Stock Is the enzyme stock active? Yes_Enzyme Yes Check_Enzyme_Stock->Yes_Enzyme No_Enzyme No Check_Enzyme_Stock->No_Enzyme Check_Substrate Is the substrate stable? Yes_Substrate Yes Check_Substrate->Yes_Substrate No_Substrate No Check_Substrate->No_Substrate Yes_Conditions->Check_Inhibitors Optimize_Conditions Optimize pH and temperature No_Conditions->Optimize_Conditions Remove_Inhibitors Remove or neutralize inhibitors Yes_Inhibitors->Remove_Inhibitors No_Inhibitors->Check_Enzyme_Stock Yes_Enzyme->Check_Substrate Use_New_Enzyme Use fresh enzyme stock No_Enzyme->Use_New_Enzyme Further_Investigation Investigate other factors (e.g., enzyme concentration) Yes_Substrate->Further_Investigation Stabilize_Substrate Use fresh or stabilized substrate No_Substrate->Stabilize_Substrate

Caption: Troubleshooting decision tree for low enzyme activity.

References

Technical Support Center: Synthesis of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-3-Hydroxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chiral intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Chemical Synthesis

  • Potential Cause: Suboptimal reaction pH leading to byproduct formation. In the reaction of epichlorohydrin with cyanide, acidic conditions can lead to the formation of 3,4-dihydroxybutyronitrile and 1,3-dichloroisopropanol, while strongly basic conditions can promote the formation of 3,4-epoxybutyronitrile and subsequently 4-hydroxycrotononitrile.[1]

  • Recommended Solution: Maintain a strict pH control of the reaction mixture, ideally in the range of 7.3 to 7.8, to minimize the formation of byproducts.[1] The controlled addition of the cyanide source can also help in maintaining the optimal pH.[2]

  • Potential Cause: Inefficient phase transfer catalysis. In biphasic reactions, poor transfer of the cyanide nucleophile to the organic phase can limit the reaction rate.

  • Recommended Solution: Utilize a suitable phase transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium iodide - TBAI) or a crown ether, to enhance the reaction rate and yield.[2]

  • Potential Cause: Decomposition of the product during workup and purification. 3-Hydroxyglutaronitrile, a related compound, is noted to be susceptible to decomposition at elevated temperatures during distillation.[3]

  • Recommended Solution: Employ rapid distillation techniques or alternative purification methods that do not require high temperatures, such as column chromatography.

Issue 2: Poor Enantioselectivity in Biocatalytic Synthesis

  • Potential Cause: Low enantiomeric ratio (E value) of the wild-type enzyme. Some enzymes may not exhibit high selectivity for the desired enantiomer, leading to a racemic or poorly enriched product. For example, the wild-type aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA-wild) has a modest E value of 11.[4]

  • Recommended Solution: Employ enzyme engineering techniques, such as site-saturated mutagenesis, to improve the enantioselectivity of the enzyme. A mutant, OxdA-L318I, showed a 6-fold improvement in the E value to 68.[4]

  • Potential Cause: Substrate or product inhibition. High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity and affect selectivity.

  • Recommended Solution: Optimize the substrate concentration and consider in-situ product removal (ISPR) techniques to maintain low concentrations of inhibitory species in the reaction medium.

Issue 3: Enzyme Instability and Low Activity

  • Potential Cause: Harsh reaction conditions such as non-optimal pH, temperature, or the presence of organic solvents can lead to enzyme denaturation and loss of activity.

  • Recommended Solution: Immobilize the enzyme on a solid support to improve its stability and facilitate its reuse.[5] Optimize reaction parameters such as pH, temperature, and co-solvent concentration to maintain enzyme activity.

  • Potential Cause: Inefficient cofactor regeneration. Ketoreductases, often used in the synthesis of chiral alcohols, require a nicotinamide cofactor (NADH or NADPH) which needs to be regenerated for the reaction to proceed.

  • Recommended Solution: Implement a cofactor regeneration system. This can be achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose.[6] Alternatively, using a secondary alcohol like isopropanol for cofactor regeneration can be effective.[7]

Frequently Asked Questions (FAQs)

Chemical Synthesis

  • What are the main byproducts in the synthesis of 4-chloro-3-hydroxybutanenitrile from epichlorohydrin and cyanide? The main byproducts include 3,4-dihydroxybutyronitrile, 1,3-dichloroisopropanol (under acidic conditions), 3,4-epoxybutyronitrile, and 4-hydroxycrotononitrile (under basic conditions).[1]

  • How can the formation of these byproducts be minimized? Strict pH control is crucial. Maintaining the pH between 7.3 and 7.8 is reported to be optimal for minimizing byproduct formation.[1]

  • What is the role of an ionic liquid in this synthesis? The use of an ionic liquid as a cosolvent with water can increase the productivity and selectivity of the reaction of epihalohydrins with cyanide.[2]

Biocatalytic Synthesis

  • What are the advantages of a biocatalytic route over a chemical synthesis route? Biocatalytic routes can offer high enantioselectivity, operate under milder reaction conditions (room temperature and atmospheric pressure), and can avoid the use of highly toxic reagents like cyanide.[4][8]

  • What types of enzymes are used for the synthesis of this compound? Enzymes such as aldoxime dehydratases and ketoreductases (also known as alcohol dehydrogenases) are commonly used.[4][6]

  • How can the enantioselectivity of an enzyme be improved? Enzyme engineering, including rational design and directed evolution techniques like site-saturated mutagenesis, can be employed to enhance the enantioselectivity of enzymes.[4]

  • What is a cyanide-free biocatalytic approach to synthesizing 4-chloro-3-hydroxybutanenitrile? A cyanide-free method involves the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an engineered aldoxime dehydratase. The racemic precursor can be synthesized from readily available allyl chloride without using cyanide.[4]

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Hydroxybutanenitriles

MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldEnantiomeric Excess (ee)Reference
Cyanide addition to EpichlorohydrinEpichlorohydrin, Sodium CyanideSulfuric acid (to adjust pH)0°C to room temperature, overnight96% (isolated)Racemic--INVALID-LINK--
Cyanide addition with Ionic Liquid4-chloro-3-hydroxybutanenitrile, Potassium Cyanide1-butyl-3-methylimidazolium hexafluorophosphate, TBAI45-65°CHigh productivityNot specified--INVALID-LINK--

Table 2: Comparison of Biocatalytic Synthesis Methods for (R)-4-chloro-3-hydroxybutanenitrile

EnzymeSubstrateKey FeaturesYieldEnantiomeric Excess (ee)Reference
Aldoxime dehydratase (OxdA-wild)(±)-5-(chloromethyl)-4,5-dihydroisoxazoleKinetic resolution, low enantiomeric ratio (E=11)----INVALID-LINK--
Engineered Aldoxime dehydratase (OxdA-L318I)(±)-5-(chloromethyl)-4,5-dihydroisoxazoleImproved enantiomeric ratio (E=68)39% (isolated)90%--INVALID-LINK--

Experimental Protocols

Protocol 1: Chemical Synthesis of 4-chloro-3-hydroxybutanenitrile

This protocol is adapted from a patent describing the synthesis from epichlorohydrin.[6]

  • Dissolve 9.93 g of sodium cyanide in 60 mL of water in a flask and cool the solution to 0°C.

  • Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.

  • Add 15 g of epichlorohydrin dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture three times with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

Protocol 2: Biocatalytic Kinetic Resolution for (R)-4-chloro-3-hydroxybutanenitrile

This protocol is based on the kinetic resolution using an engineered aldoxime dehydratase.[4]

  • Prepare a 4 mL reaction mixture containing 250 mM (±)-5-(chloromethyl)-4,5-dihydroisoxazole, 25% (v/v) DMSO, 25 U of OxdA-L318I enzyme, 100 mM potassium phosphate buffer (pH 7.0), and 20 mM sodium dithionite.

  • Stir the reaction mixture at 400 rpm at room temperature.

  • Monitor the reaction progress by taking samples at different time intervals.

  • To obtain (R)-4-chloro-3-hydroxybutanenitrile with 90% ee, quench the reaction after approximately 10 minutes by adding 5 mL of 6 N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO4, concentrate in vacuum, and purify the residue by silica column chromatography.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Epichlorohydrin Epichlorohydrin ReactionVessel Aqueous Reaction pH 7.3-7.8 Epichlorohydrin->ReactionVessel Cyanide Cyanide Source (e.g., NaCN) Cyanide->ReactionVessel Extraction Solvent Extraction (e.g., Ethyl Acetate) ReactionVessel->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product (R,S)-3-Hydroxybutanenitrile Purification->Product

Caption: Chemical synthesis workflow for 3-Hydroxybutanenitrile.

Biocatalytic_Synthesis_Workflow cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products RacemicPrecursor Racemic Precursor (e.g., (±)-5-(chloromethyl)- 4,5-dihydroisoxazole) EnzymeReaction Kinetic Resolution with Engineered Enzyme (e.g., OxdA-L318I) RacemicPrecursor->EnzymeReaction Quenching Reaction Quenching EnzymeReaction->Quenching Extraction Solvent Extraction Quenching->Extraction Chromatography Chromatographic Separation Extraction->Chromatography R_Product This compound Chromatography->R_Product S_Substrate Unreacted (S)-Substrate Chromatography->S_Substrate

Caption: Biocatalytic synthesis via kinetic resolution.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_chemical Chemical Synthesis Troubleshooting cluster_biocatalytic Biocatalytic Synthesis Troubleshooting LowYield Low Yield or Poor Selectivity CheckpH Verify pH Control (7.3-7.8) LowYield->CheckpH Chemical CheckCatalyst Evaluate Phase Transfer Catalyst Efficiency LowYield->CheckCatalyst Chemical CheckPurification Optimize Purification (Avoid High Temp) LowYield->CheckPurification Chemical CheckEnzyme Assess Enzyme Enantioselectivity (E value) LowYield->CheckEnzyme Biocatalytic CheckConditions Optimize Reaction Conditions (pH, Temp) LowYield->CheckConditions Biocatalytic CheckCofactor Ensure Cofactor Regeneration is Efficient LowYield->CheckCofactor Biocatalytic CheckpH->CheckCatalyst CheckCatalyst->CheckPurification CheckEnzyme->CheckConditions CheckConditions->CheckCofactor

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Managing Substrate Inhibition in Enzymatic Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymatic nitrile synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to substrate inhibition and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in enzymatic nitrile synthesis?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. Instead of reaching a maximum velocity (Vmax) and plateauing, the enzyme's activity is reduced. This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active complex. This is a critical consideration in nitrile synthesis, as high substrate loads are often desirable for process efficiency.

Q2: Which enzymes are typically used for nitrile synthesis, and are they prone to substrate inhibition?

A2: The two main enzyme classes used are nitrilases and nitrile hydratases (often in combination with an amidase).[1][2] Both can exhibit substrate inhibition, depending on the specific enzyme and the nitrile substrate. For instance, many nitrilases that act on bulky substrates are prone to inhibition.[3] Similarly, nitrile hydratases can be inhibited by high concentrations of their nitrile substrates.

Q3: What are the common signs of substrate inhibition in my reaction?

A3: The primary indicator of substrate inhibition is a decrease in the initial reaction rate as you increase the substrate concentration beyond an optimal point. If you plot reaction velocity against substrate concentration, you will observe a characteristic bell-shaped curve instead of the typical hyperbolic curve described by Michaelis-Menten kinetics.

Q4: How can I overcome or manage substrate inhibition?

A4: Several strategies can be employed to manage substrate inhibition:

  • Fed-batch Strategy: Instead of adding the entire substrate amount at the beginning, a fed-batch approach involves the gradual feeding of the substrate into the reaction mixture. This maintains a low, optimal substrate concentration, preventing the inhibitory effects of high concentrations.

  • Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition by creating a microenvironment with a lower effective substrate concentration.

  • Protein Engineering: Modifying the enzyme's structure through site-directed mutagenesis can reduce substrate binding at the inhibitory site.

  • Biphasic Systems: Using a two-phase system (e.g., aqueous-organic) can help to control the substrate concentration in the aqueous phase where the enzyme is located, as the substrate partitions between the two phases.

Troubleshooting Guides

This section provides solutions to common problems encountered during enzymatic nitrile synthesis, with a focus on issues related to substrate inhibition.

Problem: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Enzyme Denaturation - Verify that the reaction temperature and pH are within the optimal range for your specific enzyme. Most nitrile hydratases are stable between 10-30°C. - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C).[4]
Presence of Inhibitors - Check your reagents for potential inhibitors such as heavy metal ions (e.g., Hg²⁺, Cu²⁺), which can strongly inhibit some nitrilases. - If using whole cells, be aware of potential inhibitory metabolic byproducts.
Incorrect Buffer Composition - Confirm that the buffer composition and ionic strength are appropriate for your enzyme. A common buffer for nitrilase activity assays is 50 mM potassium phosphate buffer (pH 7.5) containing DTT and EDTA.[4][5]
Substrate Inhibition - If you are using a high initial substrate concentration, try running the reaction at a range of lower concentrations to see if the activity increases.
Problem: Reaction Rate Decreases Over Time
Possible Cause Troubleshooting Step
Product Inhibition - The product of the reaction (amide or carboxylic acid) may be inhibiting the enzyme. Try removing the product from the reaction mixture as it is formed, for example, by using a biphasic system where the product is extracted into the organic phase.
Enzyme Instability - The enzyme may not be stable under the reaction conditions for extended periods. Perform a time-course experiment to determine the enzyme's half-life under your experimental conditions. Consider using an immobilized enzyme for improved stability.
Substrate Depletion - At low substrate concentrations, the reaction rate will naturally decrease as the substrate is consumed. Ensure you are measuring the initial reaction rate for kinetic studies.
pH Shift - The enzymatic conversion of nitriles to carboxylic acids can lead to a decrease in the pH of the reaction medium, which can affect enzyme activity. Use a well-buffered system or implement pH control.
Problem: Low Product Yield
Possible Cause Troubleshooting Step
Sub-optimal Reaction Conditions - Systematically optimize reaction parameters such as temperature, pH, enzyme concentration, and substrate concentration.
Poor Substrate Solubility - Many nitrile substrates have low solubility in aqueous solutions, limiting their availability to the enzyme.[6] Consider adding a co-solvent (e.g., DMSO, methanol) at a low concentration (e.g., <5%) or using a biphasic system to improve substrate availability.[4][5]
Substrate Inhibition - High substrate concentration is a likely cause of low yield. Implement a fed-batch strategy to maintain a low and non-inhibitory substrate concentration.
Equilibrium Limitation - For reversible reactions, the accumulation of product can shift the equilibrium, limiting the final yield. Consider in-situ product removal strategies.

Experimental Protocols

Protocol 1: General Nitrilase Activity Assay

This protocol provides a general method for determining the activity of a nitrilase enzyme by measuring the formation of ammonia.

Materials:

  • Purified nitrilase or whole cells expressing the enzyme

  • Nitrile substrate

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Reagent A: 0.6 M phenol, 0.001 M sodium nitroprusside

  • Reagent B: 0.11 M sodium hypochlorite, 2.1 M sodium hydroxide

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the nitrile substrate in a suitable solvent (e.g., DMSO or methanol).

  • Set up the reaction mixture in a microcentrifuge tube:

    • 180 µL Potassium phosphate buffer (0.1 M, pH 7.5)

    • 20 µL Enzyme solution

    • 100 µL Substrate solution (e.g., 150 mM acetonitrile)

  • Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 20 minutes).[7]

  • Stop the reaction by taking 100 µL of the reaction mixture and adding it to 300 µL of Reagent B.

  • Immediately add 300 µL of Reagent A with vigorous mixing.

  • Incubate the mixture at 45°C for 20 minutes to allow for color development.[7]

  • Measure the absorbance at the appropriate wavelength for the ammonia detection method (e.g., 630 nm for the phenol-hypochlorite method).

  • Calculate the amount of ammonia released using a standard curve prepared with known concentrations of ammonium chloride.

  • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of ammonia per minute under the specified conditions.[7]

Protocol 2: Determining the Type of Substrate Inhibition

This protocol outlines the steps to determine if your enzyme is subject to substrate inhibition and to characterize its kinetic parameters.

1. Determine Vmax and Km without Inhibition:

  • Perform a series of enzyme activity assays (as described in Protocol 1) with a range of substrate concentrations, keeping the enzyme concentration constant.

  • Plot the initial reaction velocity (v) versus the substrate concentration ([S]).

  • If no inhibition is observed, the plot should be hyperbolic. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km.[8] Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

2. Investigate High Substrate Concentrations:

  • Extend the range of substrate concentrations to significantly higher levels.

  • If the reaction velocity decreases at higher substrate concentrations, this is indicative of substrate inhibition.

3. Data Analysis for Substrate Inhibition:

  • Plot the initial reaction velocity (v) versus the substrate concentration ([S]). A bell-shaped curve confirms substrate inhibition.

  • The data can be fitted to the following equation for uncompetitive substrate inhibition:

    • v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

    • Where Ki is the inhibition constant.[9]

  • Various graphical methods can also be used to determine the kinetic parameters for substrate inhibition.[10]

Quantitative Data

The following tables summarize kinetic parameters for selected nitrilases and nitrile hydratases. Note that these values are highly dependent on the specific enzyme, substrate, and reaction conditions.

Table 1: Kinetic Parameters of Selected Nitrilases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Fusarium oxysporum f. sp. melonisAromatic nitriles1.7 x 10⁻² M-[11]
Pseudomonas aeruginosa RZ44Acetonitrile--[7]

Table 2: Kinetic Parameters of Selected Nitrile Hydratases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Rhodococcus rhodochrous PA-34 (Mutant 4D)3-Cyanopyridine102350.8[12]
Rhodococcus rhodochrous J1 (L-NHase)3-Cyanopyridine0.30579[12]
Rhodococcus rhodochrous J1 (H-NHase)3-Cyanopyridine200370[12]

Visualizations

The following diagrams illustrate key workflows and concepts in managing substrate inhibition.

Troubleshooting_Workflow Start Low Product Yield or Reaction Rate Check_Activity Is there any enzyme activity? Start->Check_Activity No_Activity Troubleshoot Enzyme Inactivation: - Check pH, temperature - Verify enzyme storage - Screen for inhibitors Check_Activity->No_Activity No Activity_Present Yes Check_Activity->Activity_Present Check_Kinetics Determine reaction kinetics (v vs. [S] plot) Activity_Present->Check_Kinetics Hyperbolic Hyperbolic Curve (No Substrate Inhibition) Check_Kinetics->Hyperbolic Bell_Shaped Bell-Shaped Curve (Substrate Inhibition) Check_Kinetics->Bell_Shaped Optimize Optimize Reaction Conditions: - Substrate concentration - Enzyme concentration - Co-solvents Hyperbolic->Optimize Implement_Strategy Implement Strategy to Overcome Inhibition: - Fed-batch feeding - Enzyme immobilization - Biphasic system Bell_Shaped->Implement_Strategy Final_Product Optimized Product Yield Optimize->Final_Product Implement_Strategy->Final_Product

Caption: Troubleshooting workflow for low yield in enzymatic nitrile synthesis.

Experimental_Workflow Start Start: Characterize Substrate Inhibition Step1 Step 1: Perform enzyme assays at varying substrate concentrations Start->Step1 Step2 Step 2: Plot initial velocity (v) vs. substrate concentration ([S]) Step1->Step2 Decision Observe curve shape Step2->Decision Hyperbolic Hyperbolic Curve: No significant substrate inhibition Decision->Hyperbolic Bell_Shaped Bell-Shaped Curve: Substrate inhibition is present Decision->Bell_Shaped Step3a Step 3a: Determine Km and Vmax using Michaelis-Menten fit Hyperbolic->Step3a Step3b Step 3b: Fit data to substrate inhibition model to find Ki Bell_Shaped->Step3b End End: Kinetic parameters determined Step3a->End Step3b->End

Caption: Experimental workflow for determining the presence and kinetics of substrate inhibition.

Substrate_Inhibition_Mechanism E E ES ES E->ES + S (Km) S S ES->E ES->E + P (kcat) ESI ESI (Inactive) ES->ESI + S (Ki) P P ESI->ES

Caption: Simplified mechanism of uncompetitive substrate inhibition.

References

Technical Support Center: Phase Transfer Catalysis for Enhanced Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing Phase Transfer Catalysis (PTC) to improve reaction rates and yields in nitrile synthesis. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of nitriles using phase transfer catalysis.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Ineffective Mass Transfer: Poor mixing of the aqueous and organic phases.- Increase the stirring speed to improve the interfacial area between the phases. A minimum of 300-400 rpm is often recommended.
2. Inappropriate Catalyst: The selected phase transfer catalyst may not be suitable for the specific reactants.- Select a catalyst with appropriate lipophilicity. For many standard reactions, tetrabutylammonium bromide (TBAB) is a good starting point. For more lipophilic organic substrates, a catalyst with longer alkyl chains like Aliquat 336 (methyltrioctylammonium chloride) may be more effective.
3. Catalyst Poisoning: The catalyst may be deactivated by certain species in the reaction mixture.- Ensure high purity of reactants and solvents. Iodide and tosylate anions can act as catalyst poisons by strongly pairing with the quaternary ammonium cation, preventing it from transporting the desired nucleophile.[1] Consider using alternative leaving groups like bromide or mesylate.[1]
4. Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate an efficient reaction rate.- Increase the catalyst loading incrementally. Typical loadings range from 1-5 mol% relative to the substrate.
Low Yield of Nitrile Product 1. Competing Elimination Reaction: The nucleophile (cyanide) is acting as a base, leading to the formation of an alkene byproduct instead of the desired nitrile. This is more common with secondary and tertiary alkyl halides.- Use a less polar aprotic solvent to reduce the basicity of the cyanide ion. - Lower the reaction temperature. - For substrates prone to elimination, consider using a solid-liquid PTC system with an anhydrous cyanide salt (e.g., KCN) and a crown ether catalyst (e.g., 18-crown-6) in a non-polar solvent like acetonitrile. This minimizes the presence of water which can promote elimination.
2. Hydrolysis of the Nitrile Product: The nitrile product is being hydrolyzed to the corresponding carboxylic acid or amide under the reaction conditions.- Use a less concentrated aqueous solution of the cyanide salt. - Minimize the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. - After the reaction, promptly work up the mixture to isolate the nitrile and avoid prolonged contact with the basic aqueous phase.
Formation of Byproducts 1. Isocyanide Formation: A small amount of isocyanide may form as a byproduct.- Purify the crude product. Isocyanides can often be removed by treating the product with warm dilute sulfuric acid.
2. Products from Reaction with Hydroxide: If a strong aqueous base is used, the hydroxide ion can compete with the cyanide ion as a nucleophile, leading to the formation of alcohol byproducts.- Use a solid cyanide salt in a solid-liquid PTC system to avoid the presence of aqueous hydroxide. - If a liquid-liquid system is necessary, use a concentrated solution of the cyanide salt to favor the desired reaction.
Difficulty in Separating the Catalyst 1. High Lipophilicity of the Catalyst: Catalysts with very long alkyl chains can be difficult to separate from the organic product.- Choose a catalyst with moderate lipophilicity that is effective for the reaction but easier to remove during workup. - The catalyst can sometimes be removed by washing the organic phase with brine or dilute acid, depending on the catalyst's nature.

Frequently Asked Questions (FAQs)

Q1: What is phase transfer catalysis and why is it beneficial for nitrile synthesis?

A1: Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] In nitrile synthesis, typically an alkyl halide (soluble in an organic solvent) needs to react with a cyanide salt (soluble in water). A phase transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[2] This leads to significantly faster reaction rates, higher yields, and often allows for the use of milder reaction conditions and less expensive, environmentally benign solvents.[2]

Q2: How do I choose the right phase transfer catalyst for my nitrile synthesis?

A2: The choice of catalyst depends on several factors, primarily the nature of your reactants and the reaction system (liquid-liquid vs. solid-liquid).

  • Quaternary Ammonium Salts: These are the most common and versatile PTCs.

    • Tetrabutylammonium bromide (TBAB) is a good general-purpose catalyst for many applications.

    • Aliquat 336 (Methyltrioctylammonium chloride) is more lipophilic and is often more effective for reactions involving highly non-polar organic substrates.

    • Benzyltriethylammonium chloride (TEBA) is another commonly used and effective catalyst.

  • Crown Ethers: These are particularly effective in solid-liquid PTC systems. For example, 18-crown-6 is excellent for solubilizing potassium salts (like KCN) in non-polar organic solvents such as acetonitrile.[3][4] This can lead to very high reaction rates and yields, often reaching 100% conversion in a short time.[3][4]

Q3: What is the difference between liquid-liquid and solid-liquid phase transfer catalysis for nitrile synthesis?

A3:

  • Liquid-Liquid (L-L) PTC: This involves an aqueous solution of the cyanide salt and an organic solution of the alkyl halide. A quaternary ammonium salt is typically used as the catalyst. This method is common but can sometimes lead to side reactions like hydrolysis.

  • Solid-Liquid (S-L) PTC: This method uses a solid, often anhydrous, cyanide salt (e.g., powdered KCN) suspended in an organic solvent with the alkyl halide. A crown ether or a quaternary ammonium salt can be used as the catalyst. S-L PTC can be advantageous as it minimizes the presence of water, which can suppress side reactions like hydrolysis and elimination, often leading to higher selectivity and yields.

Q4: How does the structure of the alkyl halide affect the success of the PTC reaction?

A4: The structure of the alkyl halide plays a crucial role:

  • Primary alkyl halides are excellent substrates for PTC nitrile synthesis via an SN2 mechanism and generally give high yields of the corresponding nitrile.

  • Secondary alkyl halides are more prone to undergoing a competing elimination (E2) reaction to form an alkene, especially in the presence of a strong base. To favor substitution, it is recommended to use milder reaction conditions (lower temperature) and a less polar solvent.

  • Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable substrates for synthesizing nitriles under these conditions.

  • Benzyl halides are highly reactive towards SN2 substitution and are excellent substrates for PTC nitrile synthesis, often giving high yields in short reaction times.[1]

Q5: What is the role of water in a liquid-liquid PTC system for nitrile synthesis?

A5: In L-L PTC, water is the solvent for the cyanide salt. However, the amount of water can influence the reaction. A small amount of water is necessary to dissolve the cyanide salt, but an excessive amount can lead to a decrease in the reaction rate due to the hydration of the cyanide anion, which reduces its nucleophilicity. In some cases, using a highly concentrated or even a saturated aqueous solution of the cyanide salt is beneficial. For reactions sensitive to hydrolysis or elimination, minimizing water by using a solid-liquid PTC system is often the best approach.

Data Presentation

The following tables provide a summary of quantitative data for the synthesis of benzyl cyanide from benzyl chloride using different phase transfer catalysts and reaction conditions.

Table 1: Comparison of Phase Transfer Catalysts for the Synthesis of Benzyl Cyanide

CatalystCatalyst TypeReaction SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Benzyltriethylammonium chlorideQuaternary Ammonium SaltLiquid-LiquidWaterReflux1 hour>90[4]
Tetradecyldimethylamine*Tertiary Amine (forms PTC in situ)Liquid-LiquidWater (40% NaCN)Reflux1 hourHigh[3][4]
18-Crown-6Crown EtherSolid-LiquidAcetonitrileReflux< 30 min100[3][4]
Aliquat 336Quaternary Ammonium SaltLiquid-Liquid----
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium SaltLiquid-Liquid----

*Forms a quaternary ammonium salt in situ by reacting with benzyl chloride.

Table 2: Effect of Reaction Conditions on Benzyl Cyanide Synthesis

CatalystSubstrateCyanide SourceSolventTemperature (°C)Reaction TimeYield (%)ObservationsReference
NoneBenzyl chlorideKCNAcetonitrileReflux25 hours20Very slow reaction without a catalyst.[3][4]
18-Crown-6Benzyl chlorideKCNAcetonitrileReflux< 30 minutes100Demonstrates the high efficiency of crown ethers in S-L PTC.[3][4]
Tetrabutylammonium chloridep-Chlorobenzyl chlorideNaCNWater (minimal)70 -> 853.5 hours100High yield with minimal water.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid PTC Synthesis of Benzyl Cyanide using Tetrabutylammonium Bromide (TBAB)

This protocol is a representative procedure for a liquid-liquid phase transfer catalyzed synthesis of benzyl cyanide.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in water.

  • Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and tetrabutylammonium bromide (0.02 equivalents).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.

Protocol 2: Solid-Liquid PTC Synthesis of Benzyl Cyanide using 18-Crown-6

This protocol is a representative procedure for a solid-liquid phase transfer catalyzed synthesis of benzyl cyanide.

Materials:

  • Benzyl chloride

  • Potassium cyanide (KCN), finely powdered and dried

  • 18-Crown-6

  • Acetonitrile (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add finely powdered and dried potassium cyanide (1.2 equivalents) and 18-crown-6 (0.05 equivalents).

  • Add anhydrous acetonitrile to the flask, followed by benzyl chloride (1.0 equivalent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC. The reaction is often complete in under an hour.[3][4]

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Purification: Remove the acetonitrile from the filtrate under reduced pressure. The residue can be purified by vacuum distillation to yield pure benzyl cyanide.

Mandatory Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase Na_CN Na⁺ CN⁻ Na_X Na⁺ X⁻ RX R-X RCN R-CN QX_org Q⁺X⁻ RCN->QX_org Product Formation QX_org->Na_CN Ion Exchange at Interface QCN_org Q⁺CN⁻ QCN_org->RX Nucleophilic Substitution

Caption: Mechanism of Phase Transfer Catalysis for Nitrile Synthesis.

Troubleshooting_Workflow start Start Nitrile Synthesis using PTC check_reaction Low or No Conversion? start->check_reaction check_yield Low Yield? check_reaction->check_yield No increase_stirring Increase Stirring Speed check_reaction->increase_stirring Yes check_byproducts Significant Byproducts? check_yield->check_byproducts No lower_temp Lower Reaction Temperature check_yield->lower_temp Yes success Successful Synthesis check_byproducts->success No minimize_water Minimize Water Content (use S-L PTC) check_byproducts->minimize_water Yes change_catalyst Change Catalyst (e.g., more lipophilic) increase_stirring->change_catalyst check_purity Check Reactant/Solvent Purity (Catalyst Poisoning?) change_catalyst->check_purity increase_catalyst Increase Catalyst Loading check_purity->increase_catalyst increase_catalyst->start Re-run Experiment change_solvent Use Less Polar Aprotic Solvent lower_temp->change_solvent use_sl_ptc Consider Solid-Liquid PTC change_solvent->use_sl_ptc use_sl_ptc->start Re-run Experiment check_base Is Hydroxide Competing? (use S-L PTC) minimize_water->check_base check_base->start Re-run Experiment

Caption: Troubleshooting Workflow for PTC Nitrile Synthesis.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of 3-Hydroxybutanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) strategies for the chiral analysis of 3-hydroxybutanenitrile enantiomers. Due to the absence of established methods for this specific analyte in the literature, this guide focuses on comparing suitable chiral stationary phases (CSPs) and mobile phase systems based on the physicochemical properties of 3-hydroxybutanenitrile and general principles of chiral chromatography.

Comparison of Chiral Stationary Phases (CSPs)

The selection of an appropriate chiral stationary phase is the most crucial step in developing a successful chiral separation method.[1][2] For a small, polar molecule like 3-hydroxybutanenitrile, which contains a hydroxyl group capable of hydrogen bonding, polysaccharide and macrocyclic glycopeptide-based CSPs are promising candidates.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantages for 3-HydroxybutanenitrilePotential Disadvantages
Polysaccharide-Based (Cellulose & Amylose Derivatives) Chiralcel® OD, Chiralpak® ADSeparation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[2][3]High versatility and broad applicability for a wide range of compounds, including those with polar functional groups.[2][3]Can be sensitive to the choice of mobile phase and may require screening of different solvent compositions.
Macrocyclic Glycopeptide Chirobiotic™ V, Chirobiotic™ TEnantioseparation occurs via multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.Particularly effective for the separation of polar and ionizable compounds, making them well-suited for 3-hydroxybutanenitrile.[4] Compatible with a wide range of mobile phases, including reversed-phase and polar organic modes.[4]The complex interaction mechanisms can sometimes make method development less predictable.
Pirkle-Type (Brush-Type) Whelk-O® 1Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.[2][5]Can provide excellent resolution for compounds with aromatic rings, but may be less effective for small aliphatic molecules like 3-hydroxybutanenitrile.Generally less successful for small, highly polar, non-aromatic compounds.

Comparison of Mobile Phase Strategies

The mobile phase composition plays a significant role in achieving optimal chiral separation by influencing the interactions between the analyte and the CSP.[1][6] The choice between normal-phase, reversed-phase, and polar organic mode will depend on the selected CSP and the solubility of 3-hydroxybutanenitrile.

Mobile Phase ModeTypical SolventsKey Characteristics & Considerations
Normal-Phase (NP) Hexane/Isopropanol, Hexane/EthanolOften provides excellent enantioselectivity on polysaccharide-based CSPs. The low polarity of the mobile phase enhances hydrogen bonding and dipole-dipole interactions. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[3]
Reversed-Phase (RP) Water/Acetonitrile, Water/Methanol with buffersCompatible with macrocyclic glycopeptide and specialized reversed-phase polysaccharide CSPs. This mode is advantageous for polar compounds and is compatible with mass spectrometry (MS) detection.[4] Buffer selection and pH control are critical for ionizable compounds.
Polar Organic Mode (PO) Acetonitrile, Methanol, EthanolA good alternative to normal-phase, especially for compounds with poor solubility in hexane. It can be used with both polysaccharide and macrocyclic glycopeptide CSPs. This mode often provides different selectivity compared to NP and RP.[4]

Experimental Data Presentation

Effective comparison of different analytical methods requires a clear and structured presentation of the quantitative data. The following table serves as a template for summarizing the results of chiral HPLC method development for 3-hydroxybutanenitrile.

CSP Type & NameMobile Phase CompositionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity Factor (α)Resolution (Rs)
Example: Polysaccharidee.g., Hexane:Isopropanol (90:10)t R1t R2k'2 / k'12(t R2 - t R1 ) / (w 1 + w 2 )
Example: Macrocyclic Glycopeptidee.g., Methanol + 0.1% Formic Acidt R1t R2k'2 / k'12(t R2 - t R1 ) / (w 1 + w 2 )

Experimental Workflow and Protocols

The development of a chiral HPLC method is often an empirical process that involves screening multiple columns and mobile phases to find the optimal conditions.

Chiral_HPLC_Workflow cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation CSP_Screen Select & Screen CSPs (e.g., Polysaccharide, Glycopeptide) MP_Screen Screen Mobile Phases (NP, RP, Polar Organic) CSP_Screen->MP_Screen Promising CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Best CSP/MP Combo Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Validate Method (Linearity, Accuracy, Precision) Optimize_Params->Validation Final_Method Final Analytical Method Validation->Final_Method Analyte 3-Hydroxybutanenitrile Sample Preparation Analyte->CSP_Screen Inject

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Screening Phase

This protocol provides a general framework for the initial screening of CSPs and mobile phases for the analysis of 3-hydroxybutanenitrile.

1. Sample Preparation:

  • Prepare a stock solution of racemic 3-hydroxybutanenitrile in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Columns to Screen:

    • Polysaccharide-based: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)

    • Macrocyclic glycopeptide-based: Chirobiotic™ V2 or T2 (or equivalent)

  • Detection Wavelength: As 3-hydroxybutanenitrile lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) will be necessary. Alternatively, a refractive index (RI) detector or a mass spectrometer (MS) can be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

3. Mobile Phase Screening Conditions:

  • Normal-Phase (for Polysaccharide Columns):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • If peak tailing is observed, add 0.1% trifluoroacetic acid (for acidic analytes) or 0.1% diethylamine (for basic analytes) to the alcohol portion of the mobile phase.

  • Reversed-Phase (for Macrocyclic Glycopeptide and RP-Polysaccharide Columns):

    • Mobile Phase C: Acetonitrile / Water (50:50, v/v) with 10 mM Ammonium Acetate

    • Mobile Phase D: Methanol / Water (50:50, v/v) with 10 mM Ammonium Acetate

  • Polar Organic Mode (for both column types):

    • Mobile Phase E: 100% Methanol with 0.1% Formic Acid

    • Mobile Phase F: 100% Acetonitrile with 0.1% Formic Acid

4. Evaluation:

  • For each condition, inject the sample and record the chromatogram.

  • Calculate the retention times, selectivity factor (α), and resolution (Rs) for any observed separation.

  • The condition that provides the best resolution (ideally Rs > 1.5) should be selected for further optimization.

This structured approach to comparing and screening different chiral separation strategies will enable researchers to efficiently develop a robust and reliable HPLC method for the analysis of 3-hydroxybutanenitrile enantiomers.

References

A Researcher's Guide to Gas Chromatography Methods for Determining Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. Gas chromatography (GC) stands out as a powerful and versatile analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of common GC methods for enantiomeric separation, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Chiral Stationary Phases

The success of enantiomeric separation by GC hinges on the use of a chiral stationary phase (CSP). These phases create a chiral environment within the GC column, leading to differential interactions with the enantiomers of an analyte and, consequently, their separation. The most common types of CSPs are based on cyclodextrin derivatives, amino acid derivatives, and metal-organic frameworks.

The choice of CSP is paramount and depends on the chemical nature of the analyte. The following tables provide a comparative overview of the performance of different commercially available chiral GC columns for the separation of various classes of compounds. The resolution factor (R) is a key metric for evaluating the degree of separation between two peaks, with a value of 1.5 indicating baseline resolution.

Table 1: Comparison of Cyclodextrin-Based Chiral GC Columns for the Resolution of Terpenes, Alcohols, Ketones, and Esters

AnalyteRt-βDEXsm (R)Rt-βDEXse (R)Rt-βDEXsp (R)Rt-βDEXsa (R)Rt-βDEXcst (R)
Terpenes
α-Pinene3.140.82nsns0.82
Limonene5.608.051.22ns2.04
Alcohols
1-Octen-3-ol1.08nsns2.00ns
Linalool3.105.961.791.602.25
α-Terpineol4.725.201.292.822.69
Terpinen-4-ol1.901.92ns2.47ns
Isoborneol3.763.35ns0.791.87t
β-Citronellol0.800.89ns0.98ns
Menthol1.241.241.070.930.89
2,3-Butanediol6.447.101.462.611.27
1-Phenylethanol7.526.52ns6.434.87
Ketones
Camphor1.702.130.504.202.22t
α-Ionone5.673.310.804.691.37
Menthone0.595.76ns1.162.60
Esters
Linalyl acetate3.105.961.791.602.25
Ethyl-2-methylbutyrate3.944.66nsnsns

Data sourced from a Restek performance report. 'ns' indicates no separation, and 't' indicates peak tailing.

Table 2: Performance of Amino Acid-Based and Metal-Chelate Chiral Stationary Phases for Selected Analytes

Chiral Stationary PhaseAnalyte ClassExample AnalytesObserved Performance
Amino Acid-Based (e.g., Chirasil-Val) Amino Acids (derivatized), α-Hydroxy Acids, AminesAlanine, Valine, Lactic Acid, AmphetamineGood to excellent resolution for derivatized amino acids and other polar compounds.[1]
Metal-Chelate (e.g., Metal 3-(trifluoroacetyl)-(1R)-camphorates) Wide range of compoundsAlcohols, Esters, KetonesHigh enantioselectivities for a variety of chiral compounds through coordination complexation.[2]
Homochiral Metallacycle ([ZnCl2L]2) Alcohols, Esters, Amino acid derivatives1,2-Butanediol diacetate, Ethyl 3-hydroxybutyrateExcellent resolution with high Rs values (e.g., Rs = 25.86 for 1,2-butanediol diacetate).[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful enantiomeric separations. Below are representative GC methods for the analysis of different classes of chiral compounds.

Protocol 1: Enantiomeric Purity of Amphetamines using a Chiral Derivatizing Agent

This method involves the derivatization of amphetamines with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Sample Preparation:

    • Dilute the amphetamine reference standard to 10 µg/mL in acetonitrile.

    • Prepare a solution of the chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), by diluting 10 µL in 200 µL of acetonitrile.

    • To the diluted amphetamine sample, add 25 µL of the R-MTPCl solution.[4]

    • Add 100 µL of methanol to the mixture, seal the vial, and heat at 70 °C for 15 minutes.[4]

    • After cooling to room temperature, evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of ethyl acetate for GC-MS analysis.[4]

  • GC-MS Conditions:

    • Column: Standard non-chiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Hold at 50 °C for 3 min, then ramp at 5 °C/min to 150 °C, then ramp at 25 °C/min to 275 °C and hold for 4 min.[4]

    • Injector Temperature: 250 °C.

    • Detector: Mass Spectrometer (MS) in full scan mode (m/z 50-500).

Protocol 2: Direct Enantiomeric Separation of Fragrance Compounds on a Chiral GC Column

This method is suitable for the direct analysis of volatile chiral compounds commonly found in essential oils and perfumes.

  • Sample Preparation:

    • Dilute the essential oil or perfume sample in a suitable solvent (e.g., 1% in methylene chloride or acetone).[5]

    • For highly concentrated samples, headspace injection of the neat oil can be employed to avoid solvent interference.

  • GC-FID Conditions:

    • Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXse, 30 m x 0.32 mm, 0.25 µm).

    • Carrier Gas: Hydrogen or Helium at a high linear velocity (e.g., 80 cm/sec).

    • Oven Temperature Program: Start at a low initial temperature (e.g., 40-60 °C) and use a slow temperature ramp (e.g., 1-2 °C/min) during the elution of the target enantiomers.

    • Injector Temperature: 200-250 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

Protocol 3: Enantiomeric Analysis of Amino Acids after Derivatization

Amino acids are non-volatile and require derivatization to be analyzed by GC. This protocol outlines a common two-step derivatization procedure.

  • Sample Preparation (Derivatization):

    • Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate to dryness.

    • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of an acylating agent (e.g., trifluoroacetic anhydride - TFAA). Cap and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC analysis.

  • GC Conditions:

    • Column: Amino acid-based chiral column (e.g., Chirasil-L-Val, 25 m x 0.25 mm, 0.12 µm).[1]

    • Carrier Gas: Helium.

    • Oven Temperature Program: An initial temperature of around 70-90 °C followed by a ramp of 4-5 °C/min to approximately 200 °C is a typical starting point.

    • Injector Temperature: 250 °C.

    • Detector: FID or MS.

Visualizing the Workflow

Understanding the logical flow of a chiral GC analysis is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps involved in both direct and indirect enantiomeric separation by GC.

Chiral_GC_Workflow cluster_direct Direct Enantioseparation cluster_indirect Indirect Enantioseparation Sample_Prep_Direct Sample Preparation (Dilution/Extraction) GC_Injection_Direct GC Injection Sample_Prep_Direct->GC_Injection_Direct Chiral_Column Chiral GC Column (e.g., Cyclodextrin, Amino Acid) GC_Injection_Direct->Chiral_Column Separation_Direct Enantiomer Separation Chiral_Column->Separation_Direct Detection_Direct Detection (FID/MS) Separation_Direct->Detection_Direct Data_Analysis_Direct Data Analysis (Peak Integration, ee% Calculation) Detection_Direct->Data_Analysis_Direct Sample_Prep_Indirect Sample Preparation (Reaction with Chiral Derivatizing Agent) Diastereomer_Formation Diastereomer Formation Sample_Prep_Indirect->Diastereomer_Formation GC_Injection_Indirect GC Injection Diastereomer_Formation->GC_Injection_Indirect Achiral_Column Standard (Achiral) GC Column GC_Injection_Indirect->Achiral_Column Separation_Indirect Diastereomer Separation Achiral_Column->Separation_Indirect Detection_Indirect Detection (MS) Separation_Indirect->Detection_Indirect Data_Analysis_Indirect Data Analysis (Peak Integration, ee% Calculation) Detection_Indirect->Data_Analysis_Indirect

Figure 1: General workflows for direct and indirect enantiomeric separation by GC.

Chiral_Recognition_Mechanism Analyte Racemic Analyte (R- and S-Enantiomers) CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction Complex_R Transient Diastereomeric Complex (CSP + R-Enantiomer) CSP->Complex_R Forms (different stability) Complex_S Transient Diastereomeric Complex (CSP + S-Enantiomer) CSP->Complex_S Forms (different stability) Separated_Enantiomers R-Enantiomer S-Enantiomer Complex_R->Separated_Enantiomers:f0 Elutes First/Second Complex_S->Separated_Enantiomers:f1 Elutes First/Second

Figure 2: Mechanism of chiral recognition on a chiral stationary phase in GC.

By carefully selecting the appropriate chiral stationary phase and optimizing the experimental conditions, gas chromatography provides a robust and reliable method for the critical task of determining enantiomeric purity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in making informed decisions for their specific analytical challenges.

References

A Comparative Guide: Chemical vs. Enzymatic Synthesis of (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure β-hydroxy nitrile, (R)-3-Hydroxybutanenitrile, is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective production is of critical importance, and both chemical and enzymatic methods have been developed to achieve this. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for a representative chemical and enzymatic synthesis route to this compound.

ParameterChemical Synthesis (Asymmetric Transfer Hydrogenation)Enzymatic Synthesis (Kinetic Resolution)
Starting Material 3-OxobutanenitrileRacemic 3-Hydroxybutanenitrile
Catalyst Chiral Ruthenium Complex (e.g., Noyori-type catalyst)Lipase or Nitrilase
Yield High (typically >90%)Moderate (theoretically limited to 50% for the desired enantiomer)
Enantiomeric Excess (ee) Excellent (often >99%)[1]High to Excellent (can exceed 99%)
Reaction Conditions Mild to moderate temperatures, often under inert atmosphereMild (ambient temperature and pressure, aqueous media)
Substrate Specificity Generally broad for β-keto nitrilesCan be highly specific to the substrate structure
Environmental Impact May involve heavy metal catalysts and organic solventsGenerally considered "greener" due to biodegradable catalysts and aqueous reaction media
Process Complexity Requires synthesis of chiral ligands and catalyst preparationMay require enzyme screening, production, and immobilization

Experimental Protocols

Chemical Synthesis: Asymmetric Transfer Hydrogenation of 3-Oxobutanenitrile

This method represents a highly efficient chemical route to this compound, achieving high yields and exceptional enantioselectivity. The following is a generalized protocol based on established methods for similar substrates.

Materials:

  • 3-Oxobutanenitrile

  • Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl)

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • A reaction vessel is charged with the chiral Ruthenium catalyst under an inert atmosphere.

  • Anhydrous solvent is added, followed by the 3-oxobutanenitrile substrate.

  • The formic acid/triethylamine mixture is added as the hydrogen donor.

  • The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to slightly elevated temperatures) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The enantiomeric excess of the purified this compound is determined by chiral HPLC or GC analysis.

Enzymatic Synthesis: Kinetic Resolution of Racemic 3-Hydroxybutanenitrile

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes to separate a racemic mixture. A lipase is commonly employed for the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted desired enantiomer.

Materials:

  • Racemic 3-Hydroxybutanenitrile

  • Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene or hexane)

  • Buffer solution (if using a whole-cell biocatalyst)

Procedure:

  • The racemic 3-Hydroxybutanenitrile and the acyl donor are dissolved in the organic solvent.

  • The lipase (either free or immobilized) is added to the mixture.

  • The reaction is incubated at a controlled temperature (typically 25-40°C) with gentle agitation.

  • The progress of the reaction is monitored by chiral HPLC or GC, tracking the conversion of the racemate and the enantiomeric excess of the remaining alcohol.

  • The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted this compound.

  • The enzyme is removed by filtration.

  • The resulting mixture, containing the acylated (S)-enantiomer and the unreacted this compound, is separated by column chromatography or distillation.

  • The enantiomeric excess of the isolated this compound is determined.

Visualization of Synthetic Pathways

To further elucidate the differences between these two approaches, the following diagrams illustrate the conceptual workflows.

Chemical_Synthesis cluster_start Starting Material cluster_process Chemical Transformation cluster_product Product start 3-Oxobutanenitrile process Asymmetric Transfer Hydrogenation start->process product This compound process->product High Yield >99% ee catalyst Chiral Ru-Catalyst + H-Source catalyst->process

Fig. 1: Chemical Synthesis Workflow

Enzymatic_Synthesis cluster_start Starting Material cluster_process Enzymatic Resolution cluster_products Products & Separation start Racemic (R/S)-3-Hydroxybutanenitrile process Kinetic Resolution start->process separation Separation process->separation ~50% Conversion enzyme Lipase + Acyl Donor enzyme->process product_R This compound product_S Acylated (S)-enantiomer separation->product_R Desired Product >99% ee separation->product_S Byproduct

Fig. 2: Enzymatic Synthesis Workflow

Conclusion

Both chemical and enzymatic methods offer effective pathways to enantiomerically enriched this compound.

Chemical synthesis , particularly through asymmetric transfer hydrogenation, provides the advantage of high yields and excellent enantioselectivity in a single transformation from a readily available precursor. This makes it an attractive option for large-scale production where maximizing product output is a primary concern. However, the use of potentially toxic and expensive heavy metal catalysts and organic solvents are notable drawbacks from an environmental and cost perspective.

Enzymatic synthesis , through kinetic resolution, offers a "greener" alternative, operating under mild conditions with biodegradable catalysts. It can achieve exceptional enantiomeric purity. The main limitation is the theoretical maximum yield of 50% for the desired enantiomer, which may be a significant consideration for industrial applications. However, strategies such as the racemization and recycling of the unwanted enantiomer can be employed to improve the overall process efficiency.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and environmental impact. For high-throughput screening or initial discovery phases, the mild and selective nature of enzymatic methods may be preferable. For large-scale manufacturing where yield is paramount, a highly optimized asymmetric chemical process might be the more economical choice.

References

A Comparative Guide to NMR Spectroscopy for the Stereochemical Assignment of Hydroxynitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as stereoisomers of a molecule can exhibit significantly different biological activities. For chiral hydroxynitriles, which are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques for unambiguous stereochemical assignment. This guide provides a comparative overview of the most common NMR-based methods, including the use of chiral derivatizing agents (Mosher's method), J-based configuration analysis, and Nuclear Overhauser Effect (NOE) spectroscopy. We present supporting data and detailed experimental protocols to assist researchers in selecting and applying the most suitable method for their specific needs.

Comparison of NMR Methods for Stereochemical Assignment

The choice of NMR method for the stereochemical assignment of hydroxynitriles depends on several factors, including the molecular structure of the analyte, the availability of both enantiomers, and the desired level of detail in the structural analysis. The following table summarizes the key features and data outputs of the three primary NMR techniques discussed in this guide.

Method Principle Typical Data Generated Advantages Limitations
Mosher's Method (using MPA Esters) Formation of diastereomeric esters with a chiral derivatizing agent (e.g., α-methoxyphenylacetic acid, MPA), leading to observable differences in chemical shifts (Δδ) for nearby protons.¹H NMR chemical shifts (δ) of the (R)- and (S)-MPA esters; Calculated chemical shift differences (Δδ = δS - δR).Reliable and widely applicable for determining absolute configuration.[1][2]Requires synthesis of two diastereomeric derivatives. The conformation of the derivative must be correctly predicted.
J-Based Configuration Analysis Measurement of scalar (through-bond) coupling constants (J-couplings), particularly ³JHH, ²JCH, and ³JCH, which are dependent on the dihedral angle between coupled nuclei.Homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants.Provides information on the relative configuration of adjacent stereocenters without the need for derivatization.Can be complex to interpret for flexible molecules with multiple conformations. Requires high-resolution spectra to accurately measure small coupling constants.
NOE Spectroscopy (NOESY/ROESY) Measurement of the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).NOE correlations (cross-peaks in 2D spectra) indicating spatial proximity of protons.Provides information about through-space proximity of atoms, which is crucial for determining relative stereochemistry and conformation.[3][4][5]The magnitude of the NOE is highly dependent on the internuclear distance and molecular motion. Can be ambiguous in flexible molecules.

Quantitative Data Presentation

To illustrate the application of these methods, the following tables present hypothetical but representative data for the stereochemical analysis of a generic hydroxynitrile, 2-hydroxy-3-phenylpropanenitrile.

Table 1: ¹H NMR Data for the Mosher's Method (MPA Esters)
Protonδ (S)-MPA Ester (ppm)δ (R)-MPA Ester (ppm)Δδ (δS - δR) (ppm)Inferred Spatial Position
H-25.455.48-0.03Shielded by Phenyl of (S)-MPA
H-3a3.102.95+0.15Deshielded by Phenyl of (S)-MPA
H-3b2.903.05-0.15Shielded by Phenyl of (S)-MPA
Phenyl-H (ortho)7.357.38-0.03Shielded by Phenyl of (S)-MPA
Phenyl-H (meta)7.287.30-0.02Shielded by Phenyl of (S)-MPA
Phenyl-H (para)7.257.26-0.01Shielded by Phenyl of (S)-MPA

Based on the sign of Δδ, the absolute configuration at C-2 can be assigned.

Table 2: J-Coupling Constants for J-Based Configuration Analysis
CouplingMeasured J-value (Hz)Dihedral Angle (Karplus Eq.)Inferred Relative Configuration
³J(H-2, H-3a)8.5~160° (anti-periplanar)Threo
³J(H-2, H-3b)3.0~60° (gauche)Threo

The combination of a large and a small ³JHH coupling constant is indicative of a preferred staggered conformation, allowing the assignment of the relative stereochemistry as threo.

Table 3: Key NOE Correlations from a 2D NOESY Spectrum
Irradiated ProtonObserved NOE to ProtonInferred Spatial Proximity
H-2Phenyl-H (ortho)H-2 is on the same face of the molecule as the phenyl group.
H-2H-3aH-2 and H-3a are in relative proximity.

NOE data provides complementary information to J-coupling analysis, confirming the spatial relationships between protons.

Experimental Protocols

Mosher's Method (MPA Ester Formation)
  • Preparation of (R)- and (S)-MPA Esters:

    • To a solution of the hydroxynitrile (1.0 eq) in dry CH₂Cl₂ (0.1 M) is added (R)-MPA (1.5 eq), dicyclohexylcarbodiimide (DCC, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • The reaction mixture is stirred at room temperature for 4-6 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is filtered to remove the dicyclohexylurea byproduct.

    • The filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude ester is purified by flash column chromatography.

    • The same procedure is repeated using (S)-MPA to synthesize the other diastereomeric ester.

  • NMR Acquisition:

    • Dissolve a sample of each purified MPA ester in CDCl₃.

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MPA esters.

    • Carefully assign all proton signals for both diastereomers.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.

    • Based on the established conformational model of MPA esters, a positive Δδ value for a given proton indicates that it is located on one side of the Mosher's plane, while a negative value indicates it is on the opposite side, allowing for the assignment of the absolute configuration.[2]

J-Based Configuration Analysis
  • NMR Acquisition:

    • Dissolve the underivatized hydroxynitrile in a suitable deuterated solvent.

    • Acquire a high-resolution 1D ¹H NMR spectrum to measure ³JHH values.

    • Acquire 2D NMR spectra such as HSQC and HMBC to facilitate the assignment of proton and carbon signals.

    • For the measurement of heteronuclear coupling constants (²JCH, ³JCH), specialized experiments like HETLOC or PS-HMBC may be required.

  • Data Analysis:

    • Extract the values of the relevant coupling constants from the spectra.

    • Compare the experimental J-values to established correlations (e.g., Karplus equation for ³JHH) to determine the dihedral angles and, consequently, the preferred conformation and relative stereochemistry.

NOE Spectroscopy (NOESY/ROESY)
  • NMR Acquisition:

    • Prepare a solution of the hydroxynitrile in a suitable deuterated solvent.

    • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. ROESY is often preferred for small to medium-sized molecules to avoid zero-crossing of the NOE.

  • Data Analysis:

    • Identify cross-peaks in the 2D spectrum, which indicate through-space interactions between protons.

    • The presence of an NOE correlation between two protons confirms that they are in close spatial proximity (typically < 5 Å), providing crucial information for determining the relative stereochemistry and conformation.[5]

Logical Workflow for Stereochemical Assignment

The following diagram illustrates a typical workflow for the stereochemical assignment of a hydroxynitrile using NMR spectroscopy.

G cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry cluster_3 Final Assignment start Synthesize/Isolate Hydroxynitrile nmr_acq Acquire 1D and 2D NMR (1H, 13C, COSY, HSQC) start->nmr_acq structure_elucidation Elucidate Planar Structure nmr_acq->structure_elucidation j_analysis J-Based Configuration Analysis structure_elucidation->j_analysis noe_analysis NOESY/ROESY Analysis structure_elucidation->noe_analysis relative_config relative_config j_analysis->relative_config Determine Relative Configuration noe_analysis->relative_config Confirm Spatial Proximity mosher_prep Prepare (R)- and (S)-MPA Esters relative_config->mosher_prep mosher_nmr Acquire 1H NMR of Diastereomers mosher_prep->mosher_nmr mosher_analysis Calculate Δδ and Assign Absolute Configuration mosher_nmr->mosher_analysis final_structure Complete Stereochemical Assignment mosher_analysis->final_structure

Caption: Workflow for NMR-based stereochemical assignment.

Conclusion

NMR spectroscopy provides a versatile and powerful platform for the stereochemical assignment of hydroxynitriles. The Mosher's method is a robust technique for determining the absolute configuration, while J-based configuration analysis and NOE spectroscopy are invaluable for elucidating the relative stereochemistry and conformational preferences. By carefully selecting the appropriate NMR experiments and rigorously analyzing the resulting data, researchers can confidently determine the three-dimensional structure of these important chiral molecules. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of stereochemically complex organic compounds.

References

Unveiling Chirality: A Comparative Guide to the Structural Analysis of (R)-3-Hydroxybutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of chiral molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of (R)-3-Hydroxybutanenitrile derivatives and other chiral nitriles, supported by experimental data and detailed protocols.

This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry directly influences their biological activity and pharmacological properties. Therefore, accurate structural characterization is a critical step in the drug discovery and development pipeline. While X-ray crystallography remains the gold standard for obtaining high-resolution structural data, other powerful techniques offer complementary and sometimes more accessible alternatives.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for elucidating the structure of chiral molecules like this compound derivatives depends on various factors, including the physical state of the sample, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics of X-ray crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Requirement Single crystal of sufficient size and qualitySolution or neat liquidSolutionSolution or solid, often requires a chiral selector
Information Obtained Absolute 3D atomic structure, bond lengths, bond angles, crystal packingAbsolute configuration, solution-state conformationConnectivity, relative stereochemistry, enantiomeric purity (with chiral auxiliaries)Molecular weight, elemental composition, enantiomeric excess (with chiral methods)
Resolution Atomic (typically < 1 Å)MolecularAtomic/MolecularMolecular
Key Advantages Unambiguous determination of absolute configuration and conformation.[1] Provides precise bond lengths and angles.Applicable to solutions and oils, non-destructive.[1][2][3]Non-destructive, provides detailed information on molecular connectivity and dynamics in solution.[4][5]High sensitivity, requires minimal sample, fast analysis times.[6][7]
Key Limitations Requires a high-quality single crystal, which can be difficult to grow.[1]Requires computational calculations for absolute configuration assignment.[2][3]Absolute configuration determination is often indirect. May require chiral derivatizing agents or shift reagents.[4][5]"Chirally blind" without the use of chiral selectors or specific ionization methods.[6][7][8]
Typical Throughput Days to weeks (including crystallization)HoursMinutes to hoursMinutes

Experimental Protocols

X-ray Crystallography of a Chiral Hydroxynitrile

This protocol outlines the general steps for determining the crystal structure of a small organic molecule like a derivative of this compound.

1. Crystallization:

  • Objective: To grow single crystals of high quality suitable for X-ray diffraction.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Screen various solvents and conditions (temperature, concentration, precipitants) to find optimal crystallization conditions. For instance, crystals of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide were grown by slow evaporation of a chloroform solution layered with cyclohexane.[9]

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount a suitable single crystal on a goniometer head.[10]

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[10]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Procedure:

    • Process the diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters. The quality of the final structure is assessed by parameters like the R-factor.

Vibrational Circular Dichroism (VCD) Spectroscopy

1. Sample Preparation:

  • Prepare a solution of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 1-10 mg/mL.

2. Data Acquisition:

  • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Acquire the spectra of the pure solvent as a background.

  • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

3. Computational Modeling:

  • Perform a conformational search for the molecule using computational chemistry software.

  • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

  • Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the conformers.

4. Absolute Configuration Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good match in the sign and relative intensity of the major bands confirms the absolute configuration.[2][3]

NMR Spectroscopy for Chiral Analysis

1. Sample Preparation:

  • Dissolve the analyte in a deuterated NMR solvent.

  • To determine enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent is added to the NMR tube to create diastereomeric species that are distinguishable by NMR.

2. Data Acquisition:

  • Acquire a high-resolution ¹H or ¹³C NMR spectrum.

  • Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

3. Data Analysis:

  • Integrate the signals corresponding to the different diastereomers. The ratio of the integrals directly corresponds to the enantiomeric excess of the sample.

Mass Spectrometry for Chiral Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the analyte.

  • For chiral analysis, the analyte is often complexed with a chiral selector (e.g., a cyclodextrin or a metal-ligand complex) either in solution prior to analysis or in the gas phase.[6][8]

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum of the diastereomeric complexes.

3. Data Analysis:

  • The relative abundance of the diastereomeric complex ions in the mass spectrum can be correlated to the enantiomeric composition of the analyte. Tandem mass spectrometry (MS/MS) can be used to enhance the differentiation of the diastereomers.[6][7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for X-ray crystallography and a comparative overview of the analytical approaches.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Output Purification Compound Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Structure 3D Atomic Structure Refinement->Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

analytical_comparison cluster_xray X-ray Crystallography cluster_vcd VCD Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray_Start Single Crystal Xray_End Absolute 3D Structure Xray_Start->Xray_End VCD_Start Solution/Liquid VCD_End Absolute Configuration VCD_Start->VCD_End NMR_Start Solution NMR_End Connectivity & Purity NMR_Start->NMR_End MS_Start Solution/Solid MS_End Molecular Weight & Purity MS_Start->MS_End Analyte Chiral Analyte (this compound derivative) Analyte->Xray_Start Analyte->VCD_Start Analyte->NMR_Start Analyte->MS_Start

Caption: Comparison of analytical techniques for chiral molecule analysis.

References

A Comparative Guide to Ketoreductases for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ketoreductase (KRED) is a critical step in the synthesis of chiral alcohols, which are vital building blocks for many pharmaceuticals. This guide provides an objective comparison of the performance of various ketoreductases, supported by experimental data, to aid in the selection of the most suitable enzyme for a specific application.

The use of ketoreductases in biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of enantiomerically pure alcohols.[1][2][3] These enzymes exhibit high stereoselectivity, operate under mild reaction conditions, and can be engineered to suit specific industrial needs.[4] This comparison focuses on key performance indicators such as conversion rates, enantiomeric excess (ee%), and diastereomeric excess (de%) for a selection of commercially available and academically studied ketoreductases across a range of ketone substrates.

Comparative Performance of Selected Ketoreductases

The following tables summarize the performance of different ketoreductases on a variety of ketone substrates. It is important to note that reaction conditions can vary between studies, and these tables are intended to provide a comparative overview. For detailed experimental conditions, please refer to the cited literature.

Table 1: Reduction of Aromatic Ketones
SubstrateKetoreductaseConversion (%)ee%Product EnantiomerReference
AcetophenoneLactobacillus composti SDR>99>99(R)-1-phenylethanol[1]
AcetophenoneKRED1-Pglu (Pichia glucozyma)->99(S)-1-phenylethanol[5]
o-HaloacetophenonesBacillus aryabhatti BaSDR1->99-[1]
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneKRED variant>95>99(R)-alcohol[6]
OxcarbazepineLactobacillus kefir KRED variant>99>99(S)-Licarbazepine[1]
Table 2: Reduction of Aliphatic and Cyclic Ketones
SubstrateKetoreductaseConversion (%)ee%Product EnantiomerReference
3-ThiacyclopentanoneLactobacillus kefir KRED (WT)---[3][7]
3-ThiacyclopentanoneEvolved L. kefir KRED (Sph)->99(R)-3-thiacyclopentanol[3]
3-OxacyclopentanoneEvolved L. kefir KRED variants-High(S)-3-oxacyclopentanol[3][7]
Ethyl acetoacetateKRED80100(R)-ethyl 3-hydroxybutyrate[8]
Table 3: Diastereoselective Reduction of β-Ketoesters
SubstrateKetoreductaseConversion (%)de%ee%Major DiastereomerReference
Racemic α-fluoro-β-keto estersKRED 110GoodHighHighanti-(2S, 3S)[9][10]
Racemic α-fluoro-β-keto estersKRED 130GoodLowerHighsyn-(2S, 3R)[9][10]
α-Alkyl-β-keto estersKRED-108->99>99(2R, 3R)[11]
α-Alkyl-β-keto estersKRED 102->99>99(2R, 3S)[11]
Ethyl 2-methoxy-3-oxo-3-phenylpropanoateChKRED12 M191S->99:1 (dr)>99(2S, 3S)[11]
Ethyl 2-methoxy-3-oxo-3-phenylpropanoateChKRED12 Q151Y/M191L-98:2 (dr)>99(2R, 3R)[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments in the evaluation of ketoreductases.

General Ketoreductase Activity Assay (Spectrophotometric)

This protocol describes a common method for determining KRED activity by monitoring the consumption of the cofactor NADPH.

  • Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 0.2 mM NADPH

    • 2.5 mM ketone substrate (dissolved in a suitable organic solvent like DMSO or ethanol if necessary, keeping the final solvent concentration low)

    • Appropriate amount of ketoreductase (cell-free extract or purified enzyme).[12][13][14]

  • Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) in a spectrophotometer at a constant temperature (e.g., 30 °C).[12][13]

  • Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Ketoreductase Screening with Cofactor Regeneration

For preparative scale reactions and screening, an efficient cofactor regeneration system is essential.[15] The isopropanol/glucose dehydrogenase system is commonly used.

  • Reaction Setup: In a reaction vessel, combine:

    • 100 mM buffer (e.g., triethanolamine or phosphate, pH 7.0)

    • 10–100 g/L ketone substrate

    • 1–10 g/L ketoreductase

    • For NADPH regeneration (isopropanol system): 10–50% (v/v) isopropanol and 0.5 g/L NADP⁺.[16]

    • For NADH/NADPH regeneration (glucose dehydrogenase system): 1.0–1.5 molar excess of glucose, 1 g/L glucose dehydrogenase (GDH), and 0.5 g/L NAD(P)⁺.[16]

    • 2 mM Magnesium sulfate.[16]

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitoring the Reaction: Withdraw aliquots at different time points to determine the conversion and stereoselectivity.

  • Sample Workup for Analysis: For each aliquot, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate or MTBE). Extract the product into the organic layer. Dry the organic layer (e.g., with anhydrous sodium sulfate) and prepare for analysis.[17]

Chiral Gas Chromatography (GC) Analysis for Enantiomeric Excess (ee%) Determination

Chiral GC is a powerful technique to separate and quantify enantiomers of the chiral alcohol product.

  • Sample Preparation:

    • The extracted organic layer from the reaction workup can often be directly injected into the GC.

    • If the alcohol is not volatile enough or shows poor resolution, derivatization may be necessary. Common derivatizing agents include acetic anhydride or trifluoroacetic anhydride to form the corresponding esters.[6]

  • GC instrument and Column:

    • Use a gas chromatograph equipped with a flame ionization detector (FID).

    • Select a suitable chiral capillary column, such as a cyclodextrin-based column (e.g., CP Chirasil-DEX CB or β-DEX 225), which are effective for separating a wide range of chiral compounds.[18]

  • GC Method:

    • Set the injector and detector temperatures appropriately (e.g., 230 °C and 250 °C, respectively).

    • Use a suitable carrier gas (e.g., hydrogen or helium) at a constant flow rate.

    • Develop a temperature program for the oven to achieve optimal separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of authentic standards.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing Experimental Workflows and Enzyme Selection Logic

The following diagrams, generated using Graphviz, illustrate the typical workflow for ketoreductase screening and the logical process for selecting an appropriate enzyme.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization & Scale-up ketone Select Ketone Substrate reaction Set up High-Throughput Screening Reactions ketone->reaction kred_library Select KRED Library kred_library->reaction reagents Prepare Reagents (Buffer, Cofactor, etc.) reagents->reaction incubation Incubate under Controlled Conditions reaction->incubation analysis Analyze Conversion & ee% (e.g., GC, HPLC) incubation->analysis hit_selection Identify 'Hit' KREDs analysis->hit_selection optimization Optimize Reaction Conditions (pH, Temp, Substrate Conc.) hit_selection->optimization scale_up Preparative Scale Synthesis optimization->scale_up

Caption: A typical experimental workflow for screening and optimizing ketoreductases.

enzyme_selection_logic start Define Target Chiral Alcohol substrate_props Substrate Properties (Aromatic, Aliphatic, Bulky) start->substrate_props selectivity Required Stereoselectivity (R or S, high ee%) substrate_props->selectivity process_cond Process Conditions (pH, Temp, Solvent) selectivity->process_cond kred_database Screen Commercial KRED Kits / Literature process_cond->kred_database initial_screening Perform Initial Small-Scale Screening kred_database->initial_screening select_candidate Select Best Candidate KRED initial_screening->select_candidate

References

A Researcher's Guide to the Enantioselective Analysis of Chiral Drug Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4] Consequently, robust and reliable analytical methods for the enantioselective analysis of chiral drug intermediates are essential throughout the drug development process to ensure safety and efficacy.[2][5] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the foundational techniques for chiral separations.[1][6][7] The choice of method depends on the physicochemical properties of the analyte, the required sensitivity, and throughput needs. HPLC, particularly with Chiral Stationary Phases (CSPs), is the most established and widely used technique.[2][6][8] SFC is rapidly gaining ground as a faster, greener alternative, while CE offers exceptionally high separation efficiency with minimal sample consumption.[2][7][9] GC is a powerful tool for volatile and thermally stable intermediates.[10]

A summary of their performance across key analytical parameters is presented below.

ParameterChiral HPLCChiral SFCChiral GCChiral CE
Resolution (Rs) Good to Excellent (Typically > 1.5)[6]Good to Excellent (Often ≥ HPLC)[11]Excellent for suitable analytesExcellent (High efficiency)[6]
Enantiomeric Excess (ee%) High Accuracy (Can determine <0.1% impurity)[12]High AccuracyHigh AccuracyHigh Accuracy[13]
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low (Comparable to HPLC)Very Low (pg/mL to fg/mL)Low (ng/mL to µg/mL)
Analysis Time 5 - 30 minutes[14]2 - 10 minutes (Typically 3-5x faster than HPLC)[9][15]5 - 20 minutes10 - 20 minutes[6]
Solvent Consumption High (Especially Normal Phase)Low (Primarily CO2)[11]Very LowVery Low[2][13]
Applicability Broadest applicability for various compounds[6]Broad; excellent for non-polar to moderately polar compounds[9][16]Volatile & thermally stable compounds[10]Charged or ionizable compounds[17]
Primary Strengths Versatility, robustness, wide range of available CSPs.[2]High speed, reduced organic solvent use, orthogonal selectivity to HPLC.[15][16]Highest resolution for volatile compounds.High efficiency, minimal sample/reagent use.[2][6]
Primary Limitations High solvent cost and waste (NP-HPLC), longer run times.Higher initial instrument cost, less suitable for very polar compounds.Limited to thermally stable analytes; may require derivatization.Lower concentration sensitivity than HPLC/GC, reproducibility can be challenging.

Experimental Workflows and Method Selection

The process of developing a chiral separation method is systematic. It begins with understanding the analyte's properties and selecting an appropriate column and mobile phase, followed by optimization to achieve the desired resolution and sensitivity.

cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Validation & Analysis char Characterize Analyte (pKa, logP, solubility) sel_tech Select Primary Technique (HPLC, SFC, GC, CE) char->sel_tech sel_col Select Chiral Selectors (e.g., Polysaccharide, Cyclodextrin) sel_tech->sel_col screen Screen Columns & Mobile Phases sel_col->screen opt Optimize Parameters (Mobile Phase, Temp, Flow Rate) screen->opt eval Evaluate Performance (Resolution, Peak Shape, Time) opt->eval eval->opt Iterate val Method Validation (LOD, LOQ, Linearity, Precision) eval->val Target Rs Achieved quant Quantify Enantiomeric Excess (ee%) val->quant

Caption: General workflow for chiral method development.

Choosing the right technology is the first critical decision. This logical diagram outlines a decision-making process based on the properties of the chiral drug intermediate.

start Chiral Drug Intermediate q_volatile Is the compound volatile & thermally stable? start->q_volatile q_charged Is the compound charged or ionizable? q_volatile->q_charged No gc Gas Chromatography (GC) q_volatile->gc Yes q_speed Is high throughput/ speed a priority? q_charged->q_speed No ce Capillary Electrophoresis (CE) q_charged->ce Yes sfc Supercritical Fluid Chromatography (SFC) q_speed->sfc Yes hplc High-Performance Liquid Chromatography (HPLC) q_speed->hplc No (Default/Versatile)

Caption: Decision tree for selecting a chiral analysis method.

Key Experimental Protocols

Below are generalized protocols for the primary enantioselective techniques. These should be adapted and optimized for specific analytes.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This direct method uses a Chiral Stationary Phase (CSP) to separate enantiomers. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely applicable.[8][18]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Circular Dichroism (CD) detector.

  • Chiral Stationary Phase: Select a suitable CSP. A common starting point is a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H.[12]

  • Mobile Phase Preparation:

    • For Normal Phase (NP) mode, prepare a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.

    • For Reversed Phase (RP) mode, use a mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[14]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: Set to a typical value for a 4.6 mm ID column, such as 1.0 mL/min. This can be optimized to improve resolution.

    • Column Temperature: Maintain a constant temperature, typically 25°C, to ensure reproducible retention times.

    • Injection Volume: 5-20 µL.

    • Detection: Monitor at a wavelength where the analyte has maximum absorbance.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Determine the Enantiomeric Excess (ee%) using the peak areas (A1 and A2) of the major and minor enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100.[19][20]

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC uses a supercritical fluid, typically CO2, as the primary mobile phase, offering faster and "greener" separations.[9][]

  • Instrumentation: SFC system with a CO2 pump, modifier pump, back pressure regulator (BPR), autosampler, column oven, and detector (UV or MS).

  • Chiral Stationary Phase: Most HPLC chiral columns, especially polysaccharide-based ones, are compatible with SFC.

  • Mobile Phase Preparation:

    • The primary mobile phase is instrument-grade CO2.

    • Select an alcohol co-solvent (modifier), such as methanol, ethanol, or isopropanol.

    • Prepare the modifier, which may contain a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 2-5 mL/min.

    • Co-solvent Gradient: Start with a screening gradient, for example, 5% to 40% modifier over 5-7 minutes.

    • Back Pressure: Maintain a constant pressure, typically 100 to 150 bar.[16]

    • Column Temperature: 35-40°C.

    • Detection: UV or MS.

  • Data Analysis: Calculation of Rs and ee% is performed as described in the HPLC protocol.

Chiral Gas Chromatography (GC) Protocol

This method is ideal for volatile and thermally stable chiral intermediates. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10]

  • Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: Select a GC column with a CSP appropriate for the analyte class (e.g., a derivatized β-cyclodextrin column).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane).

    • If the analyte is not volatile or has poor chromatographic properties, perform derivatization (e.g., silylation, acylation).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C (or a temperature that ensures volatilization without degradation).

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 100°C for 2 min), then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C).

    • Detector Temperature: 280°C (for FID).

  • Data Analysis: Calculation of Rs and ee% is performed as described in the HPLC protocol.

Chiral Capillary Electrophoresis (CE) Protocol

CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.[17][22]

  • Instrumentation: CE system with a high-voltage power supply, a capillary, an autosampler, and a detector (typically UV-Vis).

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 40-60 cm total length).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer solution at a specific pH (e.g., 25 mM sodium phosphate at pH 2.5).[22]

    • Add a chiral selector to the BGE. Highly sulfated cyclodextrins are common and effective chiral selectors.[22] The concentration must be optimized (e.g., 1-5% w/v).

    • Filter and degas the BGE.

  • Electrophoretic Conditions:

    • Capillary Conditioning: Rinse the new capillary sequentially with 1 M NaOH, water, and finally the BGE.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation Voltage: Apply a high voltage, typically 15-30 kV.

    • Capillary Temperature: Maintain a constant temperature, e.g., 25°C.

  • Data Analysis: Calculate resolution and enantiomeric excess based on the migration times and peak areas of the enantiomers.

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of chiral nitriles is a critical aspect of ensuring product quality, safety, and efficacy. Chiral nitriles are significant structural components in many pharmaceuticals and bioactive molecules. The stereoselective synthesis and analysis of these compounds are paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the primary analytical techniques used for the validation of chiral nitriles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), alongside an emerging chiroptical sensing technique.

The validation of an analytical method for chiral compounds ensures its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] For chiral methods, the resolution between enantiomers is a critical performance characteristic.[1]

Comparison of Analytical Techniques

The choice of analytical technique for chiral nitrile analysis is often dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, including required sensitivity, speed, and sample throughput.

Table 1: Comparison of Performance Characteristics for Chiral Analysis Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Chiroptical Sensing
Applicability to Nitriles Broadly applicable to a wide range of polar and non-polar nitriles.[2]Suitable for volatile and thermally stable nitriles. Derivatization may be required for polar nitriles.[3]Good for a wide range of nitriles, particularly for preparative separations.[4]Demonstrated for a variety of chiral nitriles, offering a high-throughput screening alternative.[5]
Resolution (Rs) Typically ≥ 1.5 for baseline separation.[1] Can be optimized by choice of chiral stationary phase (CSP) and mobile phase.High efficiency columns can provide excellent resolution (Rs > 2).Often provides superior or complementary selectivity to HPLC, with good resolution.[4]Not a separation technique; measures enantiomeric ratio directly.
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range, depending on the detector.[6][7]Generally lower than HPLC, often in the pg to ng range, especially with sensitive detectors like MS.[8]Comparable to HPLC, depending on the detector.[4]Method-dependent, but can be sensitive for specific applications.[5]
Limit of Quantitation (LOQ) Typically 3x the LOD.[6]Typically 3x the LOD.[8]Comparable to HPLC.[4]Dependent on the specific assay and instrumentation.[5]
Analysis Time Typically 10-60 minutes per sample.[9]Faster than HPLC, often in the range of a few minutes.[9]Generally faster than HPLC due to lower viscosity of the mobile phase.[4]Very rapid, suitable for high-throughput screening of hundreds of samples.[5]
Instrumentation Cost Moderate to high.[9]Moderate.[9]High.Moderate to high, requires a CD spectropolarimeter.[5]
Solvent Consumption High, especially for normal-phase chromatography.[9]Low, uses carrier gas.[9]Significantly lower than HPLC, uses supercritical CO2 as the primary mobile phase.[4]Low, uses small sample volumes.[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods for chiral nitriles. Below are representative methodologies for HPLC, GC, and a chiroptical sensing technique.

High-Performance Liquid Chromatography (HPLC) Method for Escitalopram

This method is adapted from a validated assay for the enantiomeric separation of escitalopram, a chiral nitrile-containing antidepressant.[6]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral CD-PH column

Chromatographic Conditions:

  • Mobile Phase: Ammonium acetate / ethanol / 2-propanol / methylene dichloride (100:150:70:30, v/v/v/v)[6]

  • Flow Rate: 0.5 mL/min[6]

  • Detection Wavelength: 254 nm[6]

  • Column Temperature: Ambient

Validation Parameters from a Representative Study: [6]

  • Linearity: 20.0-70.0 µg/mL (r² = 0.998)

  • LOD: 2.54 µg/mL

  • LOQ: 7.68 µg/mL

  • Accuracy (Recovery): 100.28% to 102.86%

  • Precision (RSD): Intra-day: 0.16%, Inter-day: 0.09%

Gas Chromatography (GC) Method for Volatile Chiral Nitriles

This generalized protocol is based on common practices for chiral GC analysis.[3]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., based on derivatized cyclodextrins)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injection Mode: Split or splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimized for the specific nitrile (e.g., start at 60 °C, ramp to 180 °C at 5 °C/min)

  • Detector Temperature: 280 °C (for FID)

Sample Preparation:

  • For non-volatile or highly polar nitriles, derivatization to a more volatile and thermally stable form may be necessary.

Chiroptical Sensing Method for High-Throughput Analysis

This method is based on a novel approach for the rapid determination of enantiomeric excess in chiral nitriles.[5]

Principle: This technique involves the reaction of the chiral nitrile with a hydrozirconation reagent, followed by transmetalation to a chromophoric palladium complex. This process generates a chiral metal complex that exhibits a strong circular dichroism (CD) signal, the intensity of which is directly proportional to the enantiomeric excess of the nitrile.[5]

Experimental Workflow:

  • Sample Preparation: A solution of the chiral nitrile sample is prepared in a suitable solvent.

  • Reagent Addition: The Schwartz reagent (for hydrozirconation) and a palladium sensor complex are added in a one-pot workflow.[5]

  • Measurement: The CD and UV-Vis spectra of the resulting solution are recorded.

  • Data Analysis: The enantiomeric ratio is determined from the CD signal intensity using a calibration curve, while the total nitrile concentration can be determined from the UV-Vis absorbance.[5]

Visualizing Experimental Workflows

Graphical representations of experimental workflows can provide a clear and concise overview of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Chiral Nitrile Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for Chiral Nitrile Analysis by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Volatile Chiral Nitrile Sample Derivatization Derivatization (if needed) Sample->Derivatization Dilution Dilute in Solvent Derivatization->Dilution Injection Inject into GC Dilution->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for Chiral Nitrile Analysis by GC.

Chiroptical_Sensing_Workflow Sample Chiral Nitrile Solution Reaction One-Pot Reaction: Hydrozirconation & Transmetalation Sample->Reaction Measurement CD and UV-Vis Spectroscopy Reaction->Measurement Analysis Data Analysis: Enantiomeric Ratio (CD) Total Concentration (UV) Measurement->Analysis

Caption: Workflow for Chiroptical Sensing of Chiral Nitriles.

Conclusion

The validation of analytical methods for chiral nitriles is essential for the development and quality control of pharmaceuticals and other chemical entities. While HPLC and GC remain the workhorse techniques for chiral separations, each has its own set of advantages and limitations regarding applicability, speed, and sensitivity.[9][10] HPLC is highly versatile for a wide range of nitriles, while GC offers high resolution and speed for volatile compounds.[8][11] SFC is emerging as a powerful "green" alternative that combines many of the advantages of both HPLC and GC, offering fast separations with reduced solvent consumption.[4] For high-throughput screening applications, novel chiroptical sensing methods present a promising alternative to traditional, more time-consuming chromatographic techniques.[5] The selection of the most appropriate method will depend on the specific analytical challenge at hand, and a thorough method validation is always required to ensure reliable and accurate results.

References

Comparative Bioactivity of (R)- vs. (S)-3-Hydroxybutanenitrile: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological molecules such as enzymes and receptors. This differential interaction often leads to significant variations in their pharmacological, toxicological, and metabolic profiles.

Physicochemical Properties

The physical and chemical properties of the individual enantiomers are largely identical, except for their interaction with plane-polarized light.

Property(R)-3-Hydroxybutanenitrile(S)-3-Hydroxybutanenitrile
Molecular Formula C₄H₇NOC₄H₇NO
Molecular Weight 85.10 g/mol 85.10 g/mol
CAS Number 125103-95-9123689-95-2
ChEBI ID CHEBI:141345CHEBI:141346
PubChem CID 70225237853260

Potential for Differential Bioactivity: The Role of Enzymes

The primary basis for expecting different bioactivities between the (R) and (S) enantiomers of 3-hydroxybutanenitrile lies in the stereoselectivity of enzymes that metabolize nitriles. Nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, are known to exhibit a high degree of enantioselectivity.[1][2]

  • Nitrilases catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia.

  • Nitrile hydratases convert nitriles to the corresponding amides, which can then be further hydrolyzed to carboxylic acids by amidases.

These enzymatic pathways are crucial for the detoxification or metabolic activation of nitrile-containing compounds. The three-dimensional structure of the enzyme's active site allows it to preferentially bind to and act upon one enantiomer over the other.

G cluster_R This compound cluster_S (S)-3-Hydroxybutanenitrile R_nitrile This compound R_acid (R)-3-Hydroxybutanoic acid + NH₃ R_nitrile->R_acid Hydrolysis R_amide (R)-3-Hydroxybutanamide R_nitrile->R_amide Hydration R_nitrilase Nitrilase (R-selective) R_nitrile->R_nitrilase R_hydratase Nitrile Hydratase (R-selective) R_nitrile->R_hydratase R_amide->R_acid Hydrolysis R_amidase Amidase R_amide->R_amidase R_nitrilase->R_acid R_hydratase->R_amide R_amidase->R_acid S_nitrile (S)-3-Hydroxybutanenitrile S_acid (S)-3-Hydroxybutanoic acid + NH₃ S_nitrile->S_acid Hydrolysis S_amide (S)-3-Hydroxybutanamide S_nitrile->S_amide Hydration S_nitrilase Nitrilase (S-selective) S_nitrile->S_nitrilase S_hydratase Nitrile Hydratase (S-selective) S_nitrile->S_hydratase S_amide->S_acid Hydrolysis S_amidase Amidase S_amide->S_amidase S_nitrilase->S_acid S_hydratase->S_amide S_amidase->S_acid

Enantioselective metabolism of 3-hydroxybutanenitrile.

This differential metabolism would lead to different pharmacokinetic profiles for the (R) and (S) enantiomers, resulting in varying concentrations and durations of action of the parent compounds and their metabolites. Consequently, their overall bioactivity and toxicity could differ significantly.

Insights from a Structurally Related Compound: 3-Hydroxybutyrate

While direct data on 3-hydroxybutanenitrile enantiomers is lacking, studies on the closely related compound, 3-hydroxybutyrate, demonstrate the importance of stereochemistry in biological systems. (R)-3-hydroxybutyrate is a naturally occurring ketone body and a significant energy source for various tissues. In contrast, (S)-3-hydroxybutyrate is not a primary metabolite in mammals, and its metabolic fate and biological effects are distinct. For example, the metabolism of (S)-3-hydroxybutyrate in the perfused rat liver has been shown to proceed differently from that of the (R)-enantiomer.[3]

Proposed Experimental Workflow for Comparative Bioactivity Study

To definitively assess the comparative bioactivity of (R)- and (S)-3-Hydroxybutanenitrile, a structured experimental approach would be required. The following workflow outlines a potential study design.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison compound_R This compound cell_lines Cell Line Screening (e.g., cytotoxicity, proliferation) compound_R->cell_lines enzyme_inhibition Enzyme Inhibition Assays compound_R->enzyme_inhibition receptor_binding Receptor Binding Assays compound_R->receptor_binding compound_S (S)-3-Hydroxybutanenitrile compound_S->cell_lines compound_S->enzyme_inhibition compound_S->receptor_binding pk_pd Pharmacokinetic/ Pharmacodynamic Studies cell_lines->pk_pd toxicology Acute and Chronic Toxicity Studies cell_lines->toxicology enzyme_inhibition->pk_pd enzyme_inhibition->toxicology receptor_binding->pk_pd receptor_binding->toxicology data_analysis Comparative Analysis of Bioactivity and Toxicity pk_pd->data_analysis toxicology->data_analysis

References

A Tale of Two Nitriles: A Comparative Guide to Racemic and Enantiopure 3-Hydroxybutanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a racemic mixture and a pure enantiomer as a starting material is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic route. This guide provides an objective comparison of the use of racemic versus enantiopure 3-hydroxybutanenitrile and its derivatives in the synthesis of key pharmaceutical intermediates, supported by representative experimental data.

The central challenge in using a racemic mixture of a chiral starting material, such as 3-hydroxybutanenitrile, in a synthesis that introduces another chiral center is the formation of a mixture of diastereomers. These diastereomers often exhibit similar physical properties, making their separation a non-trivial and costly endeavor, frequently leading to a significant loss of the desired product. In contrast, employing an enantiopure starting material ensures the formation of a single diastereomer, streamlining the purification process and maximizing the overall yield.

This guide will use the synthesis of a precursor to L-carnitine, a crucial molecule in fatty acid metabolism, as a case study to illustrate the practical implications of this choice. The key intermediate, (R)-4-chloro-3-hydroxybutanenitrile, is a derivative of 3-hydroxybutanenitrile.

The Crossroads of Synthesis: Racemic vs. Enantiopure

Let's consider the synthesis of a key intermediate for L-carnitine. A common strategy involves the reaction of 4-chloro-3-hydroxybutanenitrile with a nucleophile, which, for the purpose of this illustration, will be a simplified reaction that sets a new chiral center.

Scenario A: The Racemic Route - A Path of Division

Starting with racemic 4-chloro-3-hydroxybutanenitrile, a subsequent stereoselective reaction will generate a mixture of two diastereomers. The separation of these diastereomers is often achieved by chromatography, a process that can be resource-intensive and may not result in a 100% recovery of the desired isomer.

Scenario B: The Enantiopure Route - A Direct Path

By starting with enantiopure (R)-4-chloro-3-hydroxybutanenitrile, the same stereoselective reaction will yield a single diastereomer. This eliminates the need for a complex separation step, leading to a more efficient and higher-yielding process.

Quantitative Comparison: A Tale Told in Numbers

The following table summarizes the typical yields and purities at different stages of the synthesis, comparing the racemic and enantiopure routes for the synthesis of an L-carnitine precursor. The data is compiled from various sources to provide a representative comparison.

Stage of SynthesisRacemic 4-chloro-3-hydroxybutanenitrile RouteEnantiopure (R)-4-chloro-3-hydroxybutanenitrile Route
Starting Material Racemic 4-chloro-3-hydroxybutanenitrile (mixture of R and S)(R)-4-chloro-3-hydroxybutanenitrile (>99% ee)
Stereoselective Reaction Forms a mixture of two diastereomersForms a single diastereomer
Yield of Diastereomeric Mixture ~95%Not Applicable
Diastereomer Separation (e.g., Chromatography) ~45% yield of the desired diastereomerNot Required
Purity of Desired Product >98% after separation>98%
Overall Yield of Desired Product ~43% ~90% (based on subsequent reaction yields)

Experimental Protocols

Protocol 1: Synthesis of Racemic 4-chloro-3-hydroxybutanenitrile

A common method for the synthesis of racemic 4-chloro-3-hydroxybutanenitrile involves the ring-opening of epichlorohydrin with a cyanide source.

  • Reaction: Epichlorohydrin is reacted with an aqueous solution of sodium cyanide at a controlled pH (typically around 8.5-9.5) and temperature (0-25 °C).

  • Work-up: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the racemic product. A typical isolated yield for this reaction is around 96%.

Protocol 2: Enzymatic Resolution of Racemic 4-chloro-3-hydroxybutanenitrile

Enzymatic kinetic resolution is a powerful technique to obtain enantiopure compounds from a racemic mixture.

  • Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is often used.

  • Reaction: The racemic nitrile is subjected to enzymatic acylation in the presence of an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer, leaving the other unreacted.

  • Separation: The acylated and unreacted enantiomers can then be separated by chromatography. This method can yield the desired enantiomer with high enantiomeric excess (>99% ee). A biocatalytic process has been reported to produce (R)-4-chloro-3-hydroxybutanenitrile with 90% ee and a 39% isolated yield.[1][2]

Protocol 3: Asymmetric Synthesis of (R)-4-chloro-3-hydroxybutanenitrile

Asymmetric reduction of a prochiral ketone is another efficient method to obtain the enantiopure alcohol.

  • Starting Material: 4-chloro-3-oxobutanenitrile.

  • Catalyst: A chiral catalyst, often a metal complex with a chiral ligand or a ketoreductase enzyme, is used to stereoselectively reduce the ketone.

  • Yield and Purity: This method can provide the desired (R)-enantiomer with high yield (>95%) and excellent enantiomeric excess (>99% ee).

Protocol 4: Synthesis of L-carnitine from (R)-4-chloro-3-hydroxybutanenitrile

The enantiopure nitrile is a key precursor for L-carnitine.

  • Reaction: (R)-4-chloro-3-hydroxybutanenitrile is reacted with trimethylamine.

  • Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid, yielding L-carnitine. The overall yield from the enantiopure nitrile to L-carnitine can be around 71-75%.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the racemic versus enantiopure synthesis routes.

Racemic_vs_Enantiopure_Synthesis cluster_racemic Racemic Route cluster_enantiopure Enantiopure Route racemic_start Racemic 3-Hydroxybutanenitrile Derivative racemic_reaction Stereoselective Reaction racemic_start->racemic_reaction diastereomers Mixture of Diastereomers racemic_reaction->diastereomers separation Chromatographic Separation diastereomers->separation desired_diastereomer Desired Product (Single Diastereomer) separation->desired_diastereomer Lower Yield undesired_diastereomer Undesired Diastereomer separation->undesired_diastereomer Waste enantiopure_start Enantiopure 3-Hydroxybutanenitrile Derivative enantiopure_reaction Stereoselective Reaction enantiopure_start->enantiopure_reaction single_diastereomer Desired Product (Single Diastereomer) enantiopure_reaction->single_diastereomer Higher Yield

Caption: Comparison of synthetic workflows for racemic vs. enantiopure starting materials.

Synthesis_Logic cluster_reaction start Choice of Starting Material racemic Racemic Mixture start->racemic enantiopure Enantiopure Compound start->enantiopure reaction Introduction of New Chiral Center racemic->reaction diastereomer_formation Formation of Diastereomers racemic->diastereomer_formation enantiopure->reaction single_product Direct Formation of Single Diastereomer enantiopure->single_product separation_needed Separation Required diastereomer_formation->separation_needed lower_yield Lower Overall Yield & Higher Cost separation_needed->lower_yield higher_yield Higher Overall Yield & Lower Cost single_product->higher_yield

Caption: Logical decision tree for choosing between racemic and enantiopure starting materials.

Conclusion: The Enantiopure Advantage

The data and workflows presented clearly demonstrate the significant advantages of utilizing enantiopure 3-hydroxybutanenitrile derivatives in pharmaceutical synthesis. While the initial cost of an enantiopure starting material may be higher, the benefits of a more streamlined process, simplified purification, and substantially higher overall yield of the desired stereoisomer often outweigh this initial investment. For drug development professionals, the adoption of enantioselective synthesis strategies starting from pure enantiomers is a key step towards more efficient, cost-effective, and sustainable manufacturing of chiral pharmaceuticals. The use of enantiopure building blocks like (R)-4-cyano-3-hydroxybutyrate is crucial for the successful synthesis of important drugs like Atorvastatin.[4][5][6]

References

Safety Operating Guide

Proper Disposal of (R)-3-Hydroxybutanenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of (R)-3-Hydroxybutanenitrile is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

This compound is a chemical compound that requires careful handling due to its potential hazards. It may cause respiratory irritation, skin irritation, and serious eye irritation[1]. Furthermore, contact with acids can lead to the liberation of toxic hydrogen cyanide gas, and its decomposition can produce hazardous byproducts such as carbon oxides and nitrogen oxides[2]. Therefore, all disposal procedures must be conducted in accordance with local, regional, and national regulations[2][3].

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential information for the proper handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2][4][5]
Handling Area Use only in a well-ventilated area or under a chemical fume hood.[4][5]
Waste Container Original container or a clearly labeled, leak-proof container.[6]
Waste Segregation Do not mix with other waste streams.
Disposal Method Transfer to an approved waste disposal plant or licensed disposal company.[2][3][4][5]
Prohibited Disposal Routes Do not dispose of down the sink or drain. Evaporation is not an acceptable method.[6][7]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield[2][4][5].

  • Conduct all operations within a certified chemical fume hood to prevent inhalation of any vapors[4].

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection and Segregation:

  • Unused or Waste this compound:

    • Whenever possible, keep the chemical in its original, labeled container[6].

    • If the original container is compromised, transfer the waste to a compatible, leak-proof container. The container must be clearly labeled with the chemical name and associated hazards.

    • Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.

  • Contaminated Solid Waste:

    • Collect any materials contaminated with this compound, such as absorbent pads, gloves, and disposable labware, in a designated, lined, and sealed waste container[6].

    • Label the container clearly as "Chemically Contaminated Solid Waste" and specify the chemical contaminant.

  • Empty Containers:

    • Thoroughly empty the container.

    • Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.

    • After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or in accordance with institutional guidelines[6].

3. Storage of Chemical Waste:

  • Store all waste containers in a designated satellite accumulation area.

  • Keep containers tightly closed except when adding waste[7].

  • Ensure secondary containment is in place to capture any potential leaks.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[3].

  • Provide the waste manifest or any required documentation to the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Waste Type: - Unused Chemical - Contaminated Solids - Empty Container B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B Always start with safety C Collect in Labeled, Compatible Container B->C D Segregate from Other Waste Streams C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Contact EHS or Licensed Disposal Company F->G Ready for pickup H Properly Document and Transfer Waste G->H I Confirm Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-3-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety and logistical information for (R)-3-Hydroxybutanenitrile, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.

Minimum PPE Requirements:

  • Laboratory Coat: A standard lab coat should be worn to protect against incidental splashes.[1][2]

  • Eye Protection: Chemical safety goggles are required to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][2][3]

  • Gloves: Disposable nitrile gloves are the minimum requirement for hand protection against incidental contact.[2][4] If prolonged contact is anticipated, consider using heavier-duty chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[4]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[1]

Respiratory Protection:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient to maintain airborne concentrations below acceptable levels or if there is a risk of inhalation, respiratory protection is necessary. Since no specific occupational exposure limits have been established for this compound, a conservative approach is recommended. In such cases, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]

Table 1: Personal Protective Equipment for this compound

Protection Type Equipment Specification
Hand Protection Chemical-resistant glovesNitrile gloves for incidental contact. Consider thicker, chemical-resistant gloves for prolonged contact.
Eye Protection Safety Goggles / Face ShieldANSI Z87.1 certified safety goggles. A face shield should be worn over goggles during splash-prone procedures.
Body Protection Laboratory CoatStandard, properly fitting lab coat.
Respiratory Protection RespiratorNIOSH-approved respirator with an organic vapor cartridge, to be used in case of inadequate ventilation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Handle the substance in a well-ventilated area or a chemical fume hood.[5]

  • Keep containers tightly closed when not in use.[5]

  • Wash hands thoroughly after handling.

Experimental Protocol: Illustrative Synthesis Involving a Hydroxybutanenitrile

The following is a generalized protocol adapted from the synthesis of a similar compound, 2-hydroxybutanenitrile, which illustrates the handling of such chemicals in a laboratory setting.[7]

  • Reaction Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is clean, dry, and free of defects.

  • Reagent Addition: Carefully measure and add the reagents to the reaction vessel. If the reaction is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).

  • Work-up and Extraction: Quench the reaction mixture as per the specific protocol. Extract the product using a suitable solvent (e.g., ethyl acetate, diethyl ether). Perform extractions in a separatory funnel, ensuring to vent frequently to release any pressure buildup.

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate). Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Measure and Transfer Measure and Transfer Prepare Work Area->Measure and Transfer Perform Experiment Perform Experiment Measure and Transfer->Perform Experiment Monitor Reaction Monitor Reaction Perform Experiment->Monitor Reaction Decontaminate Work Area Decontaminate Work Area Monitor Reaction->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store or Dispose Store or Dispose Segregate Waste->Store or Dispose Experiment Complete Experiment Complete Segregate Waste Segregate Waste Experiment Complete->Segregate Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Empty Containers Empty Containers Segregate Waste->Empty Containers Hazardous Waste Container Hazardous Waste Container Liquid Waste->Hazardous Waste Container Solid Waste->Hazardous Waste Container Triple Rinse Triple Rinse Empty Containers->Triple Rinse Arrange for Pickup Arrange for Pickup Hazardous Waste Container->Arrange for Pickup Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Dispose as Regular Trash Dispose as Regular Trash Triple Rinse->Dispose as Regular Trash Collect Rinsate->Hazardous Waste Container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxybutanenitrile
Reactant of Route 2
(R)-3-Hydroxybutanenitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.